molecular formula C10H6N2O3S2 B1586663 AKOS B018304 CAS No. 6308-22-1

AKOS B018304

货号: B1586663
CAS 编号: 6308-22-1
分子量: 266.3 g/mol
InChI 键: CTTRUEBEEFZQBL-YVMONPNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AKOS B018304 is a useful research compound. Its molecular formula is C10H6N2O3S2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
The exact mass of the compound (5E)-2-mercapto-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTRUEBEEFZQBL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dual-Action Mechanism of AKOS B018304: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AKOS B018304, a potent arylalkylidene derivative, has emerged as a molecule of significant interest due to its dual mechanisms of action, demonstrating efficacy as both an antiviral agent against Chikungunya virus (CHIKV) and as a novel inhibitor of Ubiquitin-Specific Protease 14 (USP14) for potential applications in oncology. This technical guide provides an in-depth exploration of the core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Section 1: Antiviral Activity - Inhibition of Chikungunya Virus nsP2 Protease

This compound has been identified as a potent inhibitor of the Chikungunya virus, an alphavirus transmitted by mosquitoes that causes debilitating joint pain. The primary proposed mechanism for its antiviral activity is the inhibition of the viral non-structural protein 2 (nsP2) protease.

The nsP2 protease is a cysteine protease essential for the processing of the viral polyprotein, a critical step in the replication cycle of the virus. By inhibiting this enzyme, this compound effectively halts the production of mature viral proteins necessary for replication, thereby suppressing the propagation of the virus.

Quantitative Data: Antiviral Efficacy
Compound ClassAssay TypeCell LineVirus StrainEfficacy MetricValue (µM)Reference
Thiazolidone DerivativesCPE ReductionVeroLR2006_OPY1EC500.42 - 40.1Jadav SS, et al., 2015
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to evaluate the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).

Objective: To determine the concentration of this compound required to inhibit the cytopathic effect of Chikungunya virus in a susceptible cell line.

Materials:

  • Vero cells (or other susceptible cell line)

  • Chikungunya virus (e.g., LR2006_OPY1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Vero cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add the diluted this compound to the wells.

    • Infect the cells with a pre-titered amount of Chikungunya virus that causes a significant cytopathic effect within 48-72 hours.

    • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus) to assess cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Add a cell viability reagent according to the manufacturer's instructions. For example, with Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Inhibition of Viral Polyprotein Processing

chikungunya_inhibition cluster_virus Chikungunya Virus Replication Cycle Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage by nsP2 Protease nsP2 Protease nsP2 Protease Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->nsP2 Protease Inhibition

Caption: this compound inhibits Chikungunya virus replication by targeting the nsP2 protease.

Section 2: Anti-Cancer Activity - Covalent Inhibition of USP14

More recently, this compound has been identified as a novel, potent inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome. USP14 plays a crucial role in regulating protein turnover and has been implicated in the progression of various cancers, including colorectal cancer (CRC).

The mechanism of action involves the direct binding of this compound to USP14 and the covalent modification of the active-site cysteine residue (Cys114). This irreversible inhibition of USP14's deubiquitinase activity leads to the destabilization of key substrate proteins, such as MEF2D. The downregulation of MEF2D subsequently results in the reduced expression of extracellular matrix (ECM)-related transcription factors like ITGB4, ultimately suppressing cancer cell proliferation and metastasis.[1]

Quantitative Data: USP14 Inhibition and Anti-Proliferative Effects
Target/Cell LineAssay TypeEfficacy MetricValue (µM)Reference
USP14Ub-AMC Hydrolysis AssayIC500.98[1]
SW620 (CRC cells)Cell Proliferation AssayIC509.88[1]
HCT116 (CRC cells)Cell Proliferation AssayIC5016.57[1]
Experimental Protocol: In Vitro Ub-AMC Hydrolysis Assay for USP14 Inhibition

This assay measures the deubiquitinase activity of USP14 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Objective: To determine the concentration of this compound required to inhibit 50% of USP14's enzymatic activity.

Materials:

  • Recombinant human USP14 enzyme

  • Ubiquitin-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of this compound into the assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme Addition: Add a solution of USP14 enzyme to each well containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30-60 minutes). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the velocities to the DMSO control to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism: USP14 Inhibition Signaling Pathway

usp14_inhibition This compound This compound USP14 USP14 This compound->USP14 Covalent Inhibition (Cys114) MEF2D MEF2D USP14->MEF2D Deubiquitination & Stabilization ITGB4 ITGB4 MEF2D->ITGB4 Upregulation Cell Proliferation & Metastasis Cell Proliferation & Metastasis ITGB4->Cell Proliferation & Metastasis Promotion

Caption: this compound inhibits USP14, leading to the downregulation of pro-metastatic factors.

Summary and Future Directions

This compound presents a fascinating case of a small molecule with dual inhibitory capacities against two distinct and therapeutically relevant targets: a viral protease and a human deubiquitinating enzyme. The proposed inhibition of Chikungunya virus nsP2 protease provides a promising avenue for the development of much-needed antiviral therapies. Simultaneously, its well-defined mechanism as a covalent inhibitor of USP14 opens up new possibilities for anti-cancer drug discovery, particularly for colorectal cancer.

Further research is warranted to fully elucidate the structure-activity relationships for both activities, optimize the compound's pharmacokinetic and pharmacodynamic properties, and evaluate its in vivo efficacy and safety in relevant disease models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon the exciting therapeutic potential of this compound.

References

AKOS B018304: A Dual-Targeting Small Molecule with Implications in Neuroscience and Virology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS B018304, also known as C6 or NSC 43396, is a small molecule with the IUPAC name (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one. It has been identified as a potent allosteric inhibitor of the transcription factor ΔFosB, a key regulator of long-term neural plasticity involved in addiction and other neurological disorders. Additionally, commercial suppliers report its activity as a potent inhibitor of the Chikungunya virus (CHIKV), an arbovirus causing debilitating arthralgia. This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its well-documented role as a ΔFosB inhibitor. While its anti-CHIKV activity is noted, it is important to highlight that primary peer-reviewed literature detailing this specific activity and its mechanism was not identified during the preparation of this document.

Chemical and Physical Properties

This compound is an arylalkylidene derivative of rhodanine (B49660). Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 6308-22-1
Molecular Formula C₁₀H₆N₂O₃S₂
Molecular Weight 266.30 g/mol
IUPAC Name (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Synonyms C6, NSC 43396
Appearance Solid
Solubility Soluble in DMSO

Biological Activity: Inhibition of ΔFosB

The most well-characterized biological activity of this compound is its inhibition of the transcription factor ΔFosB. ΔFosB is a truncated splice variant of the FosB gene that is exceptionally stable and accumulates in neurons upon chronic exposure to various stimuli, including drugs of abuse, stress, and certain medications. This accumulation is believed to mediate long-lasting changes in gene expression that underlie addiction and other neuropsychiatric conditions.

Quantitative Data

A high-throughput screening campaign identified this compound (referred to as C6 in the primary literature) as an inhibitor of ΔFosB's interaction with DNA.[1]

TargetAssayIC₅₀ (μM)
ΔFosB-DNA Binding Fluorescence Polarization10.1
Mechanism of Action

This compound acts as an allosteric inhibitor of ΔFosB.[1] It is proposed to induce a structural change in the ΔFosB protein, which in turn prevents it from binding to its target DNA sequences, specifically the AP-1 consensus sites in the promoters of its target genes.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway leading to ΔFosB-mediated gene transcription and the inhibitory action of this compound.

deltaFosB_pathway cluster_stimuli Chronic Stimuli cluster_signaling Upstream Signaling cluster_nucleus Nucleus drugs Drugs of Abuse dopamine Dopamine Signaling drugs->dopamine stress Stress stress->dopamine fosb_gene fosB Gene dopamine->fosb_gene activin Activin Signaling activin->fosb_gene deltafosb_mrna ΔFosB mRNA fosb_gene->deltafosb_mrna Splicing deltafosb_protein ΔFosB Protein deltafosb_mrna->deltafosb_protein Translation ap1_complex ΔFosB/JunD (AP-1) Complex deltafosb_protein->ap1_complex ap1_site AP-1 Site jund JunD jund->ap1_complex ap1_complex->ap1_site Binding akos This compound (C6) target_genes Target Genes (e.g., GluA2, cdk5) ap1_site->target_genes Transcription Regulation gene_expression Altered Gene Expression target_genes->gene_expression neural_plasticity Long-term Neural Plasticity gene_expression->neural_plasticity akos->deltafosb_protein Allosteric Binding

ΔFosB Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Fluorescence Polarization Assay

The following protocol was adapted from the primary literature that identified this compound as a ΔFosB inhibitor.[1]

Objective: To identify small molecule inhibitors of the ΔFosB-DNA interaction.

Materials:

  • N-terminally His₆-tagged ΔFosB (NHis₆-ΔFosB)

  • TAMRA-labeled oligonucleotide containing the cdk5 AP-1 consensus site (TMR-cdk5)

  • FP buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well assay plates

  • Pherastar plate reader (or equivalent)

Procedure:

  • Test compounds are dispensed into 384-well assay plates. For dose-response curves, a serial dilution of the compound is prepared.

  • 280 nM of NHis₆-ΔFosB (monomer concentration) in FP buffer is added to each well.

  • The plate is incubated for a specified period to allow for compound-protein interaction.

  • 50 nM of the TMR-cdk5 oligonucleotide is added to each well.

  • The plate is incubated for 15 minutes at room temperature to allow for protein-DNA binding to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader.

  • Controls:

    • Positive control (100% inhibition): Wells containing only the TMR-cdk5 oligonucleotide.

    • Negative control (0% inhibition): Wells containing TMR-cdk5 and 280 nM ΔFosB, but no test compound.

  • The percentage of inhibition for each compound concentration is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow.

fp_assay_workflow start Start dispense_compounds Dispense Test Compounds (including this compound) into 384-well plate start->dispense_compounds add_deltafosb Add NHis₆-ΔFosB (280 nM) dispense_compounds->add_deltafosb incubate1 Incubate add_deltafosb->incubate1 add_tmr_cdk5 Add TMR-cdk5 oligo (50 nM) incubate1->add_tmr_cdk5 incubate2 Incubate for 15 min at Room Temperature add_tmr_cdk5->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze_data Calculate % Inhibition and IC₅₀ read_fp->analyze_data end End analyze_data->end

Fluorescence Polarization Assay Workflow.

Reported Biological Activity: Inhibition of Chikungunya Virus

Several commercial chemical suppliers list this compound as a potent inhibitor of the Chikungunya virus (CHIKV) with low micromolar activity. However, a comprehensive search of peer-reviewed scientific literature did not yield a primary research article that substantiates this claim with detailed experimental data, including specific IC₅₀ or EC₅₀ values and the experimental protocols used for their determination.

Chikungunya Virus and Potential Targets

CHIKV is a mosquito-borne alphavirus that causes fever, rash, and severe, often chronic, polyarthralgia. The virus has a single-stranded, positive-sense RNA genome that is translated into two large polyproteins. These polyproteins are subsequently cleaved by the viral non-structural protein 2 (nsP2) protease into individual structural and non-structural proteins that are essential for viral replication and assembly. The nsP2 protease is therefore considered a prime target for antiviral drug development. Given that this compound is a rhodanine derivative, and other rhodanine-based compounds have been investigated as inhibitors of various viral proteases, it is plausible that its reported anti-CHIKV activity could be mediated through the inhibition of the nsP2 protease.

Chikungunya Virus Replication Cycle

The following diagram provides a simplified overview of the CHIKV replication cycle, highlighting the crucial role of the nsP2 protease.

chikungunya_lifecycle cluster_host_cell Host Cell entry 1. Entry via Endocytosis uncoating 2. Uncoating and RNA Release entry->uncoating translation 3. Translation of nsP1-4 Polyprotein uncoating->translation cleavage 4. Polyprotein Cleavage by nsP2 Protease translation->cleavage replication_complex 5. Formation of Viral Replication Complex cleavage->replication_complex rna_synthesis 6. Viral RNA Synthesis replication_complex->rna_synthesis structural_translation 7. Translation of Structural Proteins rna_synthesis->structural_translation assembly 8. Virion Assembly structural_translation->assembly release 9. Budding and Release assembly->release virus_outside Chikungunya Virus release->virus_outside New Virions akos This compound (Hypothesized Target) akos->cleavage Inhibition? virus_outside->entry

Chikungunya Virus Replication Cycle and Hypothesized Target of this compound.

Conclusion

This compound is a valuable chemical probe for studying the function of the transcription factor ΔFosB. Its well-documented allosteric inhibitory activity provides a tool for investigating the role of ΔFosB in various neurological processes and disease models. While its reported anti-Chikungunya virus activity is intriguing, further research and publication of primary data are necessary to validate this claim and elucidate its mechanism of action against the virus. Researchers interested in the anti-CHIKV properties of this compound are encouraged to perform their own in vitro and in vivo studies to confirm the activity and determine its therapeutic potential.

References

AKOS B018304: A Technical Guide to a Novel Allosteric Inhibitor of ΔFosB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ΔFosB, a uniquely stable transcription factor, has emerged as a critical regulator in the molecular pathways underlying chronic neurological and psychiatric conditions, including drug addiction, depression, and dyskinesia.[1][2][3] Its persistent accumulation in specific brain regions following chronic stimuli triggers long-lasting changes in gene expression, making it a compelling target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of AKOS B018304, an arylalkylidene derivative identified as a potent, allosteric inhibitor of ΔFosB.

This compound, also known as C6 or NSC 43396, offers a promising tool for dissecting the complex roles of ΔFosB and presents a potential starting point for the development of novel therapeutics.[5] This guide will delve into its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is an arylalkylidene derivative characterized by a polar substitution at the para-position.[5][6] Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name (5Z)-5-[(4-nitrophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Synonyms C6, NSC 43396
CAS Number 6308-22-1
Molecular Formula C10H6N2O3S2
Molecular Weight 266.30 g/mol [5]
Appearance Powder
Purity Typically >99%[5][7]
Solubility Soluble in DMSO (≥ 77.5 mg/mL)[8]; Insoluble in water[5]

Mechanism of Action

This compound functions as an allosteric inhibitor of ΔFosB.[5] Unlike competitive inhibitors that bind to the active site, this compound is believed to bind to a site on the ΔFosB protein distinct from its DNA-binding domain. This binding event induces a conformational change in ΔFosB, which in turn prevents the protein from effectively binding to its target DNA sequences.[5] This allosteric mechanism offers potential advantages, including higher specificity and a reduced likelihood of off-target effects compared to inhibitors that target the highly conserved DNA-binding domains of transcription factors.

Quantitative Data

The primary quantitative measure of this compound's potency comes from in vitro binding assays. The following table summarizes the available data.

AssayDescriptionParameterValue
Fluorescence PolarizationMeasures the disruption of the interaction between ΔFosB and a fluorescently labeled DNA probe (TMR-cdk5).IC5010.1 μM[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the binding of ΔFosB to its DNA target by 50%.

ΔFosB Signaling Pathway

ΔFosB is a member of the Fos family of transcription factors and forms heterodimers with Jun family proteins (e.g., JunD) to create the Activator Protein-1 (AP-1) transcription complex.[1][4][9] This complex then binds to AP-1 consensus sequences in the promoter regions of target genes, thereby regulating their transcription.[1][4] The stability of ΔFosB is enhanced by phosphorylation, for instance by CaMKII.[1] The signaling cascade leading to ΔFosB accumulation and its subsequent effects on gene expression is a central mechanism in neuronal plasticity.

G cluster_stimuli Chronic Stimuli cluster_upstream Upstream Signaling cluster_fosb ΔFosB Regulation & Function cluster_downstream Downstream Effects Drugs of Abuse Drugs of Abuse Dopamine Signaling Dopamine Signaling Drugs of Abuse->Dopamine Signaling Chronic Stress Chronic Stress SRF SRF Chronic Stress->SRF FosB Gene Transcription FosB Gene Transcription Dopamine Signaling->FosB Gene Transcription CaMKII CaMKII Phosphorylation Phosphorylation CaMKII->Phosphorylation SRF->FosB Gene Transcription FosB Pre-mRNA FosB Pre-mRNA FosB Gene Transcription->FosB Pre-mRNA Alternative Splicing Alternative Splicing FosB Pre-mRNA->Alternative Splicing ΔFosB mRNA ΔFosB mRNA Alternative Splicing->ΔFosB mRNA ΔFosB Protein ΔFosB Protein ΔFosB mRNA->ΔFosB Protein ΔFosB Protein->Phosphorylation Stable ΔFosB Stable ΔFosB Phosphorylation->Stable ΔFosB AP-1 Complex (ΔFosB/JunD) AP-1 Complex (ΔFosB/JunD) Stable ΔFosB->AP-1 Complex (ΔFosB/JunD) JunD JunD JunD->AP-1 Complex (ΔFosB/JunD) DNA Binding (AP-1 Site) DNA Binding (AP-1 Site) AP-1 Complex (ΔFosB/JunD)->DNA Binding (AP-1 Site) This compound This compound This compound->Stable ΔFosB Allosteric Inhibition Target Gene Transcription Target Gene Transcription DNA Binding (AP-1 Site)->Target Gene Transcription GluA2 GluA2 Target Gene Transcription->GluA2 Cdk5 Cdk5 Target Gene Transcription->Cdk5 Neuronal Plasticity Neuronal Plasticity GluA2->Neuronal Plasticity Cdk5->Neuronal Plasticity Behavioral Changes Behavioral Changes Neuronal Plasticity->Behavioral Changes

ΔFosB Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ΔFosB inhibitors like this compound. These are generalized protocols based on standard laboratory practices.

Fluorescence Polarization (FP) Assay for DNA Binding Inhibition

This assay is used to quantify the ability of a compound to disrupt the binding of ΔFosB to a fluorescently labeled DNA oligonucleotide.

Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the larger ΔFosB protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

Materials:

  • Recombinant ΔFosB protein (and JunD for heterodimer studies)

  • Fluorescently labeled DNA oligonucleotide with an AP-1 binding site (e.g., TAMRA-labeled cdk5 promoter sequence)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

  • 384-well, low-volume, black, non-binding surface plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 384-well plate, add the diluted this compound solutions. Include wells with buffer and DMSO as controls (0% and 100% binding, respectively).

  • Add recombinant ΔFosB protein (e.g., 280 nM final concentration) to each well, except for the "no protein" control wells.

  • Add the fluorescently labeled DNA probe (e.g., 50 nM final concentration) to all wells.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

AP-1 Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AP-1 complex, of which ΔFosB is a component.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites. Increased AP-1 activity leads to increased luciferase expression and a measurable light signal.

Materials:

  • A suitable cell line (e.g., HEK293T or Neuro2A)

  • AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Plasmids for expressing ΔFosB and JunD

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the AP-1 luciferase reporter, the control Renilla plasmid, and the ΔFosB/JunD expression plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Analyze the effect of this compound on AP-1 transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the binding of ΔFosB to a DNA probe and the inhibitory effect of a compound.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates binding.

Materials:

  • Recombinant ΔFosB protein

  • DNA probe with an AP-1 binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).

  • This compound stock solution (in DMSO)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) as a non-specific competitor

  • Loading dye

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

  • Detection system (autoradiography film, chemiluminescence imager, or infrared scanner)

Procedure:

  • Prepare binding reactions in separate tubes. Each reaction should contain Binding Buffer, poly(dI-dC), and the labeled DNA probe.

  • To a set of tubes, add the recombinant ΔFosB protein.

  • To another set of tubes, pre-incubate the ΔFosB protein with varying concentrations of this compound for 15-20 minutes before adding the labeled probe.

  • Include control lanes: probe only (no protein), and a competition assay with an excess of unlabeled "cold" probe to demonstrate binding specificity.

  • Incubate all reactions at room temperature for 20-30 minutes.

  • Add loading dye to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detect the labeled DNA probe using the appropriate method. A decrease in the shifted band in the presence of this compound indicates inhibition of DNA binding.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing a ΔFosB inhibitor like this compound.

G cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & Functional Assays Compound Library Compound Library FP Assay FP Assay Compound Library->FP Assay Primary Hits Primary Hits FP Assay->Primary Hits Dose-Response FP Dose-Response FP Primary Hits->Dose-Response FP EMSA EMSA Primary Hits->EMSA IC50 Determination IC50 Determination Dose-Response FP->IC50 Determination Luciferase Reporter Assay Luciferase Reporter Assay IC50 Determination->Luciferase Reporter Assay Binding Confirmation Binding Confirmation EMSA->Binding Confirmation Binding Confirmation->Luciferase Reporter Assay Transcriptional Activity Transcriptional Activity Luciferase Reporter Assay->Transcriptional Activity Target Gene Expression (qPCR) Target Gene Expression (qPCR) Transcriptional Activity->Target Gene Expression (qPCR) Functional Effect Functional Effect Target Gene Expression (qPCR)->Functional Effect

Workflow for ΔFosB Inhibitor Discovery.

G cluster_hypothesis Hypothesis cluster_mechanism Mechanism of Action cluster_consequence Functional Consequence This compound is a small molecule This compound is a small molecule Allosteric Binding to ΔFosB Allosteric Binding to ΔFosB This compound is a small molecule->Allosteric Binding to ΔFosB Conformational Change in ΔFosB Conformational Change in ΔFosB Allosteric Binding to ΔFosB->Conformational Change in ΔFosB Inhibition of DNA Binding Inhibition of DNA Binding Conformational Change in ΔFosB->Inhibition of DNA Binding Modulation of AP-1 Activity Modulation of AP-1 Activity Inhibition of DNA Binding->Modulation of AP-1 Activity Altered Target Gene Expression Altered Target Gene Expression Modulation of AP-1 Activity->Altered Target Gene Expression Potential Therapeutic Effect Potential Therapeutic Effect Altered Target Gene Expression->Potential Therapeutic Effect

Logical Framework for this compound Action.

Conclusion

This compound represents a valuable chemical probe for investigating the multifaceted roles of ΔFosB in health and disease. Its characterized allosteric mechanism of action and low micromolar potency make it a significant tool for researchers in neuroscience, pharmacology, and drug discovery. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel ΔFosB inhibitors. Further in vivo studies are warranted to explore the therapeutic potential of targeting this critical transcription factor with compounds like this compound.

References

AKOS B018304: An Inquiry into its Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth analysis of the existing scientific literature reveals a notable absence of direct research linking the chemical compound AKOS B018304 to the field of neuroscience. Despite its availability from various chemical suppliers for research purposes, this arylalkylidene derivative is primarily documented as a potent, low-micromolar inhibitor of the chikungunya virus.

Currently, there are no publicly available in vitro or in vivo studies, experimental protocols, or quantitative data that would elucidate a mechanism of action or potential therapeutic utility for this compound within a neurological context. The signaling pathways and its effects on neuronal cells remain uninvestigated in the scientific literature.

Chemical and Physical Properties

While its applications in neuroscience are not documented, the fundamental properties of this compound have been established.

PropertyValue
CAS Number 6308-22-1
Molecular Formula C10H6N2O3S2
Molecular Weight 266.30 g/mol
Purity Available up to 99.37%
Format Powder

Availability for Research

This compound is available from several chemical suppliers for research use only. It is not intended for human or veterinary use. Researchers can acquire the compound in various quantities, typically as a powder. For experimental purposes, it is soluble in DMSO.

Future Directions

The absence of data on this compound in neuroscience does not preclude its potential relevance. The broader class of arylalkylidene derivatives has been explored for various biological activities. Future research could investigate the effects of this compound on neuronal cell cultures to screen for potential neuroprotective, anti-inflammatory, or other neuromodulatory effects. Initial steps could involve binding assays to determine its affinity for neuronal receptors or enzymes.

Until such studies are conducted and published, the role of this compound in neuroscience research remains an open question. The scientific community is encouraged to explore the potential of this and other novel compounds to address unmet needs in the treatment of neurological disorders.

Experimental Workflow: Proposed Initial Screening

For researchers interested in exploring the potential of this compound in neuroscience, a general initial screening workflow is proposed below. This workflow is a hypothetical starting point and would require significant development and validation.

Caption: Proposed workflow for initial in vitro screening of this compound in neuroscience research.

Arylalkylidene derivatives in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Preclinical Studies of Arylalkylidene Derivatives

Executive Summary

Arylalkylidene derivatives represent a versatile class of organic compounds characterized by an aryl group linked to an alkylidene moiety. This structural scaffold is a cornerstone in medicinal chemistry, enabling the synthesis of a wide array of molecules with diverse biological activities. Preclinical research has demonstrated their potential across several therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide provides a comprehensive overview of the preclinical data for these derivatives, focusing on quantitative biological activities, detailed experimental protocols for key assays, and the signaling pathways implicated in their mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.

Introduction to Arylalkylidene Derivatives

The arylalkylidene scaffold consists of an aromatic ring system connected to a carbon-carbon double bond, which is often part of an α,β-unsaturated ketone system. This arrangement confers a unique chemical reactivity that allows for interactions with various biological targets.[1] The synthetic accessibility of these compounds, often through straightforward condensation reactions like the Claisen-Schmidt condensation, has made them attractive for the development of large compound libraries for high-throughput screening.[2] Their broad spectrum of pharmacological activities has established them as privileged structures in drug discovery.[1]

Key Therapeutic Areas in Preclinical Development

Anticancer Activity

Arylalkylidene derivatives have shown significant potential as anticancer agents, primarily through the induction of cytotoxicity and apoptosis in various cancer cell lines.

Data Presentation: Cytotoxic Activity

The antiproliferative effects of several arylalkylidene derivatives have been quantified, with IC50 values indicating potent activity against various cancer cell lines.

Table 1: Cytotoxic Activity of Arylalkylidene Derivatives

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
16E-Arylidene-5α,6α-epoxyepiandrosterone (2,3-dichlorophenyl derivative)MCF-7 (Breast)3.47[3]
Pyrazolidine Steroidal ArylideneSMMC-7721 (Hepatocellular)4.30[1]
Pyrazolidine Steroidal ArylideneMCF-7 (Breast)2.06[1]
Steroidal Arylidene Derivative 33MGC-803 (Gastric)5.79[1]
Steroidal Arylidene Derivative 34SMMC-7721 (Hepatocellular)0.71[1]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (~24 hours) at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the arylalkylidene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[6][7]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: Apoptosis Induction Pathway

cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Derivative Arylalkylidene Derivative Bax Bax/Bak Activation Derivative->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Arylalkylidene derivatives can induce apoptosis via the intrinsic mitochondrial pathway.

Anti-inflammatory Activity

Several arylalkylidene derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting key signaling pathways like NF-κB.

Data Presentation: Anti-inflammatory Effects

These compounds have shown inhibitory effects on the production of key inflammatory mediators in cellular models.

Table 2: Anti-inflammatory Activity of Arylalkylidene Derivatives

Compound Class/DerivativeAssay/ModelQuantitative ResultReference
Oleanolic Acid-Arylidene (3a)NO Inhibition (LPS-stimulated RAW 264.7 cells)77.18% inhibition at 10 µM[2]
Oleanolic Acid-Arylidene (3L)IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)77.2% inhibition[2]
Oleanolic Acid-Arylidene (3L)TNF-α Inhibition (LPS-stimulated RAW 264.7 cells)75.4% inhibition[2]
Arylidene Indanone (IPX-18)TNF-α Inhibition (Human Whole Blood)IC50 = 298.8 nM[8]
Arylidene Indanone (IPX-18)IFN-γ Inhibition (Human Whole Blood)IC50 = 217.6 nM[8]
Arylidene Indanone (IPX-18)Basophil Activation InhibitionIC50 = 91.63 nM[8]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[9]

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Treat the cells with various concentrations of the arylalkylidene derivatives for 1 hour.[9]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for another 24 hours.[9]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[9]

  • Griess Reaction: Mix the collected supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9][10]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[11]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization: NF-κB Signaling Inhibition

NF-κB Signaling Pathway Inhibition cluster_nuc NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK Targeted by Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription Initiates Derivative Arylalkylidene Derivative (e.g., IPX-18) Derivative->IKK Inhibits

Caption: Arylalkylidene derivatives can inhibit inflammation by blocking IKK-mediated NF-κB activation.

Antimicrobial Activity

Arylalkylidene derivatives, particularly those incorporating heterocyclic scaffolds like rhodanine (B49660) or indolone, have demonstrated potent activity against a range of microbial pathogens.

Data Presentation: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of Arylalkylidene Derivatives

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference
5-Pyridylmethylidene-3-rhodanine-carboxyalkyl AcidsGram-positive bacteria7.8 - 125[12]
3-Alkylidene-2-indolone (10g/10h)S. aureus (MRSA) ATCC 433000.5[13]
3-Alkylidene-2-indolone (10h)E. coli CMCC 1021116[13]
Isatin-derived azole (IX)E. coli ATCC 259221[13]
Indolin-2-one/nitroimidazole hybrid (XI)Gram-positive & Gram-negative bacteria0.0625 - 4[13]
Azo-based calix[7]arenesP. aeruginosa, E. coli, S. aureus4.88 - 312[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the arylalkylidene derivative in the broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate, including a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Mandatory Visualization: Workflow for MIC Determination

start Start prep_compound Prepare Serial Dilutions of Arylalkylidene Derivative in 96-well plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Neuroprotective Activity

Certain arylalkylidene derivatives have shown promise in protecting neuronal cells from various insults, suggesting potential applications in neurodegenerative diseases.

Data Presentation: Neuroprotective Effects

Studies have demonstrated the ability of these compounds to mitigate cell death and injury in both in vitro and in vivo models of neuronal damage.

Table 4: Neuroprotective Effects of Arylalkylidene Derivatives

Compound Class/DerivativeModelMeasured EffectReference
Arylidene malonate (KM-34)Oxygen-Glucose Deprivation (OGD) in rat hippocampal slicesReduced cellular death at 10 and 50 µM[15]
Arylidene malonate (KM-34)Middle Cerebral Artery Occlusion (MCAO) in ratsReduced infarct volume and neurological score at 1 mg/kg[16]
16-Arylidene steroidLPS-treated animal modelsSuppression of oxidative stress and reduction in TNF-α levels[1]
Various cyclic dipeptidesPrimary neuronal cultures (glutamate toxicity)Reduced cell death[17]
RAR agonist (ellorarxine)Epoxomicin-induced toxicity in neuronal cellsIncreased number of viable cells[18]

Experimental Protocol: Neuroprotection Assay in an In Vitro Ischemia Model

This protocol describes an assay to evaluate the neuroprotective effect of a compound against oxygen-glucose deprivation (OGD), which mimics ischemic conditions.[15]

  • Culture Preparation: Use primary neuronal cultures or organotypic hippocampal slice cultures. Allow the cultures to stabilize for a period before the experiment.

  • Compound Pre-treatment: Pre-incubate the cultures with various concentrations of the arylalkylidene derivative for a specified time (e.g., 1-24 hours).

  • OGD Induction: Induce ischemic-like injury by replacing the normal culture medium with a glucose-free medium and placing the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 30-60 minutes).

  • Reperfusion: Terminate the OGD by returning the cultures to normal, glucose-containing medium and normoxic conditions.

  • Incubation: Incubate the cultures for a further 24-48 hours to allow for the development of delayed neuronal death.

  • Viability Assessment: Quantify neuronal death using methods such as propidium (B1200493) iodide (PI) staining (which labels dead cells), LDH release assay, or the MTT assay described previously.

  • Data Analysis: Compare the level of cell death in compound-treated cultures to that in vehicle-treated OGD cultures to determine the percentage of neuroprotection.

Mandatory Visualization: Logic of Neuroprotection in Ischemia/Reperfusion

Ischemia Ischemia/ Reperfusion Event (e.g., OGD, MCAO) Cascade Ischemic Cascade Ischemia->Cascade Mito_Dys Mitochondrial Impairment Cascade->Mito_Dys Ox_Stress Oxidative Stress & Neuroinflammation Cascade->Ox_Stress Death Neuronal Death Mito_Dys->Death Ox_Stress->Death Derivative Arylalkylidene Derivative (e.g., KM-34) Derivative->Mito_Dys Alleviates Derivative->Ox_Stress Suppresses Protection Neuroprotection: Reduced Infarct & Improved Function Derivative->Protection Protection->Death Prevents

Caption: Arylalkylidene derivatives can confer neuroprotection by mitigating the ischemic cascade.

Conclusion and Future Directions

Preclinical studies have firmly established arylalkylidene derivatives as a versatile and potent class of bioactive molecules. Their efficacy in anticancer, anti-inflammatory, antimicrobial, and neuroprotective models highlights their significant therapeutic potential. The data summarized herein provides a strong foundation for further drug development efforts. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and further elucidate their mechanisms of action. Advanced in vivo studies in relevant disease models are the critical next step to translate the preclinical promise of these compounds into clinical candidates.

References

An In-depth Technical Guide to AKOS B018304 (CAS: 6308-22-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is a small molecule with the CAS number 6308-22-1.[1][2][3][4][5] It is recognized for its dual inhibitory action against two distinct biological targets: the non-structural protein 2 (nsP2) protease of the Chikungunya virus (CHIKV) and the human transcription factor delta-FosB (ΔFosB).[1][6] This unique profile positions this compound as a valuable chemical probe for studying the replication of alphaviruses and the molecular mechanisms underlying chronic neuropsychiatric conditions. This guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used for its characterization.

Chemical Properties

This compound, also known by its synonyms (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, C6, and NSC 43396, is an arylalkylidene derivative of 1,3-thiazolidin-4-one.[2][3][6] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 6308-22-1[1][2][3][4][5]
Molecular Formula C10H6N2O3S2[1]
Molecular Weight 266.29 g/mol [1]
IUPAC Name (5Z)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one[3]
SMILES O=C1N=C(S)S/C1=C\C2=CC=CC=C2--INVALID-LINK--=O[1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Biological Activity and Mechanism of Action

Anti-Chikungunya Virus Activity

This compound has demonstrated potent inhibitory activity against the Chikungunya virus in cell-based assays.[1][2][7] The proposed mechanism of action is the inhibition of the viral nsP2 protease. This enzyme is crucial for the cleavage of the viral polyprotein into individual non-structural proteins, which are essential for the replication of the virus. By inhibiting nsP2 protease, this compound effectively halts the viral life cycle.

Quantitative Data: Anti-Chikungunya Virus Activity

ParameterValueCell LineAssay
EC50 4.2 µMVeroCytopathic Effect (CPE) Reduction Assay

Data sourced from a study on thiazolidone derivatives as inhibitors of the Chikungunya virus, where this compound was referred to as compound 8.

Inhibition of ΔFosB

This compound has also been identified as an allosteric inhibitor of the transcription factor ΔFosB.[6] ΔFosB is a highly stable protein that accumulates in the brain's reward circuitry upon chronic exposure to stimuli such as drugs of abuse, stress, and certain medications. It plays a key role in the long-term adaptations that contribute to addiction and other neuropsychiatric disorders. This compound disrupts the binding of ΔFosB to its DNA targets, thereby modulating the expression of downstream genes.[6]

Quantitative Data: ΔFosB Inhibition

ParameterValueAssay
IC50 10.1 µMFluorescence Polarization Assay (disruption of ΔFosB binding to TMR-cdk5)

Data sourced from a study identifying allosteric inhibitors of ΔFosB, where this compound was likely referred to as compound C6.[6]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Anti-Chikungunya Virus Activity

This assay is designed to quantify the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Culture: Vero cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted to various concentrations in the cell culture medium.

  • Infection: The cell culture medium is removed from the wells, and the cells are washed. The cells are then infected with a predetermined titer of Chikungunya virus (LR2006_OPY1 strain) in the presence of the different concentrations of this compound. Control wells with virus only (no compound) and cells only (no virus, no compound) are also included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of a clear cytopathic effect in the virus control wells (typically 3-4 days).

  • Quantification of CPE: The cytopathic effect is quantified by staining the remaining viable cells with a crystal violet solution. The dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell control. The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is then determined by non-linear regression analysis.

Fluorescence Polarization Assay for ΔFosB Inhibition

This assay measures the disruption of the interaction between ΔFosB and its DNA binding partner.

Methodology:

  • Reagents:

    • Purified recombinant ΔFosB protein.

    • A fluorescently labeled DNA oligonucleotide containing the ΔFosB binding site (e.g., TMR-cdk5).

    • This compound dissolved in DMSO.

    • Assay buffer.

  • Assay Procedure:

    • The assay is performed in a low-volume black microplate.

    • A fixed concentration of the fluorescently labeled DNA probe is mixed with a fixed concentration of the ΔFosB protein in the assay buffer. This mixture is incubated to allow for binding, resulting in a high fluorescence polarization signal.

    • This compound is added to the wells at various concentrations.

    • The plate is incubated to allow the compound to interact with the protein-DNA complex.

  • Measurement: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in the polarization signal indicates the displacement of the fluorescent DNA probe from the ΔFosB protein.

  • Data Analysis: The IC50 value, the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal, is calculated by fitting the data to a dose-response curve.

Visualizations

Proposed Mechanism of Action: Anti-Chikungunya Virus Activity

chikungunya_inhibition CHIKV_RNA Chikungunya Virus Genomic RNA Polyprotein Viral Polyprotein (nsP1-nsP4) CHIKV_RNA->Polyprotein Translation nsP2 nsP2 Protease Polyprotein->nsP2 Autocatalytic cleavage NSPs Mature Non-Structural Proteins (nsP1, nsP3, nsP4) nsP2->NSPs Proteolytic processing of polyprotein Replication_Complex Viral Replication Complex NSPs->Replication_Complex Viral_Replication Viral Replication Replication_Complex->Viral_Replication AKOS_B018304 This compound AKOS_B018304->nsP2 Inhibition

Caption: Inhibition of Chikungunya virus replication by this compound.

Proposed Mechanism of Action: ΔFosB Inhibition

deltaFosB_inhibition Chronic_Stimuli Chronic Stimuli (e.g., Drugs of Abuse, Stress) DeltaFosB_Induction ΔFosB Induction & Accumulation Chronic_Stimuli->DeltaFosB_Induction DeltaFosB ΔFosB Protein DeltaFosB_Induction->DeltaFosB DNA_Binding Binding to AP-1 sites in target gene promoters DeltaFosB->DNA_Binding Gene_Expression Altered Gene Expression (e.g., GluR2) DNA_Binding->Gene_Expression Neuronal_Plasticity Long-term Neuronal & Behavioral Plasticity Gene_Expression->Neuronal_Plasticity AKOS_B018304 This compound AKOS_B018304->DeltaFosB Allosteric Inhibition

Caption: Allosteric inhibition of ΔFosB-mediated transcription by this compound.

Experimental Workflow: CPE Reduction Assay

cpe_workflow start Start seed_cells Seed Vero cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound infect_cells Infect cells with CHIKV in presence of compound prepare_compound->infect_cells incubate Incubate for 3-4 days at 37°C infect_cells->incubate stain_cells Stain viable cells with crystal violet incubate->stain_cells measure_absorbance Solubilize dye and measure absorbance stain_cells->measure_absorbance analyze_data Calculate % viability and determine EC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

References

An In-Depth Technical Guide on AKOS B018304 (NSC 43396/C6): An Allosteric Inhibitor of the Transcription Factor ΔFosB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKOS B018304, also known as NSC 43396 and designated as compound C6 in pivotal screening literature, is a small molecule identified as a potent allosteric inhibitor of the transcription factor ΔFosB. By disrupting the binding of ΔFosB to its DNA targets, this compound offers a valuable tool for investigating the extensive gene regulatory networks governed by this transcription factor. ΔFosB is critically implicated in the long-term neural and behavioral plasticity underlying addiction, stress-related disorders, and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on gene transcription with a focus on key target genes such as Gria2 (encoding GluR2), and detailed experimental protocols for its characterization.

Introduction

The transcription factor ΔFosB is a uniquely stable member of the Fos family of proteins, which accumulates in specific brain regions upon chronic exposure to various stimuli, including drugs of abuse, stress, and certain medications.[1] This accumulation drives long-lasting changes in gene expression that contribute to the molecular basis of addiction and other neurological disorders.[1] this compound has emerged from high-throughput screening as a selective inhibitor of ΔFosB's transcriptional activity, not by competing with DNA binding directly, but by acting through an allosteric mechanism.[2] This guide will delve into the technical details of this compound's function and provide methodologies for its study.

Mechanism of Action: Allosteric Inhibition of ΔFosB

This compound functions by allosterically inhibiting the binding of the ΔFosB/JunD heterodimer to its consensus AP-1 DNA binding sites.[2] This mechanism is distinct from competitive inhibitors that would directly occlude the DNA-binding domain. The allosteric nature of this compound's action suggests that it induces a conformational change in the ΔFosB protein complex, thereby reducing its affinity for DNA.

The core of this mechanism is the disruption of the protein-DNA interaction that is fundamental to ΔFosB's role as a transcriptional regulator. By preventing ΔFosB from binding to the promoter regions of its target genes, this compound effectively modulates the downstream transcriptional cascade.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the DNA binding activity of ΔFosB has been quantified using fluorescence polarization assays. This technique measures the change in the polarization of fluorescently labeled DNA upon binding to the ΔFosB protein.

Compound IDSynonym(s)TargetAssay TypeIC50Reference
This compoundC6, NSC 43396ΔFosB-DNA BindingFluorescence Polarization10.1 µM[2]

Effects on Gene Transcription

This compound, by inhibiting ΔFosB, is expected to alter the expression of a suite of genes regulated by this transcription factor. Key among these are genes involved in synaptic plasticity and neuronal signaling.

Upregulation of Gria2 (GluR2)

One of the well-characterized target genes of ΔFosB is Gria2, which encodes the glutamate (B1630785) receptor 2 (GluR2) subunit of the AMPA receptor. Research has shown that a related compound, C2, identified in the same screen as this compound, significantly elevates the mRNA levels of Gria2 in the nucleus accumbens of cocaine-treated mice.[2] While specific quantitative data on the fold-change induced by this compound is not yet published, its similar mechanism of action suggests a comparable effect on Gria2 expression.

Potential Modulation of Other ΔFosB Target Genes

ΔFosB is known to regulate a number of other genes, including Cdk5 (cyclin-dependent kinase 5), which is involved in synaptic remodeling.[3] It is hypothesized that this compound would also modulate the expression of Cdk5 and other ΔFosB targets, though further experimental verification is required.

Experimental Protocols

Fluorescence Polarization Assay for ΔFosB-DNA Binding Inhibition

This protocol is adapted from the high-throughput screen that identified this compound.[2]

Objective: To determine the IC50 of this compound for the inhibition of ΔFosB binding to a fluorescently labeled DNA probe.

Materials:

  • Purified ΔFosB/JunD heterodimer

  • Fluorescently labeled DNA probe containing an AP-1 consensus sequence (e.g., TMR-labeled cdk5 promoter fragment)

  • This compound (and other test compounds)

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)

  • 384-well, low-volume, black, round-bottom assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In the assay plate, add a fixed concentration of the fluorescently labeled DNA probe.

  • Add the serially diluted this compound to the wells.

  • Initiate the binding reaction by adding a fixed concentration of the purified ΔFosB/JunD heterodimer.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes).

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based AP-1 Reporter Gene Assay

Objective: To assess the functional effect of this compound on ΔFosB-mediated transcription in a cellular context.

Materials:

  • Neuro2A cells (or other suitable cell line)

  • Expression plasmids for ΔFosB and JunD

  • AP-1 luciferase reporter plasmid (containing multiple AP-1 consensus sites upstream of a luciferase gene)

  • Transfection reagent

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed Neuro2A cells in a 96-well plate.

  • Co-transfect the cells with the ΔFosB and JunD expression plasmids and the AP-1 luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Analyze the effect of this compound on AP-1 driven luciferase expression.

In Vivo Administration and qPCR Analysis of Target Gene Expression

Objective: To determine the effect of this compound on the expression of ΔFosB target genes in a specific brain region of a relevant animal model.

Materials:

  • Animal model (e.g., mice)

  • This compound formulated for in vivo delivery

  • Stereotaxic apparatus for intracranial injections (if applicable)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (Gria2, Cdk5) and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR instrument

Procedure:

  • Administer this compound to the animals via the desired route (e.g., systemic injection or direct intracranial infusion into a region like the nucleus accumbens).

  • At a specified time point after treatment, euthanize the animals and dissect the brain region of interest.

  • Isolate total RNA from the tissue samples.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative change in gene expression (fold change) using the ΔΔCt method.

Visualizations

Signaling Pathway of ΔFosB and Point of Intervention by this compound

G ΔFosB Signaling and Inhibition by this compound cluster_0 Upstream Stimuli cluster_1 Cellular Signaling cluster_2 Transcriptional Regulation cluster_3 Downstream Effects Chronic Stress Chronic Stress SignalTransduction Signal Transduction Cascades Chronic Stress->SignalTransduction Drugs of Abuse Drugs of Abuse Drugs of Abuse->SignalTransduction FosB_Gene FosB Gene Transcription and Splicing SignalTransduction->FosB_Gene dFosB_Protein ΔFosB Protein Accumulation FosB_Gene->dFosB_Protein dFosB_JunD ΔFosB/JunD Heterodimer dFosB_Protein->dFosB_JunD AP1_Site AP-1 DNA Binding Site dFosB_JunD->AP1_Site Binds to Gene_Transcription Target Gene Transcription AP1_Site->Gene_Transcription Synaptic_Plasticity Synaptic Plasticity Gene_Transcription->Synaptic_Plasticity Behavioral_Changes Addiction-related Behaviors Synaptic_Plasticity->Behavioral_Changes AKOS_B018304 This compound AKOS_B018304->dFosB_JunD Allosteric Inhibition

Caption: ΔFosB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound In Vivo

G In Vivo Experimental Workflow for this compound Animal_Model Animal Model (e.g., Mouse) Drug_Admin This compound Administration Animal_Model->Drug_Admin Tissue_Harvest Brain Tissue Dissection (e.g., Nucleus Accumbens) Drug_Admin->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Relative Gene Expression (Fold Change) Data_Analysis->Results

Caption: Workflow for in vivo analysis of this compound's effect on gene expression.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of the transcription factor ΔFosB in health and disease. Its allosteric mechanism of action provides a unique approach to modulating ΔFosB's activity. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the effects of this compound on gene transcription and to explore its therapeutic potential in disorders characterized by aberrant ΔFosB signaling. Further research, including global gene expression profiling and detailed in vivo studies, will continue to expand our understanding of this promising compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of AKOS B018304: A Potent Chikungunya Virus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AKOS B018304, a novel small molecule with potent inhibitory activity against the Chikungunya virus (CHIKV). This document details the scientific background, experimental protocols, and key data associated with this promising antiviral compound.

Introduction

This compound, chemically identified as (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one, is an arylalkylidene derivative of the rhodanine (B49660) scaffold. Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The discovery of this compound as a potent inhibitor of Chikungunya virus replication highlights the potential of the rhodanine core in the development of novel antiviral therapeutics. The Chikungunya virus, a mosquito-borne alphavirus, has caused widespread outbreaks of debilitating febrile illness and arthritis, for which no specific antiviral treatment is currently available.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the Chikungunya virus (strain LR2006_OPY1) through a screening of a series of arylalkylidene derivatives of 1,3-thiazolidin-4-one.[1] The antiviral activity was evaluated in Vero cell cultures using a cytopathic effect (CPE) reduction assay.[1]

Quantitative Biological Data

The key quantitative data for the antiviral activity and cytotoxicity of this compound are summarized in the table below.

Compound IDChemical NameEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound(5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one0.42>100>238

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cytotoxicity.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (rhodanine) with an aldehyde (2-nitrobenzaldehyde).

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

G rhodanine Rhodanine reaction Knoevenagel Condensation rhodanine->reaction nitrobenzaldehyde 2-Nitrobenzaldehyde (B1664092) nitrobenzaldehyde->reaction base Base (e.g., Piperidine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one (this compound)

Materials:

  • Rhodanine (2-thioxo-1,3-thiazolidin-4-one)

  • 2-Nitrobenzaldehyde

  • Piperidine (or another suitable base)

  • Ethanol (B145695) (or another suitable solvent)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • A mixture of rhodanine (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of a base, such as piperidine, is added to the reaction mixture.

  • The reaction mixture is refluxed for a specified period (typically a few hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one (this compound).

  • The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the Chikungunya Virus nsP2 Protease

The proposed mechanism of action for this compound involves the inhibition of the Chikungunya virus non-structural protein 2 (nsP2) protease. The nsP2 protease is a viral enzyme essential for the processing of the viral polyprotein, a critical step in the replication of the virus.

Signaling Pathway and Inhibition

The inhibition of the nsP2 protease by this compound disrupts the viral replication cycle. A simplified representation of this interaction is shown below.

G cluster_virus Chikungunya Virus Replication polyprotein Viral Polyprotein nsP2 nsP2 Protease polyprotein->nsP2 Cleavage viral_proteins Mature Viral Proteins nsP2->viral_proteins replication Viral Replication viral_proteins->replication inhibitor This compound inhibitor->nsP2 Inhibition

Caption: Inhibition of CHIKV nsP2 protease by this compound.

Molecular docking studies have been performed to elucidate the binding mode of this compound within the active site of the Chikungunya virus nsP2 protease (PDB Code: 3TRK).[1] These in silico analyses suggest that the compound fits into the active site of the enzyme, potentially forming interactions that inhibit its proteolytic activity. This inhibition of polyprotein processing is believed to be the primary mechanism behind the potent antiviral effect of this compound.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

Workflow:

G A Seed Vero cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine CC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Vero cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing two-fold serial dilutions of this compound. A "cells only" control (without the compound) is also included.

  • The plate is incubated for a period that matches the antiviral assay (e.g., 48-72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

  • A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the "cells only" control, and the CC₅₀ value is determined by non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the inhibitory effect of the compound on the virus (EC₅₀).

Workflow:

G A Seed Vero cells in a 6-well or 12-well plate B Incubate until a confluent monolayer is formed A->B C Prepare virus-drug mixtures: serially diluted this compound + constant amount of CHIKV B->C D Infect cell monolayers with the virus-drug mixtures C->D E Incubate for 1-2 hours to allow for viral adsorption D->E F Remove inoculum and overlay with a semi-solid medium (e.g., containing carboxymethyl cellulose) E->F G Incubate for 2-3 days until plaques are visible F->G H Fix and stain the cells (e.g., with crystal violet) G->H I Count the number of plaques and calculate the percentage of plaque reduction H->I J Determine the EC₅₀ value I->J

Caption: Workflow for the plaque reduction assay.

Detailed Protocol:

  • Vero cells are grown in 6-well or 12-well plates to form a confluent monolayer.

  • Serial dilutions of this compound are prepared and pre-incubated with a known titer of Chikungunya virus for 1 hour at 37°C.

  • The cell monolayers are washed, and the virus-compound mixtures are added to the cells. A virus-only control is also included.

  • After an adsorption period of 1-2 hours, the inoculum is removed.

  • The cells are overlaid with a semi-solid medium (e.g., culture medium containing 1-2% carboxymethyl cellulose) to restrict the spread of the virus, leading to the formation of localized plaques.

  • The plates are incubated for 2-3 days.

  • The cells are then fixed (e.g., with 4% formaldehyde) and stained with a solution of crystal violet.

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control.

  • The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Conclusion

This compound has emerged as a potent and selective inhibitor of the Chikungunya virus in vitro. Its straightforward synthesis, significant antiviral activity at sub-micromolar concentrations, and high selectivity index make it a promising lead compound for the development of novel anti-CHIKV therapeutics. The proposed mechanism of action, involving the inhibition of the essential viral nsP2 protease, provides a solid foundation for further optimization and structure-activity relationship (SAR) studies. The detailed experimental protocols provided in this guide offer a basis for the replication and extension of these findings by the scientific community. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound.

References

AKOS B018304: A Dual-Targeting Investigational Compound for Antiviral and Neurological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AKOS B018304, also known as NSC 43396 and referred to in some literature as compound C6, is a small molecule arylalkylidene derivative with demonstrated biological activity against two distinct and significant therapeutic targets. Primarily, it has been identified as a potent allosteric inhibitor of the transcription factor ΔFosB, a key regulator in the molecular pathways of addiction and other neurological disorders. Additionally, related thiazolidone derivatives have shown inhibitory activity against the Chikungunya virus (CHIKV), suggesting a potential secondary application as an antiviral agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a well-characterized small molecule with the following properties:

PropertyValue
IUPAC Name (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Synonyms NSC 43396, C6
CAS Number 6308-22-1
Molecular Formula C10H6N2O3S2
Molecular Weight 266.30 g/mol
Appearance Powder
Purity Typically >99%

Therapeutic Potential and Mechanism of Action

This compound has demonstrated a dual-targeting capability, making it a compound of interest for two distinct therapeutic areas:

Inhibition of ΔFosB for Neurological Disorders

The transcription factor ΔFosB is a uniquely stable protein that accumulates in specific brain regions, such as the nucleus accumbens, following chronic exposure to stimuli like drugs of abuse, stress, or certain medications.[1][2] This accumulation is a key driver of long-term neural and behavioral plasticity underlying conditions like addiction and depression.[3]

This compound (referred to as C6 in foundational studies) acts as an allosteric inhibitor of ΔFosB.[4] It disrupts the binding of ΔFosB to its target DNA sequences by inducing a conformational change in the protein, rather than by directly competing for the DNA binding site.[4] This allosteric mechanism offers a novel approach to modulating the activity of this challenging therapeutic target.

Antiviral Activity Against Chikungunya Virus

While direct antiviral data for this compound is limited, a closely related series of arylalkylidene derivatives of 1,3-thiazolidin-4-one have been synthesized and evaluated for their inhibitory effects on the Chikungunya virus (CHIKV).[5] The proposed mechanism of action for these compounds is the inhibition of the viral non-structural protein 2 (nsP2) protease.[5] The nsP2 protease is crucial for the processing of the viral polyprotein, a necessary step for viral replication.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs.

Table 1: ΔFosB Inhibition Data for this compound (Compound C6)

ParameterValueAssayReference
IC50 10.1 μMFluorescence Polarization Assay (disruption of ΔFosB binding to TMR-cdk5)[4]

Table 2: Antiviral and Cytotoxicity Data for a Structurally Related Thiazolidone Derivative

CompoundEC50 (CHIKV)CC50 (Vero cells)Selectivity Index (SI)Reference
Compound 7*0.42 μM> 100 μM> 238[5]
This compound Not Reported> 100 μM Not Applicable[7]

*Note: Compound 7 from the Jadav et al. study is a close structural analog of this compound and is presented here to indicate the potential antiviral efficacy of this chemical class. The cytotoxicity of this compound (Compound 6 in the same study) was found to be greater than 100 μM in Vero cells.[7]

Experimental Protocols

Fluorescence Polarization Assay for ΔFosB-DNA Binding Inhibition

This protocol outlines the methodology to determine the inhibitory effect of this compound on the binding of ΔFosB to its DNA target.

Materials:

  • Purified ΔFosB protein

  • Fluorescently labeled DNA probe containing the AP-1 consensus sequence (e.g., 5'-fluorescein-labeled)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2.5% glycerol)

  • This compound stock solution in DMSO

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled DNA probe at a low nanomolar concentration in the binding buffer.

  • Add increasing concentrations of purified ΔFosB protein to the DNA solution to determine the optimal protein concentration that results in a significant shift in fluorescence polarization.

  • To assess inhibition, incubate the ΔFosB protein with varying concentrations of this compound for a predetermined period at room temperature.

  • Initiate the binding reaction by adding the fluorescently labeled DNA probe to the protein-compound mixture.

  • After incubation to reach equilibrium, measure the fluorescence polarization of each sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol describes a general method for evaluating the antiviral activity of compounds like this compound against Chikungunya virus.

Materials:

  • Vero cells (or another susceptible cell line)

  • Chikungunya virus stock of known titer

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT or other cell viability reagent

Procedure:

  • Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and infect them with a predetermined multiplicity of infection (MOI) of Chikungunya virus.

  • After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

  • Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Assess cell viability using a suitable method, such as the MTT assay.

  • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (CC50 Determination)

This protocol is essential for determining the toxicity of the compound to the host cells.

Materials:

  • Vero cells

  • Cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT or other cell viability reagent

Procedure:

  • Seed Vero cells in a 96-well plate and incubate to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the different concentrations of the compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Measure cell viability using the MTT assay.

  • The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

ΔFosB Signaling Pathway

The transcription factor ΔFosB is induced by chronic stimuli and forms a heterodimer with JunD. This complex then binds to AP-1 sites in the promoter regions of target genes, leading to long-term changes in gene expression and neuronal plasticity. This compound allosterically inhibits the binding of the ΔFosB/JunD complex to DNA.

deltaFosB_pathway cluster_stimuli Chronic Stimuli Drugs of Abuse Drugs of Abuse deltaFosB Induction deltaFosB Induction Drugs of Abuse->deltaFosB Induction Stress Stress Stress->deltaFosB Induction deltaFosB/JunD Complex deltaFosB/JunD Complex deltaFosB Induction->deltaFosB/JunD Complex AP-1 Site Binding AP-1 Site Binding deltaFosB/JunD Complex->AP-1 Site Binding Gene Expression Changes Gene Expression Changes AP-1 Site Binding->Gene Expression Changes Neuronal Plasticity Neuronal Plasticity Gene Expression Changes->Neuronal Plasticity AKOS_B018304 AKOS_B018304 AKOS_B018304->deltaFosB/JunD Complex

Caption: Allosteric inhibition of ΔFosB by this compound.

Chikungunya Virus Replication and nsP2 Protease Inhibition

The Chikungunya virus genome is a positive-sense single-stranded RNA that is translated into a polyprotein. The nsP2 protease domain is responsible for cleaving this polyprotein into individual non-structural proteins, which are essential for viral replication. Thiazolidone derivatives are proposed to inhibit this crucial step.

chikv_replication Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein nsP2 Protease Cleavage nsP2 Protease Cleavage Polyprotein->nsP2 Protease Cleavage Viral Replication Complex Viral Replication Complex nsP2 Protease Cleavage->Viral Replication Complex Viral RNA Synthesis Viral RNA Synthesis Viral Replication Complex->Viral RNA Synthesis AKOS_B018304_analog This compound Analog AKOS_B018304_analog->nsP2 Protease Cleavage

Caption: Proposed inhibition of CHIKV nsP2 protease.

Experimental Workflow for Compound Evaluation

The evaluation of a potential therapeutic agent like this compound follows a logical workflow from initial screening to the determination of a therapeutic index.

experimental_workflow Primary_Screening Primary Screening (e.g., CPE Assay) Dose_Response Dose-Response Curve (EC50 Determination) Primary_Screening->Dose_Response Selectivity_Index Selectivity Index Calculation (SI = CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assay) Selectivity_Index->Mechanism_of_Action

Caption: Workflow for antiviral compound evaluation.

Conclusion and Future Directions

This compound is a promising investigational compound with a unique dual-targeting profile. Its well-defined allosteric inhibitory activity against ΔFosB presents a compelling opportunity for the development of novel therapeutics for addiction and other neurological disorders. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile for this indication.

The potential antiviral activity of the thiazolidone scaffold, as suggested by studies on related compounds, merits further investigation. Direct evaluation of this compound against Chikungunya virus and other related alphaviruses is a logical next step. The favorable preliminary cytotoxicity profile suggests that a reasonable therapeutic window may be achievable.

References

Unraveling the Antiviral Potential of AKOS B018304 Against Chikungunya Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – While the global research community continues its vigorous search for effective antiviral therapies against Chikungunya virus (CHIKV), the compound AKOS B018304 has been noted in scientific literature as an inhibitor of the virus. However, a comprehensive review of publicly available data reveals a significant gap in the detailed characterization of its anti-CHIKV properties. This technical guide serves to consolidate the current, albeit limited, understanding of this compound's activity against Chikungunya and to highlight the areas requiring further investigation to fully ascertain its therapeutic potential.

Recent scientific publications have primarily focused on the role of a closely related compound, identified as AKOS, as a potent inhibitor of Ubiquitin-specific protease 14 (USP14), with significant implications for colorectal cancer treatment. These studies mention its initial identification as a Chikungunya virus inhibitor, but do not provide specific data on its antiviral efficacy or mechanism of action against CHIKV.

Due to the absence of detailed published research focusing specifically on the antiviral properties of this compound against Chikungunya, this guide will outline the general methodologies and theoretical frameworks that would be necessary to evaluate such a compound. This document is intended for researchers, scientists, and drug development professionals to underscore the necessary experimental journey for a compound like this compound.

Quantitative Data on Antiviral Activity: A Data Deficit

A thorough search of scientific databases and literature has not yielded specific quantitative data regarding the inhibitory effects of this compound on Chikungunya virus replication. Key metrics essential for evaluating antiviral potency, such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), are not publicly available.

For a comprehensive assessment, such data would be presented as follows:

Table 1: Hypothetical Antiviral Activity of this compound against Chikungunya Virus

CompoundVirus StrainCell LineAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compounde.g., S27e.g., Veroe.g., Plaque ReductionData N/AData N/AData N/AData N/A
This compounde.g., LR2006-OPY1e.g., Huh-7e.g., qRT-PCRData N/AData N/AData N/AData N/A

Data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Essential Experimental Protocols for Antiviral Assessment

To ascertain the antiviral properties of this compound, a series of standardized in vitro experiments would be required. The following protocols outline the necessary steps for such an evaluation.

Cytotoxicity Assay
  • Objective: To determine the concentration of this compound that is toxic to host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.

  • Methodology:

    • Seed host cells (e.g., Vero, Huh-7, or A549) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of this compound.

    • Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Virus Yield Reduction Assay
  • Objective: To quantify the inhibition of infectious virus particle production in the presence of the compound.

  • Methodology:

    • Infect host cells with Chikungunya virus at a specific multiplicity of infection (MOI).

    • After a short adsorption period, remove the virus inoculum and add media containing various concentrations of this compound.

    • Incubate for 24-48 hours.

    • Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay on a susceptible cell line.

    • Calculate the EC50 value, the concentration at which the virus yield is reduced by 50%.

Plaque Reduction Neutralization Assay
  • Objective: To assess the ability of the compound to prevent virus-induced cell death and plaque formation.

  • Methodology:

    • Seed susceptible cells in 6-well or 12-well plates.

    • Pre-incubate a standardized amount of Chikungunya virus with serial dilutions of this compound.

    • Infect the cell monolayers with the virus-compound mixture.

    • After adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentration.

    • Incubate until plaques are visible, then fix and stain the cells.

    • Count the plaques and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the IC50.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the necessary research path, the following diagrams illustrate a hypothetical experimental workflow and a potential viral lifecycle targeting pathway.

G cluster_0 In Vitro Evaluation Compound Preparation Compound Preparation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Preparation->Cytotoxicity Assay (CC50) Antiviral Screening Antiviral Screening Compound Preparation->Antiviral Screening Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assay (CC50)->Selectivity Index Calculation Dose-Response Analysis (EC50/IC50) Dose-Response Analysis (EC50/IC50) Antiviral Screening->Dose-Response Analysis (EC50/IC50) Dose-Response Analysis (EC50/IC50)->Selectivity Index Calculation

Caption: Workflow for in vitro assessment of antiviral compounds.

G cluster_1 Potential CHIKV Lifecycle Inhibition Points Viral Entry Viral Entry Genome Replication Genome Replication Viral Entry->Genome Replication Protein Synthesis Protein Synthesis Genome Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Viral Egress Viral Egress Virion Assembly->Viral Egress This compound This compound This compound->Genome Replication Hypothesized Target

Caption: Potential targets for this compound in the CHIKV lifecycle.

Future Directions and Conclusion

The identification of this compound as a Chikungunya virus inhibitor, even if tangential to its currently explored applications, warrants dedicated investigation. To build a comprehensive technical profile, future research must focus on generating robust quantitative data on its antiviral efficacy against multiple CHIKV strains and in various cell types. Mechanistic studies are also paramount to identify the specific viral or host factor targeted by the compound.

Without such foundational data, the potential of this compound as a viable anti-Chikungunya therapeutic remains speculative. This guide, therefore, serves as a call to action for the research community to fill this critical knowledge gap, providing the necessary data to inform future drug development efforts against this debilitating mosquito-borne disease.

Methodological & Application

Application Notes and Protocols for AKOS B018304 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative belonging to the thiazolidinone class of compounds.[1] It has been identified as a potential inhibitor of the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes that causes fever, joint pain, and arthritis. Research suggests that the antiviral activity of this class of compounds is likely mediated through the inhibition of the viral non-structural protein 2 (nsP2) protease, an enzyme crucial for the replication of the virus.[1] These application notes provide detailed protocols for the use of this compound in a cell culture setting to evaluate its antiviral properties.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following table summarizes the anti-Chikungunya virus activity of structurally related arylalkylidene derivatives of 1,3-thiazolidin-4-one, as reported by Jadav et al. (2015) in a Cytopathic Effect (CPE) reduction assay using Vero cells. This data provides an expected range of efficacy for compounds of this class.

Compound ID (from Jadav et al., 2015)EC50 (μM)
7 0.42
8 4.2
9 3.6
16 40.1
19 6.8

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which this compound is not toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.

Materials:

  • This compound

  • Vero cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete DMEM.

  • After 24 hours, remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Anti-Chikungunya Virus Activity Assay (CPE Reduction Assay)

This assay determines the ability of this compound to protect cells from the cytopathic effects induced by CHIKV infection.

Materials:

  • This compound

  • Chikungunya virus (e.g., LR2006_OPY1 strain)

  • Vero cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 20% methanol)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • When the cell monolayer is confluent, remove the growth medium.

  • In separate tubes, mix the virus (at a multiplicity of infection, MOI, that causes complete CPE in 48-72 hours) with the different concentrations of this compound.

  • Add 100 µL of the virus-compound mixtures to the respective wells.

  • Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

  • Incubate the plate at 37°C with 5% CO2 and observe daily for cytopathic effects (CPE).

  • After 48-72 hours, when the virus control wells show complete CPE, discard the medium and stain the cells with Crystal Violet solution for 10-15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • The amount of stained, viable cells can be visually assessed or quantified by dissolving the stain in methanol (B129727) and measuring the absorbance.

  • The 50% effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from viral CPE.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (CPE Reduction) prep_cells Seed Vero Cells in 96-well plates treat_cells_cyto Treat cells with this compound prep_cells->treat_cells_cyto infect_cells Infect cells with CHIKV +/- this compound prep_cells->infect_cells prep_akos Prepare serial dilutions of this compound prep_akos->treat_cells_cyto prep_akos->infect_cells prep_virus Prepare Chikungunya virus stock prep_virus->infect_cells incubate_cyto Incubate for 48-72h treat_cells_cyto->incubate_cyto mtt_assay Add MTT and solubilize formazan incubate_cyto->mtt_assay read_cyto Measure absorbance at 570 nm mtt_assay->read_cyto calc_cc50 Calculate CC50 read_cyto->calc_cc50 incubate_antiviral Incubate for 48-72h infect_cells->incubate_antiviral observe_cpe Observe for Cytopathic Effect (CPE) incubate_antiviral->observe_cpe stain_cells Stain with Crystal Violet observe_cpe->stain_cells calc_ec50 Calculate EC50 stain_cells->calc_ec50 CHIKV_Replication_and_Inhibition cluster_virus_lifecycle Chikungunya Virus Replication Cycle entry 1. Virus Entry (Endocytosis) uncoating 2. Uncoating & Genomic RNA Release entry->uncoating translation 3. Translation of ns Polyprotein uncoating->translation processing 4. Polyprotein Processing by nsP2 Protease translation->processing replication 5. RNA Replication processing->replication assembly 6. Viral Assembly & Budding replication->assembly akos This compound (Arylalkylidene Derivative) akos->inhibition inhibition->processing Inhibition

References

Application Notes and Protocols for AKOS B018304 In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative with the chemical formula C₁₀H₆N₂O₃S₂ and a molecular weight of 266.30 g/mol .[1][2] This small molecule has garnered interest in the scientific community due to its dual potential as a therapeutic agent. It has been identified as a potent inhibitor of the Chikungunya virus (CHIKV) and as an allosteric inhibitor of DeltaFosB (ΔFosB), a key transcription factor implicated in addiction and other neuropsychiatric disorders.[3][4] These distinct mechanisms of action open avenues for its investigation in diverse pathological contexts, from viral infectious diseases to neurological conditions.

This document provides detailed application notes and standardized protocols for the in vivo use of this compound, aimed at facilitating reproducible research and accelerating its preclinical development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₆N₂O₃S₂[1][2]
Molecular Weight 266.30 g/mol [1][2]
CAS Number 6308-22-1[1][2]
Appearance White to off-white powder[5]
Purity Typically >99%[3][6]
Solubility Soluble in DMSO (≥ 77.5 mg/mL)[7]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[7][8]

Mechanisms of Action & Signaling Pathways

This compound has two well-documented, distinct mechanisms of action. The choice of in vivo model and experimental design will be dictated by the specific pathway being investigated.

Inhibition of Chikungunya Virus (CHIKV) Replication

This compound has been identified as a potent inhibitor of the Chikungunya virus.[4] CHIKV is a mosquito-borne alphavirus that causes fever, rash, and severe, often chronic, arthralgia. The virus enters host cells via receptor-mediated endocytosis and replicates its RNA genome in the cytoplasm. The viral polyprotein is cleaved into non-structural proteins (nsP1-4), which form the replication complex, and structural proteins, which assemble into new virions. While the precise target of this compound in the CHIKV life cycle is not fully elucidated, it is hypothesized to interfere with viral replication.

CHIKV_Replication_Pathway CHIKV Chikungunya Virus HostCell Host Cell CHIKV->HostCell Attachment Endocytosis Receptor-Mediated Endocytosis HostCell->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating Viral RNA Release Endosome->Uncoating Translation Translation of nsP1-4 Uncoating->Translation Assembly Virion Assembly Uncoating->Assembly Replication RNA Replication (Replication Complex) Translation->Replication Transcription Subgenomic RNA Transcription Replication->Transcription Translation_SP Translation of Structural Proteins Transcription->Translation_SP Translation_SP->Assembly Budding Budding and Release Assembly->Budding Budding->CHIKV New Virions AKOS This compound AKOS->Replication Inhibition

Chikungunya Virus Replication Cycle and the inhibitory action of this compound.
Allosteric Inhibition of ΔFosB

This compound acts as an allosteric inhibitor of ΔFosB, a truncated splice variant of the FosB gene.[3] ΔFosB is a highly stable transcription factor that accumulates in the nucleus accumbens, a key brain reward region, following chronic exposure to stimuli such as drugs of abuse or stress. ΔFosB heterodimerizes with Jun family proteins to form the AP-1 (Activator Protein-1) transcription factor complex. This complex then binds to AP-1 sites in the promoter regions of target genes, thereby regulating their expression and contributing to long-term neuroplasticity. This compound is reported to induce a structural change in ΔFosB, preventing its binding to DNA with an IC₅₀ of 10.1 μM for disrupting the binding to TMR-cdk5.[3]

DeltaFosB_Signaling_Pathway cluster_stimuli Chronic Stimuli Drugs_of_Abuse Drugs of Abuse Dopamine_Signaling Dopamine Signaling (e.g., in Nucleus Accumbens) Drugs_of_Abuse->Dopamine_Signaling Chronic_Stress Chronic Stress Chronic_Stress->Dopamine_Signaling FosB_Gene FosB Gene Dopamine_Signaling->FosB_Gene Induction DeltaFosB_mRNA ΔFosB mRNA FosB_Gene->DeltaFosB_mRNA Alternative Splicing DeltaFosB_Protein ΔFosB Protein DeltaFosB_mRNA->DeltaFosB_Protein Translation AP1_Complex Active AP-1 Complex (ΔFosB/JunD) DeltaFosB_Protein->AP1_Complex Heterodimerization Jun_Proteins Jun Proteins (e.g., JunD) Jun_Proteins->AP1_Complex Heterodimerization AP1_Site AP-1 Site in Target Gene Promoter AP1_Complex->AP1_Site Binding Gene_Expression Altered Gene Expression (e.g., cdk5, GluA2) AP1_Site->Gene_Expression Regulation Neuroplasticity Long-Term Neuroplasticity (Addiction, etc.) Gene_Expression->Neuroplasticity AKOS This compound AKOS->DeltaFosB_Protein Allosteric Inhibition (prevents DNA binding)

ΔFosB signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for your specific animal model and experimental conditions.

Preparation of this compound for In Vivo Administration

This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. Two recommended formulations are provided below.[9]

Formulation 1: DMSO/PEG300/Tween-80/Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Formulation 2: DMSO/SBE-β-CD/Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.

  • Mix thoroughly until the solution is clear. This results in a solution containing 10% DMSO and 90% (20% SBE-β-CD in saline).

Protocol for Chikungunya Virus Infection Model

This protocol is based on established non-lethal mouse models of CHIKV infection that recapitulate key disease symptoms such as footpad swelling.

Animal Model:

  • C57BL/6 mice (4-6 weeks old) are a commonly used strain.

Experimental Workflow:

  • Virus Inoculation: Anesthetize mice and inoculate with a sublethal dose of CHIKV (e.g., 10³-10⁴ PFU) in a small volume (e.g., 20-50 µL) into the dorsal side of one of the hind footpads.

  • This compound Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection is a common systemic route. Oral gavage (p.o.) may also be considered, but bioavailability studies are recommended.

    • Dosing Regimen: Begin treatment shortly after virus inoculation (e.g., 1-4 hours post-infection) and continue daily for a defined period (e.g., 7-14 days). A starting dose in the range of 10-50 mg/kg can be considered, but must be optimized.

  • Monitoring and Endpoints:

    • Footpad Swelling: Measure the height and width of the infected footpad daily using a digital caliper.

    • Viremia: Collect blood samples at various time points (e.g., days 1, 2, 3, 5, and 7 post-infection) to determine viral titers by plaque assay or qRT-PCR.

    • Histopathology: At the end of the study, collect tissues (e.g., joints, muscle) for histopathological analysis to assess inflammation and tissue damage.

    • Clinical Score: Monitor mice for clinical signs of disease such as lethargy, ruffled fur, and mobility issues.

CHIKV_In_Vivo_Workflow cluster_endpoints Endpoints Start Start: C57BL/6 Mice Inoculation CHIKV Inoculation (Footpad) Start->Inoculation Treatment This compound Administration (e.g., i.p.) Inoculation->Treatment Monitoring Daily Monitoring Treatment->Monitoring Footpad Footpad Swelling Monitoring->Footpad Viremia Viremia Measurement Monitoring->Viremia Analysis Data Analysis Footpad->Analysis Viremia->Analysis Histology Histopathology Histology->Analysis

Experimental workflow for evaluating this compound in a CHIKV mouse model.
Protocol for ΔFosB Inhibition Model

This protocol is based on models of addiction or stress where ΔFosB is induced in the nucleus accumbens.

Animal Model:

  • Adult male C57BL/6 mice are commonly used.

Experimental Workflow:

  • Induction of ΔFosB:

    • Chronic Drug Administration: Administer a drug of abuse (e.g., cocaine at 15-20 mg/kg, i.p.) daily for an extended period (e.g., 7-14 days) to induce ΔFosB expression in the nucleus accumbens.

    • Chronic Stress Models: Utilize models such as chronic social defeat stress or chronic unpredictable stress.

  • This compound Administration:

    • Route of Administration: For systemic effects, i.p. administration can be used. For targeted effects, stereotaxic intracranial infusion into the nucleus accumbens may be necessary, given the specific localization of ΔFosB induction.

    • Dosing Regimen: Administer this compound either concurrently with the ΔFosB-inducing stimulus or after the induction period to assess its effects on established neuroplasticity. A starting dose for i.p. administration could be in the range of 10-50 mg/kg, while for intracranial infusion, much lower doses in the µg range would be appropriate.

  • Monitoring and Endpoints:

    • Behavioral Assays: Conduct behavioral tests relevant to the model used, such as conditioned place preference (CPP), self-administration paradigms for addiction models, or social interaction and forced swim tests for stress models.

    • Molecular Analysis: At the end of the study, collect brain tissue (specifically the nucleus accumbens) to measure levels of ΔFosB and its target genes (e.g., cdk5, GluA2) via Western blotting, immunohistochemistry, or qRT-PCR.

DeltaFosB_In_Vivo_Workflow Start Start: C57BL/6 Mice Induction Induction of ΔFosB (e.g., Chronic Cocaine) Start->Induction Treatment This compound Administration (e.g., i.p. or intracranial) Induction->Treatment Behavior Behavioral Testing (e.g., CPP, Social Interaction) Treatment->Behavior Molecular Molecular Analysis (Nucleus Accumbens) Behavior->Molecular Analysis Data Analysis Molecular->Analysis

Experimental workflow for evaluating this compound as a ΔFosB inhibitor in vivo.

Quantitative Data Summary

Currently, there is a lack of publicly available in vivo quantitative data for this compound. The following table is a template for researchers to populate with their own experimental data for clear and structured presentation.

ParameterAnimal ModelAdministration Route & DoseResult
Efficacy (CHIKV)
Viral Titer Reduction (Blood)C57BL/6i.p., [Dose] mg/kg[e.g., X-fold reduction]
Reduction in Footpad SwellingC57BL/6i.p., [Dose] mg/kg[e.g., X% reduction]
Efficacy (ΔFosB)
Reversal of CPPC57BL/6i.p., [Dose] mg/kg[e.g., X% reversal]
Reduction in ΔFosB levels (NAc)C57BL/6i.p., [Dose] mg/kg[e.g., X% reduction]
Pharmacokinetics
Tₘₐₓ[Specify Strain][Route], [Dose] mg/kg[Time]
Cₘₐₓ[Specify Strain][Route], [Dose] mg/kg[Concentration]
Half-life (t₁/₂)[Specify Strain][Route], [Dose] mg/kg[Time]
Toxicology
Maximum Tolerated Dose (MTD)[Specify Strain][Route][Dose] mg/kg
LD₅₀[Specify Strain][Route][Dose] mg/kg

Conclusion

This compound is a promising small molecule with dual therapeutic potential. The protocols and information provided herein are intended to serve as a guide for researchers initiating in vivo studies with this compound. Due to the limited availability of specific in vivo data for this compound, careful optimization of dosages, administration routes, and experimental timelines is essential for obtaining robust and reproducible results. It is strongly recommended that all studies are conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for AKOS B018304 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative belonging to the thiazolidinone class of compounds. Emerging research suggests its potential as an antiviral agent, specifically as an inhibitor of the nsP2 protease of the Chikungunya virus (CHIKV), a mosquito-borne alphavirus responsible for debilitating arthralgia. These application notes provide a comprehensive overview of the proposed dosage and administration of this compound in murine models of Chikungunya virus infection, based on available data for structurally related compounds and established experimental protocols.

Mechanism of Action: Inhibition of Chikungunya Virus nsP2 Protease

This compound is hypothesized to exert its antiviral activity by targeting the nsP2 protease of the Chikungunya virus. The nsP2 protease is a crucial enzyme for viral replication, responsible for processing the viral polyprotein into functional non-structural proteins. By inhibiting this protease, this compound is expected to disrupt the viral life cycle and reduce viral load in infected hosts.

CHIKV_nsP2_Inhibition cluster_virus CHIKV Life Cycle cluster_drug Drug Intervention Viral Entry Viral Entry Polyprotein Translation Polyprotein Translation Viral Entry->Polyprotein Translation nsP2 Protease Activity nsP2 Protease Activity Polyprotein Translation->nsP2 Protease Activity Polyprotein Cleavage Polyprotein Cleavage nsP2 Protease Activity->Polyprotein Cleavage Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication Polyprotein Cleavage->Viral Replication Disrupted Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release This compound This compound This compound->nsP2 Protease Activity Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis A Acclimatize Mice D Inoculate Mice with CHIKV (e.g., 10^6 PFU, subcutaneous) A->D B Prepare this compound Formulation E Administer this compound or Vehicle (e.g., 5-50 mg/kg, i.p.) B->E C Prepare CHIKV Inoculum C->D D->E Post-infection F Daily Monitoring (Weight, Footpad Swelling) E->F G Collect Blood/Tissues (e.g., Day 3 post-infection) F->G At specified time points H Measure Viral Load (Plaque Assay or qRT-PCR) G->H I Histopathological Analysis G->I

Application Notes and Protocols for AKOS B018304

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative, identified as a potent inhibitor of the Chikungunya virus and an allosteric inhibitor of ΔFosB DNA binding.[1][2] Its chemical formula is C10H6N2O3S2, with a molecular weight of approximately 266.30 g/mol .[3][4] This document provides detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6308-22-1[1][3][4]
Molecular Formula C10H6N2O3S2[3][4]
Molecular Weight 266.30 g/mol [3][4]
Appearance Off-white to gray solid powder[3]
Purity >98%[5]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity.

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years[1][3]
4°C2 years[3]
In Solvent -80°C6 months to 1 year[1][3]
-20°C1 month[1][3]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][3]

Experimental Protocols

I. Preparation of In Vitro Stock Solutions

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator or water bath

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of fresh DMSO to the powder. For example, to prepare a 10 mM stock solution, add 0.3755 mL of DMSO to 1 mg of this compound.[3]

  • Dissolution: Vortex the solution thoroughly to facilitate dissolution. If precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[3]

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Stock Solution Concentration Table (for In Vitro Use in DMSO)

Desired ConcentrationMass of this compoundVolume of DMSOMolar Concentration
1 mM1 mg3.7552 mL1 mM
5 mM1 mg0.7510 mL5 mM
10 mM1 mg0.3755 mL10 mM
1 mM5 mg18.7758 mL1 mM
5 mM5 mg3.7552 mL5 mM
10 mM5 mg1.8776 mL10 mM
1 mM10 mg37.5516 mL1 mM
5 mM10 mg7.5103 mL5 mM
10 mM10 mg3.7552 mL10 mM

Data compiled from MedChemExpress.[3]

Solubility Data:

SolventSolubilityReference
DMSO ≥ 77.5 mg/mL (291.03 mM)[3]
Ethanol 2 mg/mL[1]
Water Insoluble[1]

II. Preparation of In Vivo Formulations

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. Below are two established protocols.

Protocol 1: PEG300, Tween-80, and Saline Formulation

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25.8 mg/mL).

  • In a sterile tube, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation results in a clear solution with a solubility of ≥ 2.58 mg/mL (9.69 mM).[3]

Protocol 2: SBE-β-CD in Saline Formulation

Materials:

  • This compound

  • DMSO

  • 20% SBE-β-CD in Saline

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25.8 mg/mL).

  • Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly to obtain a clear solution.

  • This formulation also yields a solubility of ≥ 2.58 mg/mL (9.69 mM).[3]

Workflow for In Vitro Stock Solution Preparation

G Workflow for Preparing this compound In Vitro Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B Calculate volume for desired concentration C Vortex Thoroughly B->C D Optional: Heat or Sonicate C->D If precipitate forms E Aliquot into Single-Use Tubes D->E F Store at -80°C (long-term) or -20°C (short-term) E->F

Caption: Workflow for preparing this compound in vitro stock solution.

Mechanism of Action Diagram

G Proposed Mechanism of Action of this compound AKOS This compound DeltaFosB ΔFosB AKOS->DeltaFosB Allosteric Inhibition Binding DNA Binding AKOS->Binding Disrupts DeltaFosB->Binding DNA DNA DNA->Binding Transcription Gene Transcription Binding->Transcription

References

Application Notes and Protocols for AKOS B018304 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative that has been identified as a potent inhibitor of the chikungunya virus and an allosteric inhibitor of ΔFosB (DeltaFosB)[1][2]. As a transcription factor implicated in the molecular switch for addiction and other compulsive behaviors, ΔFosB is a significant target in neurological research[3][4]. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and storage, and relevant safety information.

Physicochemical Properties

PropertyValueReference
Chemical Formula C10H6N2O3S2[5][6]
Molecular Weight 266.30 g/mol [1][6]
CAS Number 6308-22-1[1][5]
Appearance Off-white to gray solid[7]

Solubility in DMSO

This compound exhibits good solubility in DMSO, a common solvent for in vitro and in vivo studies. However, it is crucial to use anhydrous (dry) DMSO, as the presence of moisture can significantly reduce the solubility of the compound[1][7].

SupplierReported Solubility in DMSOMolar ConcentrationNotes
Selleck Chemicals53 mg/mL199.02 mMUse fresh, moisture-free DMSO.[1]
MedChemExpress≥ 77.5 mg/mL291.03 mM"≥" indicates that the saturation point was not reached at this concentration.[7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 266.30 g/mol

    • Desired Concentration (C) = 100 mM = 0.1 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.1 mol/L x 0.001 L x 266.30 g/mol = 0.02663 g = 26.63 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 26.63 mg of this compound powder into the tared tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.

  • Storage of the stock solution:

    • For short-term storage (days to weeks), store the stock solution at -20°C.

    • For long-term storage (months to a year), it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C[1][7].

Safety Precautions

  • This compound is for research use only and not for human or veterinary use[2][5].

  • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound. An SDS for this compound is available from your chemical supplier[1][5][7].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway involving ΔFosB and a general workflow for determining compound solubility.

deltaFosB_pathway Simplified ΔFosB Signaling Pathway cluster_stimuli Chronic Stimuli cluster_transcription_factor Transcription Factor Accumulation cluster_downstream Downstream Effects Drugs_of_Abuse Drugs of Abuse deltaFosB ΔFosB Accumulation in Nucleus Accumbens Drugs_of_Abuse->deltaFosB Chronic_Stress Chronic Stress Chronic_Stress->deltaFosB Altered_Gene_Expression Altered Gene Expression deltaFosB->Altered_Gene_Expression Synaptic_Plasticity Synaptic Plasticity Altered_Gene_Expression->Synaptic_Plasticity Behavioral_Changes Long-Term Behavioral Changes (e.g., Addiction) Synaptic_Plasticity->Behavioral_Changes AKOS_B018304 This compound AKOS_B018304->deltaFosB Inhibits

Caption: Simplified ΔFosB signaling pathway and the inhibitory action of this compound.

solubility_workflow Experimental Workflow for Solubility Determination Start Start Weigh_Compound Weigh Compound (e.g., this compound) Start->Weigh_Compound Add_Solvent Add Known Volume of Anhydrous DMSO Weigh_Compound->Add_Solvent Mix Vortex/Mix to Dissolve Add_Solvent->Mix Observe Completely Dissolved? Mix->Observe Increase_Concentration Add More Compound to Increase Concentration Observe->Increase_Concentration No Record_Solubility Record Maximum Solubility (mg/mL) Observe->Record_Solubility Yes Increase_Concentration->Mix End End Record_Solubility->End

Caption: General experimental workflow for determining the solubility of a compound in a solvent.

References

Application Notes and Protocols for Utilizing AKOS B018304 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304 is an arylalkylidene derivative that functions as a potent inhibitor of the transcription factor ΔFosB. It acts by allosterically preventing the binding of ΔFosB to its target DNA sequences.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors, with specific DNA regions within the cell.[2][3][4][5] These application notes provide a detailed protocol for utilizing this compound to study its effect on the genome-wide binding of ΔFosB. By treating cells with this compound prior to performing a ChIP assay, researchers can elucidate the specific genomic loci where ΔFosB binding is inhibited by the compound. This information is invaluable for understanding the molecular mechanisms of action of this compound and its potential therapeutic applications.

Principle of the Assay

The ChIP assay, when coupled with treatment of this compound, allows for the in vivo assessment of this compound's ability to disrupt the interaction between the transcription factor ΔFosB and its genomic targets. The general workflow involves treating cultured cells with this compound, followed by cross-linking of proteins to DNA using formaldehyde (B43269). The chromatin is then extracted and sheared into smaller fragments. An antibody specific to ΔFosB is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA can be analyzed by quantitative PCR (qPCR) to investigate specific target genes or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of ΔFosB binding sites.

Data Presentation: Quantitative Parameters for ChIP Assays

The following tables summarize key quantitative parameters that should be optimized for a successful ChIP experiment targeting the transcription factor ΔFosB.

ParameterRecommended RangeNotes
Cell Number 1 x 10^6 to 1 x 10^7 cells per IPThe optimal number depends on the abundance of ΔFosB in the chosen cell line. For transcription factors, a higher cell number is generally recommended.[6][7][8]
This compound Treatment Titrate based on IC50The IC50 for disruption of ΔFosB binding to TMR-cdk5 is 10.1 μM.[1] A dose-response and time-course experiment is recommended to determine the optimal concentration and treatment duration for your cell line.
Antibody Concentration 1 - 10 µg per 25 µg of chromatinThis should be empirically determined for the specific anti-ΔFosB antibody being used.[9][10]
Chromatin Fragment Size 200 - 1000 bpSonication is a critical step that needs to be optimized to achieve the desired fragment size.[10]
Sonication ParameterRecommended SettingNotes
Sonication Cycles 10 - 50 cyclesOptimization is crucial and depends on the cell type and sonicator.[3][11]
Pulse Duration 30 seconds "ON" / 30 seconds "OFF"This pulse regimen helps to prevent overheating of the sample.[12]
Power Setting HighHigher power is generally more effective for shearing chromatin.[2][12]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Culture your cells of interest to approximately 80-90% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration.

Protocol 2: Chromatin Immunoprecipitation

This protocol is adapted from standard ChIP procedures.

1. Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature with gentle shaking.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Harvest the cells and resuspend the cell pellet in cell lysis buffer.

  • Incubate on ice to allow for cell lysis.

  • Pellet the nuclei and resuspend in nuclear lysis buffer.

  • Sonicate the nuclear lysate to shear the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions is critical.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate a fraction of the chromatin with an anti-ΔFosB antibody overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

4. Elution and Reversal of Cross-links

  • Elute the immunoprecipitated complexes from the beads using an elution buffer.

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification

  • Purify the DNA using a spin column or phenol:chloroform extraction.

  • The purified DNA is now ready for downstream analysis (qPCR or ChIP-seq).

Mandatory Visualizations

Diagram 1: this compound Chromatin Immunoprecipitation Workflow

ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis start Start with Cultured Cells treatment Treat with this compound or Vehicle start->treatment crosslink Cross-link Proteins to DNA (Formaldehyde) treatment->crosslink Proceed to ChIP lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip Immunoprecipitation with anti-ΔFosB Antibody lysis->ip wash Wash to Remove Non-specific Binding ip->wash elute Elution & Reversal of Cross-links wash->elute purify DNA Purification elute->purify analysis qPCR or ChIP-seq purify->analysis Analyze DNA

Caption: Workflow for assessing this compound's effect on ΔFosB binding.

Diagram 2: Simplified ΔFosB Signaling Pathway

DeltaFosB_Pathway cluster_stimuli External Stimuli cluster_signaling Upstream Signaling cluster_tf Transcription Factor Complex cluster_inhibition Inhibition cluster_target Target Gene Regulation stimuli Chronic Stress, Drugs of Abuse dopamine (B1211576) Dopamine Receptor Signaling stimuli->dopamine activin Activin/ALK4/Smad3 Pathway stimuli->activin deltaFosB ΔFosB dopamine->deltaFosB Induces activin->deltaFosB Induces ap1 AP-1 Complex deltaFosB->ap1 Heterodimerizes with jun Jun Proteins jun->ap1 dna Binds to AP-1 sites on DNA ap1->dna akos This compound akos->dna Inhibits Binding gene Target Gene Expression (e.g., related to addiction, stress response) dna->gene Regulates

Caption: ΔFosB signaling and its inhibition by this compound.

References

Application Notes and Protocols for AKOS B018304 in Protein-DNA Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS B018304, also known as C6 or NSC 43396, is an arylalkylidene derivative that has been identified as a small molecule inhibitor of the transcription factor DeltaFosB (ΔFosB).[1] It functions by allosterically inhibiting the binding of ΔFosB to its target DNA sequences.[1] Specifically, this compound is proposed to bind to a region on ΔFosB, inducing a structural change that prevents the protein from adopting the conformation necessary for DNA binding.[1] This compound serves as a valuable chemical probe for studying the roles of ΔFosB in various biological processes and as a potential starting point for therapeutic development.

ΔFosB is a uniquely stable transcription factor that accumulates in specific brain regions following chronic exposure to stimuli such as drugs of abuse, stress, and certain medications.[1][2][3] It plays a crucial role in the long-term neural and behavioral plasticity underlying conditions like addiction, depression, and dyskinesia.[1][4] ΔFosB, as part of the Activator Protein-1 (AP-1) complex, binds to AP-1 consensus sites in the promoter regions of target genes to regulate their expression.[1][2][3] Understanding and modulating the interaction between ΔFosB and DNA is therefore of significant interest in neuroscience and drug development.

Application: Studying the Inhibition of ΔFosB-DNA Interaction

This compound can be utilized in a variety of in vitro assays to study the dynamics of ΔFosB and its interaction with DNA. Its primary application is to disrupt this interaction to investigate the downstream consequences on gene transcription and cellular function.

Quantitative Data

The inhibitory activity of this compound on the ΔFosB-DNA interaction has been quantified using fluorescence polarization assays. The following table summarizes the available data for this compound (referred to as C6 in the source literature) and a related compound, C2, for comparison.

CompoundTarget ComplexAssayIC50 (μM)Reference
This compound (C6) ΔFosB homodimer - DNAFluorescence Polarization10.1[1]
C2ΔFosB homodimer - DNAFluorescence Polarization1.8[1]
This compound (C6) ΔFosB/JunD heterodimer - DNAFluorescence Polarization> 50[1]
C2ΔFosB/JunD heterodimer - DNAFluorescence Polarization2.5[1]

Signaling Pathway and Mechanism of Action

Chronic stimuli lead to the accumulation of stable ΔFosB, which then dimerizes (with partners like JunD or itself) to form an active AP-1 transcription factor complex. This complex binds to AP-1 sites on DNA, regulating target genes such as Cdk5 and GluA2, leading to long-term changes in neural plasticity. This compound acts as an allosteric inhibitor, preventing this crucial DNA binding step.

deltaFosB_pathway cluster_stimulus Chronic Stimuli cluster_cellular Cellular Response in Striatal Neurons cluster_inhibition Inhibition by this compound Drugs of Abuse Drugs of Abuse FosB_gene FosB Gene Drugs of Abuse->FosB_gene Chronic Stress Chronic Stress Chronic Stress->FosB_gene L-DOPA L-DOPA L-DOPA->FosB_gene deltaFosB_protein ΔFosB Protein (Accumulation) FosB_gene->deltaFosB_protein Alternative Splicing & Translation AP1_complex Active AP-1 Complex (ΔFosB/JunD or ΔFosB/ΔFosB) deltaFosB_protein->AP1_complex JunD_protein JunD Protein JunD_protein->AP1_complex DNA_binding Binding to AP-1 sites on DNA AP1_complex->DNA_binding Gene_expression Altered Gene Expression (e.g., Cdk5, GluA2) DNA_binding->Gene_expression Neural_plasticity Long-term Neural and Behavioral Plasticity Gene_expression->Neural_plasticity AKOS_B018304 This compound (C6) AKOS_B018304->deltaFosB_protein Allosteric Binding & Conformational Change AKOS_B018304->DNA_binding Inhibits

Caption: ΔFosB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to study protein-DNA interactions, adapted for the specific use of this compound as an inhibitor of ΔFosB.

Fluorescence Polarization (FP) Assay for Inhibition of ΔFosB-DNA Binding

This high-throughput assay quantitatively measures the disruption of the ΔFosB-DNA complex by a small molecule inhibitor. It is based on the principle that a small, fluorescently labeled DNA probe tumbles rapidly in solution (low polarization), but when bound by a larger protein (like ΔFosB), it tumbles slower, resulting in higher polarization. An inhibitor will displace the DNA, returning the polarization to a low state.

Materials:

  • Purified recombinant ΔFosB protein (and/or JunD for heterodimer studies)

  • Fluorescently labeled DNA oligonucleotide containing an AP-1 consensus sequence (e.g., 5'-TMR-labeled cdk5 promoter sequence).[1]

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare Reagents:

    • Dilute the purified ΔFosB protein to the desired concentration (e.g., 2x the final concentration) in Assay Buffer. The optimal concentration should be determined empirically but should be sufficient to bind a significant fraction of the DNA probe.

    • Dilute the TMR-labeled DNA probe to 2 nM in Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Assay Setup (per well):

    • Add 10 µL of ΔFosB protein solution.

    • Add 5 µL of this compound solution at various concentrations (or DMSO vehicle for control).

    • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2 nM TMR-labeled DNA probe.

    • Include controls: DNA probe only (for low polarization) and DNA probe + ΔFosB without inhibitor (for high polarization).

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

fp_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Measurement & Analysis P1 Prepare serial dilution of this compound A2 Add this compound (or DMSO) P1->A2 P2 Prepare ΔFosB protein and TMR-DNA probe A1 Add ΔFosB to wells P2->A1 A1->A2 A3 Pre-incubate A2->A3 A4 Add TMR-DNA probe A3->A4 R1 Incubate plate (protected from light) A4->R1 R2 Measure Fluorescence Polarization (FP) R1->R2 R3 Plot FP vs. [Inhibitor] and calculate IC50 R2->R3

Caption: Workflow for the Fluorescence Polarization (FP) inhibition assay.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a qualitative or semi-quantitative visual assessment of protein-DNA binding and its inhibition. A protein-DNA complex migrates slower through a non-denaturing gel than free DNA. Inhibition by this compound will result in a decrease in the shifted band and an increase in the free probe band.

Materials:

  • Purified recombinant ΔFosB protein

  • DNA probe (e.g., 30-50 bp) containing an AP-1 consensus site, end-labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dye).

  • This compound (stock solution in DMSO)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Loading Dye (non-denaturing)

  • TBE Buffer

  • Non-denaturing polyacrylamide gel (e.g., 6%)

Protocol:

  • Prepare Binding Reactions (on ice):

    • In separate tubes, combine Binding Buffer, poly(dI-dC), and purified ΔFosB protein.

    • Add increasing concentrations of this compound to the respective tubes. Include a vehicle control (DMSO).

    • Incubate for 15-30 minutes on ice.

  • Add DNA Probe:

    • Add the labeled DNA probe to each reaction tube.

    • Incubate for another 20-30 minutes at room temperature.

  • Electrophoresis:

    • Add non-denaturing loading dye to each reaction.

    • Load samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage at 4°C.

  • Detection:

    • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • If using an infrared dye-labeled probe, scan the gel directly on an appropriate imager.

  • Analysis:

    • Observe the decrease in the intensity of the shifted (protein-bound) band with increasing concentrations of this compound.

Conclusion

This compound is a specific chemical tool for investigating the function of the transcription factor ΔFosB. By allosterically inhibiting the critical interaction between ΔFosB and its DNA targets, this compound allows researchers to probe the downstream effects on gene regulation and complex behavioral phenotypes. The protocols outlined here provide a framework for utilizing this compound to quantify its inhibitory effects and visualize its mechanism of action in vitro. These studies are essential for validating ΔFosB as a therapeutic target and for the development of more potent and specific modulators.

References

Application Notes and Protocols for AKOS B018304 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing AKOS B018304 in in vitro settings. This compound, an arylalkylidene derivative of 1,3-thiazolidin-4-one, has demonstrated significant biological activity in two distinct areas: as a potent inhibitor of the Chikungunya virus (CHIKV) and as an allosteric inhibitor of the transcription factor ΔFosB.

Anti-Chikungunya Virus (CHIKV) Activity

This compound is one of several thiazolidone derivatives identified with anti-CHIKV activity. The primary in vitro assay used to determine its efficacy is the Cytopathic Effect (CPE) reduction assay.

Data Summary: Anti-CHIKV Activity of Thiazolidone Derivatives

The following table summarizes the 50% effective concentration (EC₅₀) of this compound and other active arylalkylidene derivatives of 1,3-thiazolidin-4-one against Chikungunya virus (strain LR2006_OPY1) in Vero cell culture.

Compound ReferenceStructureEC₅₀ (µM)
This compound (6) 5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione6.8
Compound 75-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione0.42
Compound 85-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione4.2
Compound 95-(4-bromobenzylidene)-1,3-thiazolidine-2,4-dione3.6
Compound 165-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione40.1
Compound 195-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione6.8
Proposed Mechanism of Action: Inhibition of CHIKV nsP2 Protease

Molecular docking studies suggest that this compound and related compounds may exert their antiviral activity by inhibiting the Chikungunya virus nsP2 protease. This protease is crucial for cleaving the viral polyprotein into functional non-structural proteins essential for viral replication.

CHIKV_nsP2_Inhibition CHIKV_RNA CHIKV Genomic RNA Polyprotein Viral Polyprotein (nsP1-nsP4) CHIKV_RNA->Polyprotein Translation nsP2 nsP2 Protease Polyprotein->nsP2 Autocatalytic Cleavage NSPs Functional Non-Structural Proteins (nsP1, nsP3, nsP4) nsP2->NSPs Polyprotein Processing Replication Viral RNA Replication NSPs->Replication AKOS_B018304 This compound AKOS_B018304->nsP2 Inhibition

Caption: Proposed mechanism of this compound action against Chikungunya virus.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol is designed to evaluate the antiviral activity of this compound by measuring the reduction of virus-induced CPE in a cell culture.

Materials:

  • Vero cells (ATCC CCL-81)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Chikungunya virus (CHIKV) stock

  • 96-well cell culture plates

  • Neutral Red solution or MTS reagent

  • Phosphate Buffered Saline (PBS)

  • Formalin solution

Procedure:

  • Cell Seeding:

    • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and monolayer formation.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in DMEM with 2% FBS to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the culture medium from the 96-well plates and add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as vehicle controls.

  • Virus Inoculation:

    • Dilute the CHIKV stock in DMEM with 2% FBS to a multiplicity of infection (MOI) that causes 80-90% CPE in 48-72 hours.

    • Add 100 µL of the diluted virus to each well, except for the cell control wells (which receive only medium).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability (Neutral Red Uptake Method):

    • Remove the medium from the wells and add 100 µL of Neutral Red solution (50 µg/mL in PBS).

    • Incubate for 2 hours at 37°C.

    • Wash the wells with PBS.

    • Add 150 µL of a destaining solution (50% ethanol, 1% acetic acid in water).

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration using non-linear regression analysis.

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Vero Cells (96-well plate) Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Infect_Cells Infect with CHIKV Add_Compound->Infect_Cells Incubate Incubate (48-72h) Infect_Cells->Incubate Quantify_Viability Quantify Cell Viability (e.g., Neutral Red) Incubate->Quantify_Viability Calculate_EC50 Calculate EC₅₀ Quantify_Viability->Calculate_EC50

Caption: Experimental workflow for the Cytopathic Effect (CPE) reduction assay.

ΔFosB Inhibition Activity

This compound (also referred to as compound C6 in some literature) has been identified as an inhibitor of the transcription factor ΔFosB. It acts by allosterically inhibiting the binding of ΔFosB to its target DNA sequences.

Data Summary: ΔFosB Inhibition

The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound for disrupting the binding of ΔFosB to a TMR-labeled cdk5 oligonucleotide.

CompoundTarget Interaction DisruptedIC₅₀ (µM)
This compound (C6) ΔFosB binding to TMR-cdk5 oligonucleotide10.1
Mechanism of Action: Allosteric Inhibition of DNA Binding

This compound is proposed to bind to ΔFosB at a site distinct from the DNA-binding domain, inducing a conformational change that prevents the protein from effectively binding to its target DNA sequences, such as the AP-1 consensus site found in the promoter of genes like cdk5.

dFosB_Inhibition dFosB ΔFosB Protein DNA Target DNA (e.g., cdk5 promoter) dFosB->DNA Binds dFosB_AKOS ΔFosB-AKOS B018304 Complex (Inactive) Transcription Gene Transcription DNA->Transcription Initiates AKOS_B018304 This compound AKOS_B018304->dFosB Allosteric Binding dFosB_AKOS->DNA Binding Inhibited

Caption: Allosteric inhibition of ΔFosB DNA binding by this compound.

Experimental Protocol: Fluorescence Polarization (FP) Assay for ΔFosB Inhibition

This protocol describes a fluorescence polarization assay to screen for and characterize inhibitors of ΔFosB binding to a fluorescently labeled DNA oligonucleotide.

Materials:

  • Recombinant N(His)₆-ΔFosB protein

  • TAMRA-labeled cdk5 oligonucleotide (TMR-cdk5)

  • This compound

  • FP Buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT

  • 384-well black, low-volume assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Transfer a small volume (e.g., 200 nL) of the diluted compound to the 384-well assay plates.

  • Protein Addition:

    • Dilute the N(His)₆-ΔFosB protein to a final concentration of 280 nM (monomer concentration) in FP buffer.

    • Add 10 µL of the diluted protein to each well of the assay plate.

  • Probe Addition and Incubation:

    • Dilute the TMR-cdk5 oligonucleotide to a final concentration of 50 nM in FP buffer.

    • Add 10 µL of the diluted probe to each well to initiate the binding reaction. The total volume should be 20 µL.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for TAMRA.

  • Controls:

    • Positive Control (100% Inhibition): Wells containing only the TMR-cdk5 probe in FP buffer.

    • Negative Control (0% Inhibition): Wells containing the TMR-cdk5 probe and ΔFosB protein in FP buffer with DMSO.

  • Data Analysis:

    • Normalize the fluorescence polarization data against the positive and negative controls.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration using a non-linear regression model.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Compound Plate this compound (384-well plate) Add_Protein Add ΔFosB to Wells Plate_Compound->Add_Protein Prepare_Protein Prepare ΔFosB Solution Prepare_Protein->Add_Protein Prepare_Probe Prepare TMR-cdk5 Probe Add_Probe Add TMR-cdk5 Probe Prepare_Probe->Add_Probe Add_Protein->Add_Probe Incubate Incubate (15 min) Add_Probe->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_IC50 Calculate IC₅₀ Measure_FP->Calculate_IC50

Caption: Experimental workflow for the ΔFosB inhibition fluorescence polarization assay.

Application Notes and Protocols for AKOS B018304 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals no specific studies or established protocols for the treatment of primary neuron cultures with AKOS B018304.

This compound is identified as an arylalkylidene derivative and is commercially available as a drug intermediate.[1][2] While one study has investigated its potential as an inhibitor of the chikungunya virus, there is currently no published research detailing its effects, mechanism of action, or potential neuroprotective properties in the context of primary neuron cultures.

The following sections, which would typically detail experimental data, protocols, and signaling pathways, cannot be populated with specific information related to this compound due to the absence of relevant research. Instead, this document provides a generalized framework and protocols for researchers who may wish to conduct initial investigations into the effects of novel compounds, such as this compound, on primary neuron cultures.

General Framework for Investigating Novel Compounds in Primary Neuron Cultures

When exploring the effects of a new compound like this compound on primary neurons, a systematic approach is crucial. This typically involves a series of experiments to determine cytotoxicity, efficacy in neuroprotection or other desired effects, and the underlying mechanism of action.

Data Presentation (Hypothetical)

Should research be conducted, quantitative data would be essential. The following tables are examples of how such data could be structured.

Table 1: Cytotoxicity of this compound on Primary Cortical Neurons

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%)
0 (Vehicle Control)100 ± 5.25.1 ± 1.2
198.7 ± 4.85.5 ± 1.4
1095.2 ± 6.16.2 ± 1.5
5070.3 ± 7.525.8 ± 3.1
10045.1 ± 8.250.4 ± 4.5

Data are represented as mean ± SD from three independent experiments.

Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Survival (%) (TUNEL Assay)Caspase-3 Activity (Fold Change)
Control95.2 ± 3.11.0 ± 0.1
Glutamate (100 µM)48.7 ± 4.53.2 ± 0.4
Glutamate + this compound (1 µM)55.3 ± 3.92.8 ± 0.3
Glutamate + this compound (10 µM)72.8 ± 5.11.9 ± 0.2
Glutamate + this compound (50 µM)60.1 ± 4.82.3 ± 0.3

Data are represented as mean ± SD from three independent experiments.

Experimental Protocols

The following are generalized, standard protocols for working with primary neuron cultures. These would need to be adapted and optimized for any specific investigation of this compound.

Protocol 1: Primary Hippocampal/Cortical Neuron Culture

This protocol provides a method for establishing healthy primary neuronal cultures from embryonic rodents, which are a fundamental tool in neurobiology.[3][4]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant dam and dissect E18 embryos.

  • Isolate hippocampi or cortices from embryonic brains in ice-cold dissection medium.

  • Mince the tissue and enzymatically digest with papain or trypsin to dissociate cells.

  • Gently triturate the cell suspension to obtain single cells.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate neurons at a desired density (e.g., 1-2 x 10^5 cells/cm²) on coated culture surfaces in plating medium.

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, replace half of the medium with fresh plating medium. Continue with half-media changes every 3-4 days.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate.

  • Treat neurons with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Evaluation of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Primary neuron cultures on coverslips

  • Treatment compounds (e.g., an apoptotic inducer like staurosporine (B1682477) and this compound)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture primary neurons on coverslips and treat with the desired compounds.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Visualizations (Hypothetical)

The following diagrams illustrate the kind of visual information that would be included in application notes if the relevant data for this compound were available.

G cluster_0 Experimental Workflow cluster_1 A Prepare Primary Neuron Culture B Treat with this compound (Various Concentrations) A->B C Induce Neuronal Injury (e.g., Glutamate, Oxidative Stress) B->C D Assess Outcomes C->D E Cytotoxicity Profile D->E Cell Viability (MTT, LDH) F Neuroprotective Efficacy D->F Apoptosis (TUNEL, Caspase-3) G Morphological Changes D->G Neurite Outgrowth (Immunocytochemistry)

Caption: Hypothetical experimental workflow for evaluating this compound in primary neurons.

G This compound This compound Unknown Target Unknown Target This compound->Unknown Target Downstream Kinase 1 Downstream Kinase 1 Unknown Target->Downstream Kinase 1 Activation? Downstream Kinase 2 Downstream Kinase 2 Unknown Target->Downstream Kinase 2 Inhibition? Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Neuroprotection Neuroprotection Gene Expression->Neuroprotection

Caption: Postulated signaling pathway for a neuroprotective compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AKOS B018304 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AKOS B018304 in experimental settings. The information is designed to address specific issues that may be encountered during the course of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an arylalkylidene derivative that has been identified as a potent inhibitor of the Chikungunya virus (CHIKV), demonstrating activity in the low micromolar range.[1] It is primarily used in research settings for studying the mechanisms of CHIKV replication and for the development of potential antiviral therapies.

Q2: What is the proposed mechanism of action for this compound?

A2: While the precise mechanism of action for this compound is still under investigation, compounds of the arylalkylidene rhodanine (B49660) class have been shown to exhibit broad-spectrum antiviral activity.[2][3][4] It is hypothesized that these compounds may target the viral envelope, thereby interfering with the virus-cell fusion process.[5] A potential target within the Chikungunya virus is the non-structural protein 3 (nsP3), which is essential for viral RNA replication.[1][6][7][8][9]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: For a novel compound like this compound, it is advisable to perform a dose-response experiment across a wide concentration range. A common starting point for in vitro antiviral assays is a serial dilution from 100 µM down to the nanomolar range. Based on its description as a potent inhibitor with low micromolar activity, a more focused initial range of 0.1 µM to 50 µM is recommended for preliminary experiments.

Q4: How should I prepare stock solutions of this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, a high-concentration stock solution (e.g., 10 mM) in DMSO can be prepared. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Experimental Protocols

Determining Cytotoxicity (CC50)

The first step in optimizing this compound concentration is to determine its cytotoxicity in the host cell line to be used for antiviral assays. This ensures that any observed antiviral effect is not a result of cell death.

Protocol: Cell Viability Assay (MTT or similar)

  • Cell Seeding: Plate the desired host cells (e.g., Vero, Huh-7) in a 96-well plate at a density that allows for 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the growth medium from the cells and add the various concentrations of this compound. Include a "cells only" control (medium) and a solvent control (highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Determining Antiviral Activity (EC50)

Once the non-toxic concentration range is established, the antiviral efficacy can be determined.

Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound at concentrations below the CC50 value. Dilute the Chikungunya virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Incubation: Mix the diluted virus with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The 50% effective concentration (EC50) is the concentration that inhibits plaque formation by 50%.

Data Presentation

ParameterDescriptionTypical Range (for potent inhibitors)
CC50 50% Cytotoxic Concentration> 50 µM
EC50 50% Effective Concentration0.1 - 10 µM
SI Selectivity Index (CC50/EC50)> 10 (desirable)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Antiviral Effect - Compound instability in culture medium.- Incorrect virus titer.- Cell health and passage number.- Prepare fresh dilutions of this compound for each experiment.- Titer the virus stock before each experiment to ensure a consistent Multiplicity of Infection (MOI).- Use cells with a consistent and low passage number.
High Cytotoxicity at Low Concentrations - Inaccurate stock solution concentration.- High sensitivity of the cell line.- High concentration of the solvent (DMSO).- Verify the concentration of your stock solution.- Perform cytotoxicity assays on multiple cell lines to find a more resistant one.- Ensure the final DMSO concentration is below 0.5%.
Precipitation of Compound in Culture Medium - Poor solubility at the working concentration.- Lower the final concentration of the compound.- If possible, gently warm the medium and vortex before adding to cells.
High Variability Between Replicates - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with your technique.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_cyto Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO treat_cyto Treat with Serial Dilutions prep_stock->treat_cyto treat_av Treat Virus with Dilutions prep_stock->treat_av prep_cells Culture Host Cells seed_cyto Seed Cells (96-well) prep_cells->seed_cyto seed_av Seed Cells (e.g., 6-well) prep_cells->seed_av seed_cyto->treat_cyto incubate_cyto Incubate (48-72h) treat_cyto->incubate_cyto assess_cyto Assess Cell Viability incubate_cyto->assess_cyto calc_cc50 Calculate CC50 assess_cyto->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si infect_av Infect Cells seed_av->infect_av treat_av->infect_av overlay_av Add Overlay Medium infect_av->overlay_av incubate_av Incubate (2-4 days) overlay_av->incubate_av stain_av Stain and Count Plaques incubate_av->stain_av calc_ec50 Calculate EC50 stain_av->calc_ec50 calc_ec50->calc_si optimize Optimize Concentration for Further Experiments calc_si->optimize

Caption: Workflow for determining the optimal experimental concentration of this compound.

Putative_Signaling_Pathway Putative Antiviral Mechanism of this compound cluster_virus Chikungunya Virus (CHIKV) cluster_cell Host Cell CHIKV CHIKV Virion Cell_Membrane Cell Membrane CHIKV->Cell_Membrane Attachment & Fusion Replication_Complex Viral Replication Complex (contains nsP3) Cell_Membrane->Replication_Complex Viral Genome Release Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Progeny_Virions New Virions Viral_Replication->Progeny_Virions Progeny_Virions->Cell_Membrane Egress AKOS This compound AKOS->CHIKV Inhibition of Fusion? AKOS->Replication_Complex Inhibition of nsP3?

References

AKOS B018304 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of AKOS B018304, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper handling and storage of this compound are critical to ensure its integrity and performance in experimental settings.

Summary of Storage Recommendations

FormStorage TemperatureDurationSupplier Recommendation
Solid (Powder) -20°CLong-term (months to years)MedKoo Biosciences, RayBiotech
0-4°CShort-term (days to weeks)MedKoo Biosciences
Stock Solution (in DMSO) -80°CUp to 6 monthsMedChemExpress
-20°CUp to 1 monthMedChemExpress, Selleck Chemicals

General Guidance:

  • Shipping: this compound is generally considered stable for a few weeks at ambient temperature, sufficient for shipping purposes.[1]

  • Light Sensitivity: Store the compound in a dark place to prevent potential photodegradation.[1]

  • Moisture: The solid is a powder. To maintain stability, keep it in a dry environment. When preparing solutions in DMSO, use fresh, anhydrous DMSO as the solvent can be hygroscopic.[2]

  • Freeze-Thaw Cycles: For stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Flowchart for Troubleshooting Stability Issues

G A Unexpected Experimental Results B Check for Compound Degradation A->B C Review Storage Conditions B->C D Was the compound stored as recommended? C->D K Incorrect Storage D->K No L Proper Storage D->L Yes E Reprepare Solutions F Conduct Stability Analysis (e.g., HPLC) E->F G Degradation Confirmed F->G Yes H No Degradation Observed F->H No J Order Fresh Compound G->J I Review Experimental Protocol H->I K->J L->E

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Question & Answer Format

Q1: My experimental results are inconsistent or show a loss of compound activity. Could this be a stability issue?

A1: Yes, inconsistent results or a decrease in expected activity can be indicators of compound degradation. First, review your storage conditions for both the solid compound and any prepared solutions against the recommendations in the table above. If the storage conditions were not optimal, it is best to use a fresh vial of the compound and prepare new solutions.

Q2: I noticed a change in the color of the solid compound or my stock solution. What should I do?

A2: A visible change in color can be a sign of degradation. Do not use the compound or solution. Discard it according to your institution's safety protocols and use a fresh supply.

Q3: How can I check if my stock solution of this compound is still good?

A3: The most reliable way to assess the stability of your stock solution is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). You can compare the chromatogram of your current stock solution to that of a freshly prepared solution or a previous analysis. A significant decrease in the area of the main peak or the appearance of new peaks would indicate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO.[1][2] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure as an arylalkylidene and thiazolone derivative containing a nitro group, potential degradation pathways include:

  • Hydrolysis: The thiazolone ring could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazolone ring could be a site for oxidation.

  • Photodegradation: The nitrobenzylidene group may be susceptible to light-induced degradation.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Compound This compound ((5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one) Acid_Base->Compound Oxidation Oxidation Oxidation->Compound Light Photolysis Light->Compound Heat Thermal Stress Heat->Compound Hydrolysis_Product Hydrolysis Products (e.g., Ring Opening) Compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Products Compound->Oxidation_Product Oxidation Photo_Product Photodegradation Products Compound->Photo_Product Photodegradation

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sample Preparation for HPLC Analysis:

    • For the acid and base hydrolysis samples, neutralize the solutions before injection.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Workflow for Stability-Indicating HPLC Method Development

G A Define Method Objectives B Gather Information on Compound Properties A->B C Initial Method Scouting (Column, Mobile Phase, Gradient) B->C D Perform Forced Degradation Studies C->D E Analyze Stressed Samples D->E F Optimize Separation of Degradants and Parent Peak E->F G Method Validation (ICH Guidelines) F->G H Finalized Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting AKOS B018304 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with AKOS B018304.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is practically insoluble in water.[1] For optimal results, use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous experimental buffer. What should I do?

A2: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer. To prevent precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or mixing vigorously to ensure rapid dispersion.[5] Avoid adding the aqueous buffer to the DMSO stock. If precipitation persists, consider preparing intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[5] Gentle warming (e.g., to 37°C) or sonication may also help to redissolve the compound, but be cautious about potential degradation.[4][5]

Q3: Can I use co-solvents to improve the solubility of this compound for in vivo studies?

A3: Yes, co-solvents are often necessary for in vivo administration. Formulations including PEG300, Tween-80, and SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been suggested to improve the solubility of this compound in aqueous solutions.[4] Always prepare a clear stock solution in DMSO first before adding co-solvents.[4]

Q4: What is the maximum recommended storage time for this compound stock solutions?

A4: Prepared stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] The solid powder form can be stored at -20°C for up to 3 years.[4][6]

Troubleshooting Guide

Issue 1: Precipitate formation in cell culture media.
  • Problem: After adding the this compound DMSO stock solution to cell culture media, a precipitate is observed.

  • Possible Cause: The final concentration of DMSO may be too low to maintain the solubility of this compound at the desired concentration. The compound may also be interacting with components in the media.

  • Solution Workflow:

    G start Precipitate observed in cell culture media check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by cells) check_dmso->increase_dmso Yes serial_dilution Prepare intermediate serial dilutions in media check_dmso->serial_dilution No end Solution increase_dmso->end add_serum Add compound to serum-containing media first serial_dilution->add_serum sonicate Briefly sonicate the final solution add_serum->sonicate filter Filter-sterilize the final solution (use with caution) sonicate->filter filter->end

    Troubleshooting precipitate in cell culture media.

Issue 2: Inconsistent results in biological assays.
  • Problem: High variability in experimental results between replicates.

  • Possible Cause: The compound may not be fully dissolved, leading to inconsistent concentrations in the assay wells. At higher concentrations, small molecules can also form aggregates that interfere with assay readings.

  • Solution Workflow:

    G start Inconsistent assay results visual_insp Visually inspect stock and working solutions for precipitate start->visual_insp centrifuge Centrifuge and use supernatant visual_insp->centrifuge Precipitate observed detergent Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer visual_insp->detergent No precipitate remake Remake stock solution with fresh, anhydrous DMSO centrifuge->remake remake->detergent dls Perform Dynamic Light Scattering (DLS) to check for aggregation detergent->dls end Consistent Results dls->end

    Addressing inconsistent biological assay results.

Quantitative Data Summary

PropertyValueSource
Molecular Weight266.30 g/mol [1][4][7]
Chemical FormulaC10H6N2O3S2[1][4][7]
CAS Number6308-22-1[1][4][7]
Solubility
DMSO≥ 77.5 mg/mL (291.03 mM)[4]
DMSO53 mg/mL (199.02 mM)[1]
WaterInsoluble[1]
Ethanol2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1 mg of this compound powder.

  • Solvent Addition: Based on the molecular weight of 266.30 g/mol , calculate the required volume of DMSO for a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 266.30 g/mol ) / 0.01 mol/L * 1,000,000 = 375.5 µL

  • Dissolution: Add 375.5 µL of fresh, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]

Protocol 2: Formulation for In Vivo Studies (Example)

This protocol is based on a common formulation for hydrophobic compounds and should be optimized for your specific experimental needs.

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25.8 mg/mL).[4]

  • Co-solvent Mixture: In a separate tube, prepare the co-solvent vehicle. For a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation:

    • For a final volume of 1 mL, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Dilution: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Final Volume: Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.

  • Administration: This formulation should be prepared fresh on the day of use.[4]

Signaling Pathway Context

This compound is known to be an inhibitor of ΔFosB.[1] ΔFosB is a transcription factor implicated in various neurological processes, including addiction. The compound acts by allosterically inhibiting the binding of ΔFosB to DNA.[1]

G AKOS This compound dFosB ΔFosB AKOS->dFosB DNA DNA (AP-1 site) dFosB->DNA Binds to Transcription Target Gene Transcription DNA->Transcription Initiates

Mechanism of action of this compound on ΔFosB.

References

Potential off-target effects of AKOS B018304

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of AKOS B018304 (also known as C6 and NSC 43396). Due to the limited availability of comprehensive off-target screening data, this guide emphasizes best practices for validating experimental results and identifying potential non-specific effects associated with the compound's chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

This compound is reported to have two primary biological activities:

  • ΔFosB Inhibition: It functions as an allosteric inhibitor of the transcription factor ΔFosB, preventing its binding to DNA. It has been shown to disrupt the binding of ΔFosB to TMR-cdk5 with an IC50 of 10.1 μM.

  • Antiviral Activity: It has been identified as a potent inhibitor of the chikungunya virus (CHIKV).

Q2: Are there any known off-target effects for this compound?

Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound. No large-scale kinase profiling or broad panel screening results have been published.

Q3: What is the significance of the rhodanine (B49660) scaffold in this compound?

This compound contains a rhodanine chemical scaffold. Rhodanine-containing compounds are known in the medicinal chemistry field as potential Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are compounds that can appear as "hits" in high-throughput screens due to non-specific activity rather than specific interaction with the intended biological target.[1][3]

Q4: How can rhodanine-containing compounds like this compound cause non-specific effects?

The rhodanine scaffold and related structures can lead to false-positive results through several mechanisms[1][2]:

  • Compound Aggregation: Formation of small aggregates that sequester and inhibit enzymes non-specifically.

  • Reactivity: The chemical structure can be inherently reactive, leading to covalent modification of proteins.

  • Interference with Assay Technology: Some compounds can interfere with fluorescence or absorbance readings in common assay formats.

  • Redox Activity: Participation in redox cycling, which can disrupt cellular function and generate reactive oxygen species.

Troubleshooting Guide

Encountering unexpected or inconsistent results with this compound? This guide provides steps to troubleshoot potential issues related to off-target or non-specific effects.

Problem Possible Cause Recommended Action
Inconsistent IC50 values across different assays. Non-specific inhibition due to assay-dependent mechanisms (e.g., aggregation, assay technology interference).1. Perform orthogonal assays using different detection methods. 2. Include a known inhibitor of the target as a positive control. 3. Test a structurally related but inactive compound as a negative control.
High level of cellular toxicity at concentrations close to the effective dose. Off-target effects or general cellular stress.1. Perform cytotoxicity assays in parallel with your functional assays. 2. Use multiple cell lines to assess cell-type-specific toxicity. 3. Evaluate markers of cellular stress (e.g., reactive oxygen species).
Discrepancy between in vitro and in vivo results. Poor pharmacokinetic properties, metabolic instability, or in vivo off-target effects not observed in vitro.1. Assess the stability of this compound in relevant biological matrices (e.g., plasma, microsomes). 2. Conduct preliminary pharmacokinetic studies. 3. Monitor for any observable adverse effects in animal models.
Lack of a clear structure-activity relationship (SAR) with analogs. The observed activity may be due to non-specific properties of the rhodanine scaffold rather than specific binding to the target.1. Synthesize and test analogs with modifications to the rhodanine core to see if this abrogates activity. 2. Test commercially available, structurally similar rhodanine-containing compounds known to be PAINS.

Data Summary

Known Biological Activity of this compound
Target/ActivityAssay DescriptionResult (IC50/EC50)Reference
ΔFosB InhibitionDisruption of ΔFosB binding to TMR-cdk510.1 μMN/A
Chikungunya Virus (CHIKV) InhibitionCytopathic Effect (CPE) Reduction Assay in Vero cellsNot specified in available abstractsJadav et al., 2015
Template for User-Generated Off-Target Data

Due to the absence of published off-target data, we provide this template for researchers to systematically record their own findings and contribute to the collective understanding of this compound's selectivity.

Off-Target AssessedAssay TypeCell Line/SystemResult (IC50/EC50/% Inhibition)Notes
e.g., Kinase Panel (e.g., KinomeScan)Binding AssayN/A
e.g., hERGElectrophysiologyHEK293
e.g., CYP450 InhibitionLuminescent AssayRecombinant Enzymes
e.g., CytotoxicityMTT/CellTiter-Gloe.g., HepG2, HEK293

Experimental Protocols

Protocol 1: Assessing Compound Aggregation

A common mechanism for non-specific inhibition by PAINS is the formation of aggregates. This can be assessed by observing the effect of a non-ionic detergent on the inhibitory activity.

Methodology:

  • Prepare Assay Buffer: Prepare your standard biochemical assay buffer.

  • Prepare Detergent-Containing Buffer: Prepare a second batch of your assay buffer containing 0.01% (v/v) Triton X-100.

  • Perform Inhibition Assay: Run your standard inhibition assay with a concentration curve of this compound in both the standard and the detergent-containing buffer.

  • Analyze Data: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that aggregation may be contributing to the observed inhibition.

Protocol 2: Orthogonal Target Engagement Assay

To confirm that the observed cellular effects are due to the intended target engagement (e.g., ΔFosB inhibition), an orthogonal assay that directly measures target binding in cells is recommended.

Methodology (Example using Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat your cells of interest with this compound at various concentrations, including a vehicle control.

  • Heating Profile: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble ΔFosB remaining at each temperature by Western blot.

  • Data Analysis: Binding of this compound to ΔFosB should stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

G cluster_0 Potential Issues with Rhodanine Scaffolds (PAINS) cluster_1 Experimental Consequences Aggregation Compound Aggregation Non_Specific_Inhibition Non-Specific Inhibition Aggregation->Non_Specific_Inhibition Reactivity Chemical Reactivity Reactivity->Non_Specific_Inhibition Cell_Toxicity Cellular Toxicity Reactivity->Cell_Toxicity Assay_Interference Assay Technology Interference False_Positives False Positives in Screens Assay_Interference->False_Positives Redox Redox Cycling Redox->Cell_Toxicity G Start Unexpected Experimental Result with this compound Check_PAINS Is the rhodanine scaffold a concern? (Potential PAINS behavior) Start->Check_PAINS Aggregation_Test Perform Aggregation Assay (e.g., with Triton X-100) Check_PAINS->Aggregation_Test Yes Orthogonal_Assay Conduct Orthogonal Target Engagement Assay (e.g., CETSA) Check_PAINS->Orthogonal_Assay Yes Cytotoxicity_Assay Run Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Check_PAINS->Cytotoxicity_Assay Yes Analyze_SAR Evaluate Structure-Activity Relationship (SAR) of Analogs Aggregation_Test->Analyze_SAR Orthogonal_Assay->Analyze_SAR Cytotoxicity_Assay->Analyze_SAR Result Interpret Results Analyze_SAR->Result

References

Technical Support Center: Interpreting Unexpected Results with AKOS B018304

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AKOS B018304. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is an arylalkylidene derivative of 1,3-thiazolidin-4-one.[1] It was initially investigated as a potential antiviral agent, specifically as an inhibitor of the Chikungunya virus (CHIKV).[1] Research has suggested that its anti-CHIKV activity may stem from the inhibition of the viral non-structural protein 2 (nsP2) protease.[1][2][3]

Q2: Have any other biological targets for this compound been identified?

Yes, recent studies have identified this compound (referred to as AKOS) as a covalent inhibitor of human Ubiquitin-Specific Protease 14 (USP14).[4] This activity was shown to induce anti-cancer effects in colorectal cancer cell lines and xenograft models.[4]

Q3: What are the potential implications of these dual activities?

The dual activity of this compound as a CHIKV nsP2 protease inhibitor and a human USP14 inhibitor is a critical consideration. It means that in any given experiment, the observed effects could be due to one or both of these activities. This can lead to unexpected results, particularly when studying its effects in a cellular context.

Q4: What is the proposed mechanism of action for this compound?

This compound is believed to have at least two distinct mechanisms of action:

  • Anti-CHIKV Activity: Inhibition of the nsP2 protease, which is essential for the replication of the Chikungunya virus.[1][3][5]

  • Anti-cancer Activity: Covalent inhibition of the deubiquitinase USP14, leading to downstream effects on protein degradation pathways.[4]

Troubleshooting Unexpected Results

This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes.

Scenario 1: Inconsistent Anti-CHIKV Activity

Issue: You observe variable or lower-than-expected potency of this compound in your Chikungunya virus inhibition assays.

Possible Causes & Troubleshooting Steps:

  • Cell Line Variability: The expression levels of USP14 can vary between different cell lines. Inhibition of host cell USP14 by this compound might have confounding effects on viral replication or cell health, indirectly affecting the perceived antiviral potency.

    • Recommendation: Test the anti-CHIKV activity of this compound in multiple cell lines and correlate the results with baseline USP14 expression levels.

  • Off-Target Effects: The observed effect may be a combination of nsP2 inhibition and USP14 inhibition.

    • Recommendation: Use a known selective USP14 inhibitor as a control to dissect the contribution of USP14 inhibition to the overall antiviral effect.

  • Compound Stability: Like many small molecules, this compound may degrade over time or under certain experimental conditions.

    • Recommendation: Ensure proper storage of the compound and prepare fresh stock solutions for each experiment.

Scenario 2: Unexpected Cytotoxicity in Cell-Based Assays

Issue: You observe significant cytotoxicity in your cell-based assays, even at concentrations where you expect to see specific antiviral or other targeted effects.

Possible Causes & Troubleshooting Steps:

  • USP14 Inhibition: Inhibition of USP14 can disrupt cellular proteostasis and lead to cell death, particularly in cancer cell lines that are more sensitive to proteasome inhibition.[4]

    • Recommendation: Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your specific cell line. Compare this to the effective concentration 50 (EC50) for the desired activity. A narrow therapeutic window may indicate that the observed activity is linked to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Include a vehicle control (solvent only) in all experiments to assess the baseline level of cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Chikungunya Virus Inhibition Assay (CPE Reduction Assay)

This protocol is adapted from the methodology described for similar thiazolidinone derivatives.[1]

Objective: To determine the in vitro antiviral activity of this compound against Chikungunya virus by measuring the reduction in viral-induced cytopathic effect (CPE).

Materials:

  • Vero cells

  • Chikungunya virus (e.g., LR2006_OPY1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Crystal Violet staining solution

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.5%.

  • Remove the growth medium from the cells and infect them with CHIKV at a multiplicity of infection (MOI) of 0.01.

  • Immediately add the different concentrations of this compound to the infected cells.

  • Include a virus control (infected cells with no compound) and a cell control (uninfected cells with no compound).

  • Incubate the plate for 72 hours at 37°C until CPE is observed in the virus control wells.

  • Stain the cells with Crystal Violet solution and quantify the cell viability using a plate reader.

  • Calculate the EC50 value from the dose-response curve.

Protocol 2: In Vitro USP14 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This protocol is based on the methodology used to identify AKOS as a USP14 inhibitor.[4]

Objective: To determine the in vitro inhibitory activity of this compound against USP14.

Materials:

  • Recombinant human USP14 enzyme

  • Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)

  • This compound

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the recombinant USP14 enzyme to the wells of the 384-well plate.

  • Add the different concentrations of this compound to the wells and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding the Ub-AMC substrate.

  • Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 value from the dose-response curve.

Data Presentation

Table 1: Reported In Vitro Activities of this compound and Related Compounds

CompoundTargetAssayIC50 / EC50 (µM)Cell LineReference
Thiazolidinone derivative (similar to this compound)CHIKV nsP2 Protease (proposed)CPE Reduction0.42 - 40.1Vero[1]
AKOSUSP14Ub-AMC Hydrolysis0.98-[4]
AKOSCell Proliferation-9.88SW620[4]
AKOSCell Proliferation-16.57HCT116[4]

Visualizations

Signaling and Experimental Logic

unexpected_results_troubleshooting cluster_experiment Experimental Observation cluster_hypothesis Potential Causes cluster_troubleshooting Troubleshooting Steps Unexpected_Result Unexpected Result (e.g., high cytotoxicity, low potency) USP14_Inhibition Off-Target: USP14 Inhibition Unexpected_Result->USP14_Inhibition Hypothesis 1 nsP2_Inhibition On-Target: CHIKV nsP2 Inhibition Unexpected_Result->nsP2_Inhibition Hypothesis 2 Compound_Instability Compound Instability Unexpected_Result->Compound_Instability Hypothesis 3 Control_Experiments Control Experiments: - USP14 selective inhibitor - Vehicle control USP14_Inhibition->Control_Experiments Validate Dose_Response Determine CC50 and EC50 USP14_Inhibition->Dose_Response Validate Biochemical_Assay Confirm target engagement (e.g., USP14 activity assay) nsP2_Inhibition->Biochemical_Assay Validate Fresh_Compound Use fresh stock solutions Compound_Instability->Fresh_Compound Address

Caption: Troubleshooting logic for unexpected results with this compound.

dual_activity_pathway cluster_antiviral Antiviral Pathway (CHIKV) cluster_anticancer Anticancer Pathway (Host Cell) AKOS_B018304 This compound nsP2 nsP2 Protease AKOS_B018304->nsP2 inhibits USP14 USP14 AKOS_B018304->USP14 inhibits Viral_Replication Viral Replication nsP2->Viral_Replication enables nsP2->Viral_Replication Proteostasis Proteostasis Disruption USP14->Proteostasis regulates USP14->Proteostasis

Caption: Dual inhibitory pathways of this compound.

References

How to prevent AKOS B018304 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of AKOS B018304 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder form, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1][2][3][4][5][6]

Q2: My this compound solution has changed color. What does this indicate?

A2: A noticeable color change in your stock or working solution of this compound can be an indicator of chemical degradation. This may be caused by exposure to light, oxidation from air exposure, or the use of a solvent containing reactive impurities. It is highly recommended to discard the colored solution and prepare a fresh one from the solid compound.[2]

Q3: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound.[7] To address this, consider the following:

  • Lower the final concentration: You may be exceeding the compound's aqueous solubility limit.

  • Optimize the co-solvent concentration: While minimizing DMSO is important, a final concentration of up to 0.5% may be necessary to maintain solubility in your assay. Always include a vehicle control with the same DMSO concentration.[7][8]

  • Adjust the buffer pH: The solubility of compounds can be pH-dependent. Experimenting with different pH values may improve solubility.[7][8]

  • Use a different formulation strategy: In some cases, the use of surfactants or cyclodextrins can enhance aqueous solubility.[8]

Q4: How can I determine if the loss of activity in my experiments is due to degradation of this compound?

A4: To confirm if degradation is the cause of reduced activity, you can perform a stability analysis of your working solution under the exact conditions of your experiment (e.g., in cell culture media at 37°C). This can be done by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the amount of intact this compound remaining. A significant decrease in the parent compound's peak over time, often accompanied by the appearance of new peaks representing degradation products, would confirm instability.[3]

Troubleshooting Guides

Issue: Inconsistent or Poor Results in Cell-Based Assays

This is a frequent challenge that can arise from multiple factors related to the stability and handling of this compound.

Possible Cause Suggested Solution
Degradation in Cell Culture Media The aqueous environment and components of cell culture media can lead to hydrolysis or other degradation pathways.[1][9][10] Perform a time-course experiment to assess the stability of this compound in your specific media at 37°C. If significant degradation is observed within the timeframe of your assay, consider reducing the incubation time or adding the compound at later time points.
Photodegradation The nitroaromatic moiety in this compound makes it susceptible to degradation upon exposure to light, particularly UV.[11] Protect your solutions from light by using amber vials or wrapping them in foil.[2][3] Minimize light exposure during experimental procedures.
Precipitation in Assay The compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration.[12][13] Visually inspect for precipitation. If suspected, try the solubilization strategies mentioned in FAQ Q3.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware, lowering the available concentration.[3] Use low-protein-binding plates and pipette tips. It can be beneficial to pre-incubate solutions in the labware to saturate binding sites before adding to the final assay.
Enzymatic Degradation Cellular enzymes could potentially metabolize this compound. While specific data for this compound is unavailable, rhodanine (B49660) derivatives can be substrates for certain enzymes.[14][15] If suspected, you can test the compound's stability in the presence of cell lysates or subcellular fractions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method to determine the chemical stability of this compound in a specific solvent or buffer over time using HPLC.

Materials:

  • This compound solid

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber vials or foil

  • Incubator/water bath set to the desired temperature

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Dilute the stock solution to the final experimental concentration in the aqueous buffer or cell culture medium.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline for 100% integrity.

  • Incubation: Store the remaining working solution under the conditions you wish to test (e.g., 37°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the working solution and analyze them by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: For each time point, determine the peak area of the intact this compound. Calculate the percentage of the compound remaining relative to the T=0 sample.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[6]Keep in a desiccator to prevent moisture absorption.
4°CUp to 2 years[7]For shorter-term storage.
Stock Solution (in DMSO) -80°CUp to 1 year[6]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2]
-20°CUp to 1 month[4][6]Suitable for short-term storage.
Table 2: Factors Influencing this compound Stability in Experiments
Factor Potential Impact Prevention/Mitigation Strategy
Light Photodegradation of the nitroaromatic ring.[11]Use amber vials or foil to protect solutions from light.[2][3]
pH Hydrolysis of the thiazolidinone ring, especially under basic conditions.Maintain a stable pH with appropriate buffering. Avoid strongly acidic or basic conditions.
Temperature Increased rate of degradation at higher temperatures.[16][17]Store solutions at recommended low temperatures. For experiments at 37°C, assess stability over the assay duration.
Oxygen Potential for oxidation.For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen).[2]
Solvent/Buffer Purity of the solvent can affect stability. Components in complex media may react with the compound.[1]Use high-purity, anhydrous solvents. Test stability in the specific buffer or medium to be used in the experiment.

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation A This compound (Intact Molecule) B Ring-Opened Product (Thiazolidinone Hydrolysis) A->B pH, Temperature C Photodegradation Products (Nitroaromatic Group) A->C Light (UV)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Assessing Compound Stability

G Workflow for Stability Assessment A Prepare fresh working solution of this compound B T=0 Analysis (HPLC/LC-MS) A->B C Incubate solution under experimental conditions A->C F Calculate % remaining vs. T=0 B->F D Collect aliquots at defined time points C->D E Analyze aliquots (HPLC/LC-MS) D->E E->F

Caption: A general workflow for assessing the stability of this compound.

References

Technical Support Center: Cell Viability Assays with AKOS B018304 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AKOS B018304 in cell viability assays. The information is designed to help identify and resolve specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Question ID Question Answer
AKOS-V-Q1What is this compound?This compound is an arylalkylidene derivative, identified as a potent inhibitor of the chikungunya virus.[1] It has the chemical formula C10H6N2O3S2 and CAS number 6308-22-1.[1][2][3] It has also been described as an inhibitor of ΔFosB, acting by allosterically preventing its binding to DNA.[4]
AKOS-V-Q2What is the principle of the MTT assay?The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[5]
AKOS-V-Q3What is the principle of the CellTiter-Glo® Luminescent Cell Viability Assay?The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, a marker of metabolically active cells.[7][8] The assay reagent lyses the cells and contains luciferase and luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.[7]
AKOS-V-Q4Can this compound interfere with the MTT assay?While there is no direct evidence, compounds with certain chemical structures, such as arylalkylidene derivatives and other small molecules with reducing potential, can directly reduce MTT to formazan in the absence of cells.[9][10][11] This can lead to falsely elevated absorbance readings, suggesting higher cell viability than is accurate. It is crucial to perform a cell-free control to test for this interference.
AKOS-V-Q5Can this compound interfere with the CellTiter-Glo® assay?Small molecules can interfere with luciferase-based assays by directly inhibiting or stabilizing the luciferase enzyme.[12][13][14] Inhibition can lead to a lower luminescent signal (false positive for cytotoxicity), while stabilization can increase the enzyme's half-life, resulting in a higher signal (false negative).[12][13] A biochemical luciferase inhibition assay should be performed to rule out these effects.[15]
AKOS-V-Q6What are the recommended controls when using this compound in cell viability assays?It is recommended to include the following controls: 1. Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Cell-Free Control: this compound in culture medium without cells to check for direct interference with the assay reagents.[16] 3. Untreated Control: Cells in culture medium alone to represent 100% viability.
AKOS-V-Q7What alternative cell viability assays can be used if interference is suspected?If interference with tetrazolium-based or luciferase-based assays is confirmed, consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content, or a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem ID Issue Description Potential Cause(s) Recommended Solution(s)
AKOS-MTT-T1Higher than expected cell viability or a lack of dose-dependent cytotoxicity.Direct reduction of MTT by this compound: The compound may have intrinsic reducing properties that convert MTT to formazan, independent of cellular metabolic activity.[11]1. Run a cell-free control: Add this compound to the culture medium without cells and perform the MTT assay. A color change indicates direct interference.[16] 2. Wash cells before adding MTT: After the treatment period with this compound, gently wash the cells with PBS to remove any residual compound before adding the MTT reagent.[11]
AKOS-MTT-T2High variability between replicate wells.1. Uneven cell seeding: Inconsistent number of cells per well. 2. Precipitation of this compound: The compound may not be fully soluble in the culture medium at the tested concentrations.[17]1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before and during plating.[17] 2. Verify compound solubility: Visually inspect the wells for any precipitate after adding this compound. Prepare a fresh, concentrated stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in culture medium.[4][18]
AKOS-MTT-T3Incomplete dissolution of formazan crystals.The solubilization solution (e.g., DMSO) is not effectively dissolving the formazan crystals.1. Ensure sufficient volume: Use an adequate volume of the solubilization solution. 2. Increase incubation time and agitation: Allow for a longer incubation period with the solubilization solution and gently agitate the plate on an orbital shaker.[6] 3. Gently pipette to mix: If crystals persist, gently pipette the solution up and down to aid dissolution.
CellTiter-Glo® Assay Troubleshooting
Problem ID Issue Description Potential Cause(s) Recommended Solution(s)
AKOS-CTG-T1Unexpectedly low or high luminescent signal.Direct interference with luciferase: this compound may be directly inhibiting or stabilizing the luciferase enzyme.[12][13]1. Perform a biochemical luciferase inhibition assay: Test the effect of this compound on purified luciferase in a cell-free system.[15] 2. Use a control luciferase vector: Transfect cells with a constitutively expressing luciferase vector and treat with this compound to see if the signal is affected independently of your experimental reporter.[15]
AKOS-CTG-T2High variability between replicate wells.1. Uneven cell seeding: Inconsistent number of cells per well.[19] 2. Incomplete cell lysis: The reagent may not be effectively lysing all cells, especially if cells are clumpy or very adherent.1. Ensure a single-cell suspension: Mix the cell suspension thoroughly before plating. 2. Optimize mixing after reagent addition: Ensure the plate is mixed on an orbital shaker for the recommended time to ensure complete cell lysis.[8][19]
AKOS-CTG-T3Signal quenching or color interference.Although less common with luminescence, colored compounds can sometimes absorb light, and other compounds can quench the luminescent signal.Check for color and quenching: In a cell-free system, add this compound to a known amount of ATP and the CellTiter-Glo® reagent. A decrease in signal compared to the control (ATP and reagent only) suggests quenching. A visual color change in the well could also indicate potential interference.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the chosen duration.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8][20]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[20]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][21]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][21]

  • Luminescence Measurement: Record the luminescence using a plate reader.

Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt After Incubation incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

CellTiterGlo_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition seed_cells Seed Cells in Opaque Plate treat_cells Treat with this compound seed_cells->treat_cells equilibrate Equilibrate to Room Temp. treat_cells->equilibrate After Incubation add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_lyse Mix to Lyse Cells add_reagent->mix_lyse stabilize Incubate (10 min) mix_lyse->stabilize read_luminescence Read Luminescence stabilize->read_luminescence AKOS_B018304_Pathway AKOS This compound DeltaFosB ΔFosB AKOS->DeltaFosB Allosteric Inhibition DNA DNA DeltaFosB->DNA Gene_Expression Target Gene Expression DeltaFosB->Gene_Expression

References

Technical Support Center: Overcoming Challenges in AKOS B018304 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of AKOS B018304. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and application of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous media. This compound is poorly soluble in water.[1]- Prepare a high-concentration stock solution in 100% DMSO.[1] - For in vitro experiments, ensure the final DMSO concentration in the culture medium is low (<0.5%) to avoid solvent toxicity. - For in vivo studies, consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[2][3] - Alternatively, a formulation with cyclodextrin (B1172386) (10% DMSO in 90% (20% SBE-β-CD in saline)) can be used.[2][3] - Gentle heating and/or sonication can aid in dissolution if precipitation occurs during preparation.[2]
Inconsistent or unexpected experimental results. - Compound Instability: Degradation of this compound due to improper storage or handling. - Assay Interference: The compound may interfere with the assay readout.- Store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][3] - Prepare fresh dilutions from the stock solution for each experiment. - Run appropriate controls, including a vehicle-only control (e.g., DMSO) and a positive control for the pathway being studied.
Low cellular uptake of this compound. The hydrophobic nature of the compound may limit its passive diffusion across the cell membrane.- The use of formulation strategies that enhance solubility, such as co-solvents or cyclodextrins, can improve bioavailability. - Consider nanoparticle-based delivery systems to enhance cellular uptake.
Observed off-target effects. The inhibitor may be affecting pathways other than the intended ΔFosB pathway.- Use the lowest effective concentration of this compound as determined by a dose-response experiment. - Employ a structurally different inhibitor of the same target to confirm that the observed phenotype is due to the inhibition of ΔFosB.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is an arylalkylidene derivative that functions as an inhibitor of ΔFosB.[4] It acts by allosterically inhibiting the binding of ΔFosB to DNA, thereby disrupting its function as a transcription factor.[4]

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in a non-polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations of 53 mg/mL and ≥ 77.5 mg/mL.[3][4][] It is poorly soluble in ethanol (B145695) and insoluble in water.[1] For consistent results, use fresh, high-quality DMSO.

3. What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

4. How can I be sure that the observed effects in my experiment are due to the inhibition of ΔFosB?

To validate that the observed effects are on-target, consider the following:

  • Perform a dose-response experiment to determine the optimal concentration.

  • Use a negative control (e.g., a structurally similar but inactive molecule, if available).

  • Rescue the phenotype by overexpressing a form of ΔFosB that is not affected by the inhibitor, if feasible.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₆N₂O₃S₂[6]
Molecular Weight 266.30 g/mol [6]
CAS Number 6308-22-1[6]
Appearance Off-white to gray solid[2][]
Purity ≥99%[6][7]
Solubility DMSO: ≥ 77.5 mg/mL Ethanol: 2 mg/mL Water: Insoluble[1][3][]

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general guideline for treating cultured cells with this compound. Optimization may be required for specific cell lines and experimental endpoints.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into small volumes and store at -80°C.

2. Cell Seeding:

  • Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

3. Treatment with this compound:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration.

4. Assay and Data Analysis:

  • After the incubation period, proceed with your specific downstream assay (e.g., cell viability assay, gene expression analysis, western blotting).

  • Analyze the data relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway of ΔFosB Inhibition

deltaFosB_pathway cluster_stimulus Chronic Stimuli (e.g., Drugs of Abuse, Stress) cluster_signaling Upstream Signaling cluster_splicing Gene Splicing cluster_transcription Transcription Factor Activity Stimulus Chronic Stimuli Dopamine_Receptor Dopamine (B1211576) Receptor Stimulus->Dopamine_Receptor ALK4_Receptor ALK4 Receptor Stimulus->ALK4_Receptor PCBP1 PCBP1 Dopamine_Receptor->PCBP1 Smad3 Smad3 ALK4_Receptor->Smad3 FosB_mRNA FosB mRNA PCBP1->FosB_mRNA splicing regulation Smad3->FosB_mRNA splicing regulation deltaFosB_mRNA ΔFosB mRNA FosB_mRNA->deltaFosB_mRNA alternative splicing deltaFosB_protein ΔFosB Protein deltaFosB_mRNA->deltaFosB_protein translation AP1_complex AP-1 Complex deltaFosB_protein->AP1_complex dimerization with Jun proteins Target_Genes Target Genes (e.g., cdk5, GluA2) AP1_complex->Target_Genes transcriptional regulation AKOS_B018304 This compound AKOS_B018304->AP1_complex inhibition of DNA binding

Caption: The ΔFosB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Delivery

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start: this compound Powder stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_solution prepare_dilutions Prepare Serial Dilutions in Culture Medium stock_solution->prepare_dilutions seed_cells Seed Cells in Culture Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with this compound and Vehicle Control overnight_incubation->treat_cells prepare_dilutions->treat_cells incubation Incubate for a Defined Period treat_cells->incubation downstream_assay Perform Downstream Assay (e.g., qPCR, Western Blot, Viability) incubation->downstream_assay data_analysis Data Analysis downstream_assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: A typical experimental workflow for cell-based assays using this compound.

References

Best practices for working with AKOS B018304

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize AKOS B018304 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule, chemically identified as (5Z)-5-(2-Nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one.[] It is also known by the synonyms C6 and NSC 43396. It functions as an inhibitor of the transcription factor ΔFosB and has shown potent inhibitory activity against the chikungunya virus.[][2] This compound is intended for research use only.[][3]

Q2: What are the primary research applications of this compound?

The two primary research applications for this compound are:

  • Inhibition of ΔFosB: It allosterically inhibits the binding of ΔFosB to DNA, making it a valuable tool for studying the roles of this transcription factor in various biological processes.[2]

  • Chikungunya Virus (CHIKV) Inhibition: this compound is a potent inhibitor of CHIKV, demonstrating activity in the low micromolar range.[]

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO.[2] For stock solutions, it is recommended to store them at -20°C for short-term use and -80°C for long-term storage.

Q4: What is the mechanism of action of this compound?

  • Against ΔFosB: this compound acts as an allosteric inhibitor. It induces a structural change in the ΔFosB protein, which in turn prevents it from binding to DNA.[2]

  • Against Chikungunya Virus: The precise mechanism of viral inhibition is not fully elucidated in the provided search results, but it is described as a potent inhibitor.

Troubleshooting Guides

General Issues for Small Molecule Inhibitors
Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible results 1. Compound instability in media. 2. Variability in cell passage number or health. 3. Inconsistent DMSO concentration in final assay.1. Test compound stability in your specific cell culture media over the experiment's duration. 2. Use cells within a consistent and low passage number range. Monitor cell health and morphology. 3. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
High cellular toxicity 1. Off-target effects of the compound. 2. Compound concentration is too high. 3. Solvent (DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 2. Conduct a dose-response experiment to find the optimal non-toxic concentration that still provides the desired inhibitory effect. 3. Run a vehicle control with the same concentration of DMSO to rule out solvent-induced toxicity.
Observed effect does not match expected outcome 1. Poor cell permeability of the compound. 2. Presence of efflux pumps removing the compound from cells. 3. Incorrect assay endpoint or timing.1. Consider using cell lines with higher permeability or perform permeabilization if the target is intracellular and the assay allows. 2. Investigate if the cell line expresses high levels of efflux transporters like P-glycoprotein. 3. Optimize the timing of compound addition and the assay readout to capture the desired biological event.
Specific Issues for this compound Applications
Application Problem Possible Cause Suggested Solution
ΔFosB Inhibition No change in downstream gene expression 1. this compound concentration is too low. 2. The chosen downstream gene is not a direct target of ΔFosB in your cell line. 3. Insufficient incubation time.1. Perform a dose-response experiment starting from the reported IC50 of 10.1 μM for disrupting ΔFosB binding.[2] 2. Validate that the selected gene is regulated by ΔFosB in your experimental system using a positive control (e.g., siRNA against ΔFosB). 3. Optimize the incubation time to allow for changes in transcription and translation.
Chikungunya Virus Inhibition Low or no reduction in viral titer 1. Suboptimal compound concentration. 2. The viral strain used may be less sensitive. 3. Incorrect timing of compound addition.1. Conduct a dose-response study to determine the EC50 for your specific viral strain and cell line. 2. If possible, test against a reference strain of CHIKV. 3. Perform a time-of-addition study to determine if the compound acts on viral entry, replication, or egress.

Experimental Protocols

Protocol 1: In Vitro ΔFosB DNA-Binding Inhibition Assay

Objective: To quantify the inhibition of ΔFosB binding to its DNA consensus sequence by this compound.

Methodology:

  • Reagents: Recombinant ΔFosB protein, biotinylated DNA probe containing the AP-1 consensus sequence, streptavidin-coated plates, primary antibody against ΔFosB, HRP-conjugated secondary antibody, TMB substrate, this compound.

  • Procedure: a. Coat streptavidin-coated 96-well plates with the biotinylated DNA probe. b. Prepare serial dilutions of this compound in an appropriate assay buffer. c. In a separate plate, pre-incubate recombinant ΔFosB protein with the different concentrations of this compound or vehicle control (DMSO). d. Transfer the ΔFosB-compound mixtures to the DNA-coated plates and incubate to allow for binding. e. Wash the plates to remove unbound protein. f. Add the primary antibody against ΔFosB and incubate. g. Wash and add the HRP-conjugated secondary antibody. h. Wash and add TMB substrate. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Chikungunya Virus Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against chikungunya virus.

Methodology:

  • Reagents: Vero cells, Chikungunya virus (CHIKV) stock, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, Agarose (B213101), Crystal Violet.

  • Procedure: a. Seed Vero cells in 6-well plates and grow to confluence. b. Prepare serial dilutions of this compound in DMEM with 2% FBS. c. Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time. d. Infect the cells with a known titer of CHIKV for 1-2 hours. e. Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and agarose containing the respective concentrations of this compound. f. Incubate the plates until plaques are visible. g. Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Cell Cultures treat_cells Treat cells with this compound prep_cells->treat_cells prep_compound Prepare this compound dilutions prep_compound->treat_cells infect_cells Infect cells with CHIKV (for antiviral assay) treat_cells->infect_cells Optional incubation Incubate for defined period treat_cells->incubation infect_cells->incubation assay Perform specific assay (e.g., Plaque Assay, DNA-binding ELISA) incubation->assay data_analysis Analyze data and determine IC50/EC50 assay->data_analysis

Caption: General experimental workflow for testing this compound.

signaling_pathway AKOS_B018304 This compound DeltaFosB ΔFosB AKOS_B018304->DeltaFosB Allosteric Inhibition DNA DNA (AP-1 site) DeltaFosB->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates

Caption: Inhibition of ΔFosB signaling by this compound.

References

Validation & Comparative

A Comparative Guide to ΔFosB Inhibitors: AKOS B018304 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor ΔFosB has emerged as a critical regulator in the development of addiction and other neuropsychiatric disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of AKOS B018304 and other notable small molecule inhibitors of ΔFosB, supported by experimental data and detailed methodologies to assist researchers in their drug discovery efforts.

Introduction to ΔFosB

ΔFosB is a uniquely stable splice variant of the FosB gene, belonging to the activator protein-1 (AP-1) family of transcription factors.[1] Unlike other Fos family proteins that are transiently induced, ΔFosB accumulates in neurons of brain reward pathways after chronic exposure to stimuli such as drugs of abuse, stress, and certain medications.[2] This accumulation leads to lasting changes in gene expression that underlie long-term behavioral plasticity.[1] ΔFosB typically forms heterodimers with Jun family proteins (e.g., JunD) to bind to AP-1 consensus sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

Overview of ΔFosB Inhibitors

Several small molecules have been identified that inhibit the function of ΔFosB, primarily by disrupting its ability to bind to DNA. This guide focuses on a selection of these inhibitors, providing a direct comparison of their reported efficacy and mechanisms of action.

Quantitative Comparison of ΔFosB Inhibitors

The following table summarizes the key quantitative data for this compound and other selected ΔFosB inhibitors.

Compound NameAlternate Name(s)IC50 (µM)AssayMechanism of ActionReference
This compound C6; NSC 4339610.1Fluorescence Polarization (ΔFosB binding to TMR-cdk5)Allosteric inhibitor; induces a structural change in ΔFosB that prevents DNA binding.[3][3][4]
Compound C2 -~4-10Fluorescence Polarization (ΔFosB binding to TMR-cdk5)Likely binds directly to the DNA binding site of ΔFosB.[4][4][5]
JPC0661 -~11-12Fluorescence Polarization (ΔFosB/JUND and ΔFosB homomer binding to AP-1 oligo)Binds to a groove outside of the DNA-binding cleft.[6][6]
YL0441 -Not specifiedIn vitro and in vivo assaysAnalog of JPC0661; disrupts ΔFosB binding to DNA.[6]

Signaling Pathway of ΔFosB

The following diagram illustrates the general signaling pathway leading to the activation of ΔFosB and its subsequent effects on gene transcription.

FosB_Signaling_Pathway cluster_stimuli Chronic Stimuli cluster_upstream Upstream Signaling cluster_nucleus Nucleus Drugs of Abuse Drugs of Abuse CREB CREB Drugs of Abuse->CREB Chronic Stress Chronic Stress SRF SRF Chronic Stress->SRF Antidepressants Antidepressants FosB_gene FosB Gene SRF->FosB_gene CREB->FosB_gene FosB_mRNA FosB pre-mRNA FosB_gene->FosB_mRNA Transcription deltaFosB_mRNA ΔFosB mRNA FosB_mRNA->deltaFosB_mRNA Alternative Splicing deltaFosB_protein ΔFosB Protein deltaFosB_mRNA->deltaFosB_protein Translation AP1_complex ΔFosB/JunD Complex (AP-1) deltaFosB_protein->AP1_complex JunD JunD JunD->AP1_complex Target_Genes Target Genes (e.g., Cdk5, GluA2) AP1_complex->Target_Genes Binds to AP-1 sites Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression

Caption: Simplified signaling cascade of ΔFosB induction and function.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of ΔFosB inhibitors are provided below.

Fluorescence Polarization (FP) Assay for ΔFosB-DNA Binding

This assay is a high-throughput method used to screen for and characterize inhibitors that disrupt the interaction between ΔFosB and its DNA binding site.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8] A small, fluorescently tagged DNA oligonucleotide containing the AP-1 consensus sequence (tracer) will tumble rapidly in solution, resulting in low polarization.[9] When the much larger ΔFosB protein binds to this tracer, the complex tumbles more slowly, leading to an increase in polarization.[9] Inhibitors of this interaction will prevent the formation of the complex, resulting in a decrease in polarization.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant ΔFosB protein.

    • Fluorescently labeled (e.g., with TAMRA or fluorescein) single-stranded DNA oligonucleotide containing the AP-1 consensus sequence (e.g., from the cdk5 promoter).

    • Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Test compounds (inhibitors) dissolved in DMSO.

  • Procedure:

    • Dispense a fixed concentration of the fluorescently labeled DNA probe into the wells of a black, low-volume 384-well plate.

    • Add varying concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) to the wells.

    • Initiate the binding reaction by adding a fixed concentration of purified ΔFosB protein to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of ΔFosB to the DNA probe.

AP-1 Luciferase Reporter Assay in HEK293 Cells

This cell-based assay is used to assess the functional effect of ΔFosB inhibitors on AP-1-mediated gene transcription.

Principle: HEK293 cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites, and an expression plasmid for ΔFosB (and its partner, JunD).[10][11][12] When ΔFosB is active, it binds to the AP-1 sites and drives the expression of luciferase. The activity of luciferase is measured by the light produced upon addition of its substrate, luciferin. Inhibitors of ΔFosB will reduce its transcriptional activity, leading to a decrease in luciferase expression and light output. A constitutively expressed Renilla luciferase is often co-transfected as an internal control for transfection efficiency and cell viability.[13]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into 96-well plates.

    • Co-transfect the cells with the AP-1 luciferase reporter plasmid, a Renilla luciferase control plasmid, and expression plasmids for ΔFosB and JunD using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the dose-dependent effect of the compound on AP-1 transcriptional activity.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and validation of ΔFosB inhibitors.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation HTS Compound Library Screening FP_Assay Fluorescence Polarization Assay (ΔFosB-DNA Binding) HTS->FP_Assay Hit_Identification Hit Identification FP_Assay->Hit_Identification Dose_Response IC50 Determination (FP Assay) Hit_Identification->Dose_Response Reporter_Assay AP-1 Luciferase Reporter Assay (Cell-Based) Dose_Response->Reporter_Assay Mechanism_Study Mechanism of Action Studies (e.g., CD Spectroscopy) Reporter_Assay->Mechanism_Study Animal_Model Animal Models of Addiction/Disease (e.g., Cocaine-treated mice) Mechanism_Study->Animal_Model Behavioral_Tests Behavioral Assays (e.g., Conditioned Place Preference) Animal_Model->Behavioral_Tests Molecular_Analysis Molecular Analysis (e.g., qPCR for target genes like GluR2) Animal_Model->Molecular_Analysis

References

Unraveling the AP-1 Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of small molecule inhibitors targeting the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of a wide array of cellular processes, and its dysregulation is implicated in numerous diseases, making it a compelling therapeutic target.

Initial investigations into the compound AKOS B018304 as a potential AP-1 inhibitor have not yielded direct evidence of this activity. Current literature primarily identifies this compound as an arylalkylidene derivative with potent inhibitory effects against the chikungunya virus. Without data supporting its role as an AP-1 inhibitor, a direct comparative analysis against known AP-1 inhibitors is not feasible at this time.

This guide will, therefore, focus on established small molecule inhibitors of AP-1, presenting available data on their performance and the experimental methodologies used to evaluate them. We will explore key examples such as T-5224 and SR 11302 , for which there is a body of scientific literature.

The AP-1 Signaling Pathway: A Key Therapeutic Target

The Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. This complex binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby modulating their transcription. The AP-1 signaling cascade is a crucial component of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Its aberrant activation is a hallmark of many pathological conditions, including cancer and inflammatory diseases.

Below is a diagram illustrating a simplified AP-1 signaling pathway.

AP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases / GPCRs Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress_Signals Stress Signals Stress_Signals->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK cFos c-Fos ERK->cFos activates cJun c-Jun JNK->cJun phosphorylates p38->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 cFos->AP1 Gene_Expression Target Gene Expression AP1->Gene_Expression regulates

Caption: Simplified AP-1 signaling pathway.

Comparative Data of AP-1 Inhibitors

While a direct comparison with this compound is not possible, the following table summarizes publicly available data on prominent small molecule AP-1 inhibitors. This information is intended to provide a comparative baseline for researchers in the field.

InhibitorTargetReported IC₅₀Cell-Based AssayAnimal Model DataReference
T-5224 c-Fos/AP-1 DNA binding~50 nM (in vitro)Inhibition of IL-6 production in synoviocytesReduction of joint destruction in collagen-induced arthritis (rats)[1]
SR 11302 AP-1 transcriptional activityNot specifiedInhibition of AP-1-dependent gene expressionAntitumor activity in various cancer models[2]
SP100030 AP-1 and NF-κB0.05 µM (AP-1)Inhibition of IL-2 and IL-8 production in Jurkat T-cellsEfficacious in an animal model of inflammation[1]

Note: IC₅₀ values and experimental outcomes can vary significantly based on the assay conditions, cell type, and animal model used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

Experimental Methodologies

To aid in the replication and validation of findings, this section outlines typical experimental protocols used to characterize AP-1 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of an inhibitor to prevent the binding of the AP-1 transcription factor to its DNA consensus sequence.

Workflow:

EMSA_Workflow Nuclear_Extract Nuclear Extract (source of AP-1) Incubation Incubation Nuclear_Extract->Incubation Labeled_Probe Labeled DNA Probe (AP-1 binding site) Labeled_Probe->Incubation Inhibitor Test Inhibitor (e.g., T-5224) Inhibitor->Incubation Gel_Electrophoresis Native Polyacrylamide Gel Electrophoresis Incubation->Gel_Electrophoresis Detection Autoradiography or Chemiluminescence Gel_Electrophoresis->Detection

Caption: EMSA workflow for AP-1 inhibition.

Protocol:

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells stimulated to activate AP-1.

  • Probe Labeling: An oligonucleotide probe containing the AP-1 consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence and absence of the test inhibitor at various concentrations.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or treated with a chemiluminescent substrate (for non-radioactive probes) to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band (AP-1-DNA complex) in the presence of the inhibitor indicates its inhibitory activity.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of AP-1 in response to an inhibitor.

Workflow:

Reporter_Assay_Workflow Cell_Culture Culture Cells Transfection Transfect with AP-1 Reporter Plasmid Cell_Culture->Transfection Treatment Treat with Stimulus +/- Inhibitor Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Measure Reporter (e.g., Luciferase) Activity Lysis->Luminometry

Caption: Reporter assay for AP-1 activity.

Protocol:

  • Cell Transfection: Cells are transiently transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple AP-1 binding sites.

  • Stimulation and Inhibition: The transfected cells are treated with a known AP-1 activator (e.g., phorbol (B1677699) esters, cytokines) in the presence or absence of the test inhibitor.

  • Cell Lysis and Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer. A reduction in reporter activity in the presence of the inhibitor indicates a decrease in AP-1 transcriptional activity.

Conclusion

The field of AP-1 inhibition presents a promising avenue for the development of novel therapeutics for a range of diseases. While direct comparative data for this compound in the context of AP-1 inhibition is currently unavailable, the study of established inhibitors like T-5224 and SR 11302 provides a valuable framework for future research. The experimental protocols outlined in this guide offer standardized methods for the evaluation of new chemical entities targeting the AP-1 signaling pathway. As research progresses, it is crucial to continue to build a comprehensive and comparative understanding of the efficacy, selectivity, and mechanisms of action of novel AP-1 inhibitors.

References

Validating the Inhibitory Effect of AKOS B018304 on ΔFosB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AKOS B018304 and other compounds in the context of inhibiting ΔFosB, a key transcription factor implicated in addiction, stress-related disorders, and other neurological conditions. While this compound is categorized as an arylalkylidene derivative, to date, no direct experimental data validating its inhibitory effect on ΔFosB has been publicly documented. This guide, therefore, focuses on a comparison with established direct and indirect inhibitors of ΔFosB, providing a framework for evaluating potential therapeutic agents targeting this pathway.

Comparative Analysis of ΔFosB Inhibitors

The following table summarizes the available quantitative data for compounds known to inhibit ΔFosB activity. This allows for a direct comparison of their potency and efficacy.

CompoundTargetType of InhibitionIn Vitro Potency (IC50)In Vivo Efficacy
This compound ΔFosB (Hypothesized)UnknownData not availableData not available
YL0441 ΔFosB-DNA BindingDirectData not available~94% reduction in ΔFosB-bound genomic sites[1][2]
JPC0661 ΔFosB-DNA BindingDirect~11 µM (ΔFosB/JUND)[3][4], ~12 µM (ΔFosB homodimer)[3][4]~60% reduction in ΔFosB-bound AP1 sites[3][4]
Class I HDAC Inhibitors Histone Deacetylases (HDACs)IndirectNot applicableIndirectly inhibits ΔFosB function

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize ΔFosB inhibitors.

Fluorescence Polarization (FP)-Based DNA Binding Assay

This in vitro assay is used to quantify the ability of a compound to disrupt the binding of ΔFosB to its DNA consensus sequence.

  • Objective: To determine the IC50 value of a test compound.

  • Materials:

    • Purified full-length ΔFosB/JUND heterodimers or ΔFosB homodimers.

    • TAMRA-labeled oligonucleotide containing the AP1 consensus site (5'-TGAC/GTCA-3').

    • Test compounds (e.g., JPC0661, YL0441) at various concentrations.

    • Assay buffer.

  • Procedure:

    • Incubate the purified ΔFosB protein with the TAMRA-labeled DNA probe in the assay buffer.

    • Add the test compound at a range of concentrations to the protein-DNA mixture.

    • Measure the fluorescence polarization of the samples.

    • A decrease in fluorescence polarization indicates the displacement of the labeled DNA from the protein by the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of ΔFosB to the DNA probe.[3][4]

Cell-Based Luciferase Reporter Assay

This assay measures the transcriptional activity of ΔFosB in a cellular context.

  • Objective: To assess the ability of a compound to inhibit ΔFosB-mediated gene transcription.

  • Materials:

    • Neuro 2A or other suitable cell line.

    • A luciferase reporter plasmid containing AP1 consensus sequences in its promoter region.

    • A plasmid expressing ΔFosB.

    • Test compounds.

  • Procedure:

    • Co-transfect the cells with the luciferase reporter plasmid and the ΔFosB expression plasmid.

    • Treat the transfected cells with the test compound at various concentrations.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of ΔFosB transcriptional activity.

    • The IC50 value can be determined from the dose-response curve.[3]

In Vivo CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Sequencing

This technique is used to map the genomic binding sites of ΔFosB in the brain and assess the in vivo efficacy of an inhibitor.

  • Objective: To quantify the reduction in ΔFosB binding to genomic DNA in response to an inhibitor.

  • Materials:

    • Animal model (e.g., APP mice with elevated ΔFosB levels).

    • Test compound (e.g., YL0441, JPC0661).

    • Antibody specific to ΔFosB.

    • pA-MNase (Protein A-Micrococcal Nuclease) fusion protein.

  • Procedure:

    • Administer the test compound to the animal model (e.g., via infusion into the hippocampus).

    • Isolate nuclei from the brain region of interest (e.g., hippocampus).

    • Incubate the nuclei with the ΔFosB antibody.

    • Add the pA-MNase, which will be recruited to the antibody-bound genomic locations.

    • Activate the MNase to cleave the DNA surrounding the ΔFosB binding sites.

    • Sequence the released DNA fragments to identify the genomic locations where ΔFosB was bound.

    • Compare the number and intensity of ΔFosB-bound sites between treated and control animals to determine the percentage of inhibition.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the ΔFosB signaling pathway and a typical experimental workflow for inhibitor validation.

ΔFosB Signaling Pathway cluster_stimuli Chronic Stimuli cluster_signaling Upstream Signaling cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects Drugs of Abuse Drugs of Abuse Signal Transduction Cascades Signal Transduction Cascades Drugs of Abuse->Signal Transduction Cascades Chronic Stress Chronic Stress Chronic Stress->Signal Transduction Cascades Antidepressants Antidepressants Antidepressants->Signal Transduction Cascades ΔFosB Induction ΔFosB Induction Signal Transduction Cascades->ΔFosB Induction ΔFosB Accumulation ΔFosB Accumulation ΔFosB Induction->ΔFosB Accumulation Target Gene Expression Target Gene Expression ΔFosB Accumulation->Target Gene Expression Neuronal Plasticity Neuronal Plasticity Target Gene Expression->Neuronal Plasticity Behavioral Changes Behavioral Changes Neuronal Plasticity->Behavioral Changes Workflow for ΔFosB Inhibitor Validation cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_invivo In Vivo Validation Fluorescence Polarization Assay Fluorescence Polarization Assay Determine IC50 Determine IC50 Fluorescence Polarization Assay->Determine IC50 Luciferase Reporter Assay Luciferase Reporter Assay Determine IC50->Luciferase Reporter Assay Assess Transcriptional Inhibition Assess Transcriptional Inhibition Luciferase Reporter Assay->Assess Transcriptional Inhibition CUT&RUN Sequencing CUT&RUN Sequencing Assess Transcriptional Inhibition->CUT&RUN Sequencing Quantify Genomic Binding Inhibition Quantify Genomic Binding Inhibition CUT&RUN Sequencing->Quantify Genomic Binding Inhibition Compound Synthesis/Selection Compound Synthesis/Selection Compound Synthesis/Selection->Fluorescence Polarization Assay

References

Comparative Cross-Reactivity Analysis of the Chikungunya Virus Inhibitor AKOS B018304 and Alternative Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a comparative analysis of the cross-reactivity profile of AKOS B018304, a potent inhibitor of the Chikungunya virus (CHIKV), against alternative antiviral compounds Chloroquine (B1663885) and Ribavirin. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of antiviral candidates for further investigation.

This compound has been identified as a promising inhibitor of Chikungunya virus, demonstrating activity in the low micromolar range.[1] Understanding the selectivity of this compound is crucial for predicting potential off-target effects and its broader antiviral applicability. This guide presents available cross-reactivity data for this compound and compares it with the well-characterized, broad-spectrum antiviral agents Chloroquine and Ribavirin.

Comparative Antiviral Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, Chloroquine, and Ribavirin against Chikungunya virus and a panel of other representative viruses. This data allows for a direct comparison of their potency and selectivity.

CompoundChikungunya Virus (CHIKV) IC50Other Alphaviruses (e.g., Sindbis, Semliki Forest) IC50Other RNA Viruses (e.g., Dengue, Zika, Influenza) IC50Other DNA Viruses (e.g., HSV-1, HCMV) IC50
This compound Low micromolar activity (specific IC50 not publicly available)[1]Data not availableData not availableData not available
Chloroquine/ Hydroxychloroquine (B89500) ~3-10 µM (Vero cells)[2][3]Broad activity reported[2]1.13–5.47 μM (SARS-CoV-2)[4]Data not available
Ribavirin Data not availableData not available8 µM (Dengue), 20-198 µM (Influenza A, RSV)20-198 µM (HSV-1, HCMV)

Note: IC50 values can vary depending on the cell line, virus strain, and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of antiviral activity and cross-reactivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments cited in this guide.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a susceptible host cell line (e.g., Vero cells) in 24-well plates to form a confluent monolayer overnight.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus (typically to produce 50-100 plaque-forming units, PFU/well).

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Visualization and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.[5][6][7][8][9]

MTT Assay for Cell Viability

To assess the cytotoxicity of the antiviral compounds, a cell viability assay such as the MTT assay is performed in parallel with the antiviral assays.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflow

Chikungunya Virus Replication Cycle

The following diagram illustrates the key stages of the Chikungunya virus replication cycle, which offers multiple targets for antiviral intervention.

CHIKV_Replication_Cycle Chikungunya Virus Replication Cycle cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Egress Attachment 1. Attachment to Host Cell Receptor Endocytosis 2. Clathrin-Mediated Endocytosis Attachment->Endocytosis Fusion 3. Endosomal Fusion & RNA Release Endocytosis->Fusion Translation 4. Translation of nsP1-4 Fusion->Translation Proteolysis 5. nsP2 Protease Activity Translation->Proteolysis nsP2 RNA_Synthesis 6. RNA Replication Complex Formation & Synthesis Proteolysis->RNA_Synthesis Structural_Protein 7. Structural Protein Synthesis RNA_Synthesis->Structural_Protein Subgenomic RNA Assembly 8. Nucleocapsid Assembly RNA_Synthesis->Assembly Genomic RNA Structural_Protein->Assembly Budding 9. Budding & Release Assembly->Budding Antiviral_Screening_Workflow Antiviral Compound Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_selectivity Cross-Reactivity Profiling HTS High-Throughput Screening (e.g., Cell-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI = CC50/IC50) Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Viral_Panel Screen against a Panel of Viruses Selectivity_Index->Viral_Panel Off_Target Off-Target Screening (e.g., Kinase Panel) Viral_Panel->Off_Target

References

A Comparative Analysis of AKOS B018304 and Genetic Knockdown of ΔFosB in the Context of Neuromodulation and Addiction

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of AKOS B018304 and the genetic knockdown of the transcription factor ΔFosB is not feasible at this time due to a lack of available scientific literature on the neurological effects of this compound. Current research identifies this compound as a potent inhibitor of the chikungunya virus[][2]. There are no published studies detailing its mechanism of action, biological targets, or experimental effects within the central nervous system, particularly in relation to addiction or the modulation of transcription factors like ΔFosB.

This guide will therefore provide a comprehensive overview of the well-documented effects of genetic knockdown of ΔFosB, a key molecular switch in the development of addiction and other compulsive behaviors. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway.

Genetic Knockdown of ΔFosB: A Molecular Approach to Attenuating Addiction-Related Behaviors

ΔFosB is a truncated splice variant of the FosB gene that functions as a highly stable transcription factor.[3] It accumulates in neurons of the brain's reward circuitry, such as the nucleus accumbens, upon chronic exposure to drugs of abuse, stress, or natural rewards.[][4] This accumulation is believed to be a key mechanism underlying the long-lasting neuroplastic changes that contribute to addiction.[][3]

Genetic knockdown of ΔFosB, typically achieved through RNA interference (RNAi) using short hairpin RNAs (shRNAs) delivered via viral vectors, has been instrumental in elucidating its causal role in addiction-related phenotypes.[5]

Key Molecular and Behavioral Consequences of ΔFosB Knockdown
Effect Category Consequence of ΔFosB Knockdown Supporting Evidence
Drug-Seeking Behavior Attenuation of craving and relapse-like behaviors.Studies in animal models show that reducing ΔFosB levels in the nucleus accumbens decreases the motivation to self-administer drugs and reduces cue-induced reinstatement of drug-seeking.[2]
Behavioral Sensitization Inhibition of the development of locomotor sensitization to psychostimulants.Mice with reduced ΔFosB expression do not exhibit the augmented locomotor response to repeated cocaine administration that is characteristic of sensitization.[]
Reward Sensitivity Potential decrease in the rewarding effects of drugs of abuse.Overexpression of ΔFosB enhances sensitivity to the rewarding effects of drugs, suggesting that its knockdown would have the opposite effect.[3][4]
Neuronal Plasticity Reversal or prevention of drug-induced structural changes in neurons.ΔFosB is known to regulate genes involved in synaptic plasticity and dendritic spine morphology; its knockdown may prevent or reverse these adaptations.[4][6]
Gene Expression Altered expression of ΔFosB target genes.Knockdown of ΔFosB would be expected to alter the transcription of genes it regulates, such as those encoding for the AMPA receptor subunit GluR2 and the opioid peptide dynorphin.[][2]

Experimental Protocol: Viral-Mediated shRNA Knockdown of ΔFosB in the Nucleus Accumbens

The following is a representative protocol for the genetic knockdown of ΔFosB in the nucleus accumbens of rodents, a common preclinical model for studying addiction.

Objective: To achieve region-specific knockdown of ΔFosB expression to assess its role in addiction-related behaviors.

Materials:

  • Animals: Adult male rats or mice.

  • Viral Vector: Recombinant adeno-associated virus (rAAV) expressing a short hairpin RNA (shRNA) targeting ΔFosB (rAAV-ΔFosB-shRNA). A control virus expressing a non-targeting shRNA should also be used (e.g., rAAV-scrambled-shRNA).

  • Surgical Equipment: Stereotaxic apparatus, anesthesia machine, microinfusion pump, Hamilton syringes.

  • Behavioral Testing Apparatus: Operant conditioning chambers for self-administration and reinstatement testing.

  • Molecular Biology Reagents: Equipment for Western blotting or qPCR to validate knockdown efficiency.

Procedure:

  • Viral Vector Preparation: High-titer rAAV vectors are produced and purified. The shRNA sequence targeting ΔFosB should be validated in vitro for its knockdown efficiency.

  • Stereotaxic Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • Coordinates for the nucleus accumbens are determined from a rodent brain atlas.

    • A small craniotomy is performed over the target region.

    • The viral vector (rAAV-ΔFosB-shRNA or control) is infused bilaterally into the nucleus accumbens at a slow, controlled rate using a microinfusion pump.

  • Post-Surgical Recovery and Viral Expression: Animals are allowed to recover for several weeks to allow for optimal viral transduction and shRNA-mediated knockdown of ΔFosB.

  • Behavioral Testing:

    • Drug Self-Administration: Animals are trained to self-administer a drug of abuse (e.g., cocaine) by pressing a lever in an operant chamber.

    • Extinction and Reinstatement: Following stable self-administration, the drug is withheld, and lever pressing is extinguished. Reinstatement of drug-seeking is then triggered by a drug-associated cue or a priming injection of the drug.

  • Post-Mortem Analysis:

    • The nucleus accumbens is dissected, and the efficiency of ΔFosB knockdown is confirmed using Western blotting or qPCR.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of ΔFosB in the molecular pathways of addiction and the logical workflow of a knockdown experiment.

deltaFosB_Signaling_Pathway cluster_input Chronic Stimuli cluster_transduction Signal Transduction cluster_nucleus Nuclear Events cluster_output Cellular & Behavioral Outcomes Drugs of Abuse Drugs of Abuse Dopamine Signaling Dopamine Signaling Drugs of Abuse->Dopamine Signaling Chronic Stress Chronic Stress Glutamate Signaling Glutamate Signaling Chronic Stress->Glutamate Signaling ΔFosB Accumulation ΔFosB Accumulation Dopamine Signaling->ΔFosB Accumulation Glutamate Signaling->ΔFosB Accumulation AP-1 Complex Formation AP-1 Complex Formation ΔFosB Accumulation->AP-1 Complex Formation Target Gene Regulation Target Gene Regulation AP-1 Complex Formation->Target Gene Regulation Altered Synaptic Plasticity Altered Synaptic Plasticity Target Gene Regulation->Altered Synaptic Plasticity Addiction Phenotype Addiction Phenotype Altered Synaptic Plasticity->Addiction Phenotype

Caption: The ΔFosB signaling cascade in response to chronic stimuli.

knockdown_workflow Viral Vector Production (shRNA) Viral Vector Production (shRNA) Stereotaxic Injection (NAc) Stereotaxic Injection (NAc) Viral Vector Production (shRNA)->Stereotaxic Injection (NAc) ΔFosB Knockdown ΔFosB Knockdown Stereotaxic Injection (NAc)->ΔFosB Knockdown Behavioral Testing Behavioral Testing ΔFosB Knockdown->Behavioral Testing Molecular Analysis Molecular Analysis ΔFosB Knockdown->Molecular Analysis Reduced Addiction Phenotype Reduced Addiction Phenotype Behavioral Testing->Reduced Addiction Phenotype

Caption: Experimental workflow for ΔFosB knockdown and behavioral analysis.

References

Independent Verification of AKOS B018304 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-Chikungunya virus (CHIKV) activity of AKOS B018304 with alternative compounds. While specific quantitative antiviral data for this compound is not publicly available, it is widely reported as a potent inhibitor of the Chikungunya virus with low micromolar activity.[1] This guide summarizes available experimental data for alternative compounds, details relevant experimental protocols, and visualizes the Chikungunya virus signaling pathway and a comparative workflow.

Comparative Analysis of Anti-Chikungunya Virus Compounds

The following table summarizes the available quantitative data for compounds with demonstrated activity against the Chikungunya virus. This data is essential for comparing the efficacy of different potential therapeutic agents.

CompoundTargetEC50 / IC50 (µM)Cell LineReference
This compound Chikungunya VirusPotent with low micromolar activity (specific value not reported)Not specified[1]
SuraminViral Entry8.8 - 28.9Various
RibavirinViral Genome Replication341.1Vero
ChloroquineViral Entry~10Vero
6-AzauridineViral Genome Replication0.82Vero
Mycophenolic AcidViral Genome Replication0.1 - 7.81 (MOI dependent)Not specified

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition.

Experimental Protocols

The determination of antiviral activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for key experiments cited in the study of anti-Chikungunya virus compounds.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold-standard method for quantifying the titer of neutralizing antibodies against a virus.

  • Cell Seeding: Plate Vero cells (or another susceptible cell line) in 6-well or 12-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound, Suramin) in a virus diluent.

  • Virus-Compound Incubation: Mix the diluted compounds with a standard amount of Chikungunya virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Inoculate the confluent cell monolayers with the virus-compound mixtures and incubate for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose (B213101) or carboxymethylcellulose to restrict virus spread to adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.

  • Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.

High-Throughput Screening (HTS) with Reporter Virus

This method allows for the rapid screening of large compound libraries for antiviral activity.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, Huh-7) in 96-well or 384-well plates.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Infection: Infect the cells with a recombinant Chikungunya virus that expresses a reporter gene (e.g., Green Fluorescent Protein - GFP, or Luciferase).

  • Incubation: Incubate the plates for 24-48 hours to allow for virus replication and reporter gene expression.

  • Signal Detection: Measure the reporter signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: A reduction in the reporter signal in the presence of the compound indicates antiviral activity. The IC50 value can be calculated by plotting the signal intensity against the compound concentration.

Visualizing Molecular Interactions and Experimental Logic

To better understand the context of this compound's activity, the following diagrams illustrate the Chikungunya virus replication cycle and a logical workflow for comparing antiviral compounds.

CHIKV_Replication_Cycle Chikungunya Virus Replication Cycle cluster_entry Viral Entry cluster_replication Replication & Translation cluster_assembly Assembly & Egress Attachment Attachment Endocytosis Endocytosis Attachment->Endocytosis Fusion Fusion Endocytosis->Fusion Acidification RNA_Release gRNA Release Fusion->RNA_Release Translation_nsP Translation of nsP1-4 RNA_Release->Translation_nsP Replication_Complex Formation of Replication Complex Translation_nsP->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Translation_sP Translation of Structural Proteins RNA_Synthesis->Translation_sP Assembly Assembly RNA_Synthesis->Assembly gRNA packaging Translation_sP->Assembly Budding Budding Assembly->Budding CHIKV_Virion CHIKV Virion Budding->CHIKV_Virion Release of new virions CHIKV_Virion->Attachment Binds to receptor Host_Cell Host Cell

Caption: Chikungunya Virus life cycle within a host cell.

Antiviral_Comparison_Workflow Workflow for Comparing Antiviral Compounds cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis AKOS This compound PRNT Plaque Reduction Neutralization Test AKOS->PRNT HTS High-Throughput Screening (Reporter Virus Assay) AKOS->HTS Alternatives Alternative Inhibitors (e.g., Suramin, Ribavirin) Alternatives->PRNT Alternatives->HTS IC50 Determine IC50/EC50 PRNT->IC50 Cytotoxicity Assess Cytotoxicity (CC50) PRNT->Cytotoxicity HTS->IC50 HTS->Cytotoxicity SI Calculate Selectivity Index (SI = CC50/IC50) IC50->SI Cytotoxicity->SI Objective Objective: Compare Antiviral Efficacy SI->Objective

Caption: Logical workflow for the comparative evaluation of antiviral compounds.

References

Benchmarking AKOS B018304: A Comparative Analysis of Antiviral Efficacy Against Chikungunya Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral compound AKOS B018304 against other established antiviral agents, with a specific focus on activity against the Chikungunya virus (CHIKV). The following sections detail the compounds' performance based on experimental data, outline the methodologies used for these assessments, and visualize the intricate signaling pathways and experimental workflows.

Comparative Antiviral Activity

This compound, a thiazolidone derivative, has demonstrated potent inhibitory activity against the Chikungunya virus in in-vitro studies. To contextualize its efficacy, this section compares its performance with two broad-spectrum antiviral drugs, Ribavirin and Favipiravir, which have also been evaluated for their anti-CHIKV activity.

Data Presentation

The following table summarizes the key quantitative data for each compound, providing a clear comparison of their antiviral potency against Chikungunya virus.

CompoundChemical ClassTarget/Mechanism of Action (Proposed)EC50 / IC50Cell LineAssay TypeReference
This compound Thiazolidinone DerivativeInhibition of Chikungunya Virus nsP2 Protease0.42 µM (EC50)VeroCytopathic Effect (CPE) Reduction Assay[1][2]
Ribavirin Nucleoside AnalogInhibition of viral RNA synthesis and capping341.1 µM (EC50)VeroCytopathic Effect (CPE) Reduction Assay[3]
Favipiravir (T-705) Pyrazinecarboxamide DerivativeInhibition of viral RNA-dependent RNA polymerase (RdRp)28.99 µg/mL (EC50)VeroPlaque Assay[4]

Note: this compound is identified as compound 7 in the referenced study by Jadav et al. (2015), with the chemical name (5Z)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.[1][2]

Experimental Protocols

The antiviral activities summarized above were determined using standard virological assays. The detailed methodologies for these key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cytopathic Effect (CPE) Reduction Assay

This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced death or morphological changes.

Principle: Virus infection often leads to visible changes in the host cells, collectively known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. Antiviral compounds inhibit viral replication, thereby preventing or reducing the development of CPE. The concentration of the compound that inhibits CPE by 50% is determined as the 50% effective concentration (EC50).

Protocol:

  • Cell Seeding: Vero cells (or another susceptible cell line) are seeded into 96-well microplates to form a confluent monolayer.

  • Compound Preparation: The test compounds (this compound, Ribavirin, etc.) are serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a standardized amount of Chikungunya virus. Immediately after infection, the diluted compounds are added to the respective wells. Control wells include uninfected cells (cell control) and virus-infected cells without any compound (virus control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • CPE Observation and Quantification: The wells are observed under a microscope to assess the degree of CPE. For quantitative analysis, cell viability can be measured using assays such as the MTT or neutral red uptake assay.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4][5][6][7][8]

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a more quantitative assay that measures the ability of a compound to reduce the number of infectious virus particles, or plaques.

Principle: A plaque is a localized area of cell death and lysis on a cell monolayer caused by a single infectious virus particle and its progeny. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds that neutralize the virus or inhibit its replication will reduce the number of plaques formed.

Protocol:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in 6- or 12-well plates.

  • Virus-Compound Incubation: A known amount of Chikungunya virus is pre-incubated with serial dilutions of the test compound for a specific period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Infection: The cell monolayers are inoculated with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[3][7][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Chikungunya Virus Replication Cycle and a Potential Point of Inhibition

The following diagram illustrates the key stages of the Chikungunya virus replication cycle within a host cell and highlights the proposed point of intervention for this compound.

CHIKV_Replication_Cycle cluster_extracellular Extracellular cluster_cell Host Cell cluster_inhibition Potential Inhibition CHIKV Virion CHIKV Virion Receptor Binding Receptor Binding CHIKV Virion->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Viral RNA Release Viral RNA Release Endosome->Viral RNA Release Translation of nsPs Translation of Non-structural Proteins (nsP1-4) Viral RNA Release->Translation of nsPs Polyprotein Processing Polyprotein Processing Translation of nsPs->Polyprotein Processing Replication Complex\nFormation Replication Complex Formation Polyprotein Processing->Replication Complex\nFormation RNA Replication (-) and (+) strand RNA Synthesis Replication Complex\nFormation->RNA Replication Subgenomic RNA\nTranscription Subgenomic RNA Transcription RNA Replication->Subgenomic RNA\nTranscription Translation of sPs Translation of Structural Proteins Subgenomic RNA\nTranscription->Translation of sPs Virion Assembly Virion Assembly Translation of sPs->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release New Virions New Virions Budding & Release->New Virions This compound This compound nsP2 Protease nsP2 Protease This compound->nsP2 Protease

Caption: Chikungunya virus replication cycle and the inhibitory action of this compound on the nsP2 protease.

Experimental Workflow for Cytopathic Effect (CPE) Reduction Assay

This diagram outlines the sequential steps involved in performing a CPE reduction assay to evaluate the antiviral efficacy of a compound.

CPE_Workflow start Start step1 Seed Vero cells in 96-well plate start->step1 step2 Prepare serial dilutions of test compounds step1->step2 step3 Infect cells with Chikungunya virus step2->step3 step4 Add compound dilutions to infected cells step3->step4 step5 Incubate for 2-4 days step4->step5 step6 Observe and quantify Cytopathic Effect (CPE) step5->step6 step7 Calculate EC50 value step6->step7 end End step7->end

Caption: Workflow of the Cytopathic Effect (CPE) reduction assay for antiviral screening.

Logical Relationship of Antiviral Drug Action

The following diagram illustrates the proposed mechanisms of action for this compound and the comparator compounds, targeting different stages of the viral life cycle.

Antiviral_Mechanism cluster_virus Chikungunya Virus Life Cycle cluster_drugs Antiviral Compounds Viral Entry Viral Entry Viral Replication Viral Replication Virion Assembly & Release Virion Assembly & Release This compound This compound This compound->Viral Replication Inhibits nsP2 Protease Ribavirin Ribavirin Ribavirin->Viral Replication Inhibits RNA Synthesis Favipiravir Favipiravir Favipiravir->Viral Replication Inhibits RdRp

Caption: Mechanisms of action for this compound, Ribavirin, and Favipiravir against Chikungunya virus.

Discussion and Future Directions

The data presented in this guide highlight this compound as a potent inhibitor of Chikungunya virus replication in vitro, with a significantly lower EC50 value compared to Ribavirin. Its proposed mechanism of action, the inhibition of the viral nsP2 protease, presents a specific and attractive target for antiviral therapy.[1][2]

In addition to its anti-CHIKV activity, this compound has been identified as an inhibitor of ΔFosB, a transcription factor involved in various cellular processes. While the direct link between ΔFosB inhibition and the Chikungunya virus life cycle is not yet fully elucidated, it is known that viruses can manipulate host cell signaling pathways to their advantage.[12] Further research is warranted to explore whether the modulation of the ΔFosB pathway by this compound contributes to its antiviral effect, potentially through indirect effects on the host cell environment that are less conducive to viral replication.

The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate further research into this compound and other potential anti-CHIKV compounds. Future studies should focus on in vivo efficacy, toxicity profiling, and a more in-depth elucidation of the molecular mechanisms underlying the antiviral activity of this promising compound.

References

Unveiling the Antiviral Potential: A Comparative Guide to the Structure-Activity Relationship of AKOS B018304 Analogs Against Chikungunya Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the global fight against emerging infectious diseases, the Chikungunya virus (CHIKV) remains a significant public health concern. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the structure-activity relationships (SAR) of AKOS B018304 analogs, a promising class of rhodanine-based compounds exhibiting potent anti-CHIKV activity. Through a detailed analysis of experimental data, this publication aims to accelerate the development of effective therapeutics against this debilitating arboviral disease.

This compound, a benzylidene rhodanine (B49660) derivative, has been identified as a potent inhibitor of Chikungunya virus replication in in-vitro studies. This guide delves into the structural modifications of this core scaffold and their impact on antiviral efficacy and cytotoxicity. The data presented herein is crucial for understanding the key chemical features required for potent and selective inhibition of CHIKV.

Quantitative Analysis of Anti-CHIKV Activity

The antiviral activity of this compound and its analogs was evaluated using a cytopathic effect (CPE) reduction assay in Vero cells. The 50% inhibitory concentration (IC50), representing the concentration at which a 50% inhibition of the virus-induced CPE is observed, and the 50% cytotoxic concentration (CC50), indicating the concentration at which 50% of the host cells are killed, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Compound IDR-group SubstitutionIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 4-Nitrophenyl1.2>100>83.3
Analog 14-Hydroxyphenyl>100>100-
Analog 24-Chlorophenyl5.8>100>17.2
Analog 34-Methylphenyl3.5>100>28.6
Analog 42-Nitrophenyl10>100>10
Analog 53-Methylphenyl10>100>10
Analog 6Phenyl8.2>100>12.2
Analog 72-Naphthyl3.2>100>31.3

Key Findings from the SAR Analysis:

  • Polar Substitutions: The presence of a polar nitro group at the para-position of the phenyl ring (this compound) resulted in the most potent anti-CHIKV activity with an IC50 of 1.2 µM and no observed cytotoxicity up to 100 µM. Conversely, a polar hydroxyl group at the same position (Analog 1) led to a complete loss of activity.

  • Halogen and Alkyl Substitutions: Substitution with a chloro (Analog 2) or methyl (Analog 3) group at the para-position resulted in good antiviral activity, although less potent than the nitro-substituted analog.

  • Positional Isomers: Moving the nitro group to the ortho-position (Analog 4) or the methyl group to the meta-position (Analog 5) decreased the antiviral potency compared to their para-substituted counterparts.

  • Aromatic System Extension: Extending the aromatic system from a phenyl to a 2-naphthyl ring (Analog 7) maintained good antiviral activity.

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect Reduction Assay):

Vero cells were seeded in 96-well plates and infected with Chikungunya virus in the presence of serial dilutions of the test compounds. After incubation, the cells were observed for the presence of a cytopathic effect (CPE). The 50% inhibitory concentration (IC50) was determined as the compound concentration that inhibited virus-induced CPE by 50%.

Cytotoxicity Assay:

The cytotoxicity of the compounds on Vero cells was determined in parallel with the antiviral assay. Uninfected cells were incubated with the same serial dilutions of the test compounds. Cell viability was assessed using a standard method, such as the MTT assay, to determine the 50% cytotoxic concentration (CC50).

Visualizing the Mechanism of Action

The proposed mechanism of action for these rhodanine-based inhibitors is the inhibition of the Chikungunya virus nsP2 protease. This viral enzyme is crucial for processing the viral polyprotein, a necessary step for viral replication.

CHIKV_Replication_and_Inhibition cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Egress Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Translation of ns Polyprotein Translation of ns Polyprotein Fusion & Uncoating->Translation of ns Polyprotein Polyprotein Processing (nsP2 Protease) Polyprotein Processing (nsP2 Protease) Translation of ns Polyprotein->Polyprotein Processing (nsP2 Protease) Formation of Replication Complex Formation of Replication Complex Polyprotein Processing (nsP2 Protease)->Formation of Replication Complex RNA Synthesis RNA Synthesis Formation of Replication Complex->RNA Synthesis Translation of Structural Proteins Translation of Structural Proteins RNA Synthesis->Translation of Structural Proteins Virion Assembly Virion Assembly Translation of Structural Proteins->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release This compound Analogs This compound Analogs This compound Analogs->Polyprotein Processing (nsP2 Protease) Inhibition

Caption: CHIKV Replication Cycle and Proposed Inhibition by this compound Analogs.

The provided diagram illustrates the key stages of the Chikungunya virus replication cycle within a host cell, from entry to the release of new virions. This compound and its analogs are proposed to inhibit the crucial step of polyprotein processing by targeting the viral nsP2 protease, thereby halting the replication process.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogs.

workflow Start Start Chemical Synthesis of Analogs Chemical Synthesis of Analogs Start->Chemical Synthesis of Analogs Purification & Characterization Purification & Characterization Chemical Synthesis of Analogs->Purification & Characterization Biological Evaluation Biological Evaluation Purification & Characterization->Biological Evaluation Antiviral Assay (IC50) Antiviral Assay (IC50) Biological Evaluation->Antiviral Assay (IC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Biological Evaluation->Cytotoxicity Assay (CC50) SAR Analysis SAR Analysis Antiviral Assay (IC50)->SAR Analysis Cytotoxicity Assay (CC50)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for Synthesis and Evaluation of this compound Analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental context are intended to aid researchers in the rational design of more potent and selective inhibitors of the Chikungunya virus, ultimately contributing to the development of novel antiviral therapies.

Reproducibility Review: A Comparative Guide to the Chikungunya Virus Inhibitor AKOS B018304

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating antiviral therapies for Chikungunya virus (CHIKV), the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the commercially available CHIKV inhibitor, AKOS B018304, alongside other known inhibitors, to aid in experimental design and interpretation. While specific antiviral potency data for this compound is limited in peer-reviewed literature, this document compiles available information and presents it in the context of established alternative compounds.

Performance Comparison of Chikungunya Virus Inhibitors

The following table summarizes the antiviral activity and cytotoxicity of this compound and a selection of alternative CHIKV inhibitors. For a valid comparison, data obtained from experiments using Vero cells are prioritized, as this is a common cell line for CHIKV research. It is crucial to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, virus strains, and assay methodologies.

CompoundTarget/Mechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Line
This compound Chikungunya Virus InhibitorNot Reported> 100Not CalculableVero
RibavirinInhibition of viral genome replication341>400>1.2Vero[1]
6-AzauridineInhibition of orotidine (B106555) monophosphate decarboxylase0.82>400>487Vero[1]
ArbidolInterference with virus-host cell interaction12>100>8.3MRC-5
SuraminInhibition of viral entry and replication8.8 - 62.1>700>11.3 - >79.5Vero[2][3]
ChloroquineInhibition of viral entry (endosomal acidification)Not Specified>100Not SpecifiedVero A
HarringtonineInhibition of protein synthesis0.24>10>41.7BHK-21
Favipiravir (T-705)Inhibition of viral genome replication19>1000>52.6Vero

Note: The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 50% cytotoxic concentration (CC50) is the concentration of a drug that kills 50% of cells in a given period. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.

Experimental Protocols

To ensure the reproducibility of antiviral experiments, detailed methodologies are critical. Below are protocols for key assays used to evaluate the efficacy of CHIKV inhibitors.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Plate Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Neutralization Test (PRNT)

This assay is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.[4][5][6][7]

  • Cell Seeding: Seed Vero cells in 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of Chikungunya virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the culture medium from the Vero cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) or another viscous agent to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2 to allow for plaque formation.

  • Staining: After incubation, fix the cells with a solution such as 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Visualizing the Chikungunya Virus Replication Cycle and Inhibitor Targets

To better understand the mechanisms of action of different antiviral compounds, a diagram of the Chikungunya virus replication cycle is provided below. This illustrates the key stages of viral infection and where different classes of inhibitors, including those mentioned in this guide, are known to act.

CHIKV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm cluster_inhibitors Inhibitor Targets Attachment 1. Attachment to Host Receptor Entry 2. Endocytosis Attachment->Entry Fusion 3. Endosomal Fusion & Uncoating Entry->Fusion Translation 4. Translation of nsPolyprotein Fusion->Translation Proteolysis 5. Polyprotein Processing Translation->Proteolysis Replication 6. RNA Replication (dsRNA intermediate) Proteolysis->Replication Transcription 7. Subgenomic RNA Transcription Replication->Transcription Structural_Translation 8. Translation of Structural Proteins Transcription->Structural_Translation Assembly 9. Virion Assembly Structural_Translation->Assembly Budding 10. Budding and Release Assembly->Budding CHIKV Chikungunya Virion Budding->CHIKV New Virions Entry_Inhibitors Entry Inhibitors (e.g., Arbidol, Chloroquine, Suramin) Entry_Inhibitors->Entry Protease_Inhibitors Protease Inhibitors (e.g., nsP2 inhibitors) Protease_Inhibitors->Proteolysis Replication_Inhibitors Replication Inhibitors (e.g., Ribavirin, Favipiravir, 6-Azauridine) Replication_Inhibitors->Replication Translation_Inhibitors Translation Inhibitors (e.g., Harringtonine) Translation_Inhibitors->Translation Translation_Inhibitors->Structural_Translation CHIKV->Attachment

References

Safety Operating Guide

Proper Disposal of AKOS B018304: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of AKOS B018304, a notable arylalkylidene derivative. The following protocols are designed for researchers, scientists, and drug development professionals to manage waste containing this compound effectively.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Ensure that all activities are conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing essential information for risk assessment during handling and disposal.

ParameterValue
Molecular Formula C₁₀H₆N₂O₃S₂
Molecular Weight 266.30 g/mol
Purity ≥98%
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. The following is a general procedural outline; however, always defer to your institution's specific hazardous waste management protocols.

Step 1: Waste Identification and Segregation

  • Unused Product: Unwanted or expired this compound should be maintained in its original or a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.

Step 2: Waste Collection and Storage

  • Collect all waste containing this compound in a dedicated, non-reactive, and sealable container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

Step 3: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and transportation to the designated accumulation area.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water.

  • Dispose of all cleaning materials as contaminated waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Assessment & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal Start This compound Waste Generated Identify Identify Waste Type: - Unused Product - Contaminated Materials - Solutions Start->Identify Begin Disposal Segregate Segregate from other chemical waste streams Identify->Segregate Collect Collect in a labeled, sealed, non-reactive container Segregate->Collect Store Store in a designated, secure secondary containment area Collect->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Dispose Dispose via licensed hazardous waste contractor EHS->Dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby minimizing environmental impact and maintaining a secure working environment.

Navigating the Safe Handling of AKOS B018304: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling AKOS B018304, an arylalkylidene derivative. The following procedural steps and data will help establish a safe and efficient workflow, from initial handling to final disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted. Based on available safety data sheets, the following personal protective equipment is recommended to minimize exposure and ensure user safety.

Equipment TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents direct skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol is generated.Minimizes inhalation of potentially harmful airborne particles.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for the safe and effective use of this compound in a laboratory setting.

  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used if there is a risk of inhalation. All necessary PPE should be inspected and worn correctly.

  • Weighing and Aliquoting : When weighing the solid compound, perform the task in a chemical fume hood to avoid inhalation of any dust. Use appropriate tools to handle the substance, minimizing the creation of airborne particles. For creating stock solutions, slowly add the solvent to the compound to prevent splashing.

  • In-vitro Experimentation : When using this compound in cell cultures or other in-vitro assays, handle all solutions within a biological safety cabinet to maintain sterility and user safety.

  • In-vivo Experimentation : For animal studies, all procedures should be carried out in accordance with approved animal care and use protocols. Appropriate PPE should be worn at all times.

  • Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be segregated as chemical waste.

  • Waste Collection : Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed chemical waste containers.

  • Final Disposal : Dispose of the chemical waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

A Preparation & PPE B Weighing & Aliquoting A->B C Experimentation (In-vitro/In-vivo) B->C D Waste Segregation C->D E Waste Collection D->E F Final Disposal E->F

Workflow for Handling this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKOS B018304

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。